molecular formula C2H6Br2Sn B1594913 Dimethyltin dibromide CAS No. 2767-47-7

Dimethyltin dibromide

Cat. No.: B1594913
CAS No.: 2767-47-7
M. Wt: 308.59 g/mol
InChI Key: DOHQOGRRQASQAR-UHFFFAOYSA-L
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Description

Dimethyltin dibromide is a useful research compound. Its molecular formula is C2H6Br2Sn and its molecular weight is 308.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dibromo(dimethyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2CH3.2BrH.Sn/h2*1H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHQOGRRQASQAR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6Br2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182036
Record name Stannane, dibromodimethyl-
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Molecular Weight

308.59 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2767-47-7
Record name Dibromodimethylstannane
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Record name Stannane, dibromodimethyl-
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Record name Stannane, dibromodimethyl-
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Record name dibromo(dimethyl)stannane
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Foundational & Exploratory

An In-depth Technical Guide to Dimethyltin Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dimethyltin (B1205294) dibromide, a versatile organotin compound. This document outlines its chemical and physical properties, details a common synthetic protocol, and explores its reactivity and applications in various fields of chemical research.

Core Properties and Data

Dimethyltin dibromide, with the CAS number 2767-47-7 , is an organometallic compound featuring a central tin atom bonded to two methyl groups and two bromine atoms.[1] It is also known by other names including dibromodimethylstannane and dimethyldibromotin.[2][3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 2767-47-7[1][2][4]
Molecular Formula C₂H₆Br₂Sn[1][2][4][5]
Molecular Weight 308.59 g/mol [1][2][5]
Appearance Grey or colorless crystalline solid[1][2][6]
Melting Point 75-77 °C[1][2][4][7]
Boiling Point 208-213 °C[4][7]
Solubility Soluble in organic solvents such as acetone (B3395972) and ether; hydrolyzes in water.[1][4][7]
Structural Information

The molecular structure of this compound consists of a central tin atom covalently bonded to two methyl groups and two bromine atoms.[1] In the solid state, it can form polymeric chains or dimers, resulting in a distorted octahedral geometry around the tin atom.[1]

Experimental Protocols

Synthesis of this compound from Dimethyltin Dichloride

A common laboratory-scale synthesis of this compound involves the halide exchange reaction from dimethyltin dichloride.[1]

Reaction: (CH₃)₂SnCl₂ + 2HBr → (CH₃)₂SnBr₂ + 2HCl[1]

Methodology:

  • Reactants: Dimethyltin dichloride and hydrogen bromide are the primary reactants.[1]

  • Solvent: A suitable organic solvent that can dissolve the reactants and facilitate the reaction is used.

  • Temperature: The reaction is typically conducted at elevated temperatures to enhance the reaction kinetics.[1]

  • Pressure: The synthesis is generally carried out under atmospheric pressure.[1]

  • Procedure: Hydrogen bromide is bubbled through a solution of dimethyltin dichloride in the chosen solvent. The reaction mixture is heated and stirred for a specified period.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified, often by recrystallization from an appropriate solvent, to yield the final this compound product.

Reactivity and Applications

This compound is a reactive compound that serves as a valuable precursor in organometallic synthesis.

Chemical Reactivity

The reactivity of this compound is primarily characterized by:

  • Nucleophilic Substitution: The bromide ligands are susceptible to substitution by a variety of nucleophiles, enabling the synthesis of a wide range of other organotin compounds.[1]

  • Formation of Coordination Complexes: The tin center can act as a Lewis acid, reacting with various ligands to form coordination complexes.[1] These complexes can have interesting structural features and catalytic properties.

The electrophilic nature of the tin atom, resulting from the electron-withdrawing bromine atoms, is a key driver of its reactivity towards nucleophiles.[1]

Applications

The versatile reactivity of this compound lends itself to several applications in research and industry:

  • Organic Synthesis: It is a key starting material for the synthesis of other organotin compounds and can be used as a reagent in various organic transformations.[1]

  • Catalysis: this compound and its derivatives can act as catalysts in a range of chemical reactions, leveraging the Lewis acidic nature of the tin center.[1]

  • Materials Science: It serves as a precursor for the synthesis of tin-containing polymers and materials with specific electronic or optical properties.

Logical Relationships of this compound

The following diagram illustrates the key relationships between the synthesis, structure, and reactivity of this compound.

Dimethyltin_Dibromide_Properties cluster_synthesis Synthesis cluster_reactions Reactions Dimethyltin Dichloride Dimethyltin Dichloride This compound This compound Dimethyltin Dichloride->this compound Halide Exchange Hydrogen Bromide Hydrogen Bromide Hydrogen Bromide->this compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Reacts with Nucleophiles Coordination Complex Formation Coordination Complex Formation This compound->Coordination Complex Formation Reacts with Ligands

References

An In-depth Technical Guide to the Synthesis of Dimethyltin Dibromide from Dimethyltin Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyltin (B1205294) dibromide from its precursor, dimethyltin dichloride. The primary method detailed is a halogen exchange reaction, a fundamental process in organometallic chemistry. This document outlines the core principles, experimental protocols, and relevant data to facilitate the successful synthesis and purification of dimethyltin dibromide in a laboratory setting.

Introduction

This compound ((CH₃)₂SnBr₂) is an important organotin compound utilized in various fields, including organic synthesis and materials science. Its synthesis from the more readily available dimethyltin dichloride ((CH₃)₂SnCl₂) is a key transformation for accessing brominated organotin intermediates. The conversion relies on the principle of halogen exchange, where the chloride ligands on the tin atom are replaced by bromide ions. This guide will focus on a practical and efficient method for this synthesis, analogous to the well-known Finkelstein reaction.

Core Principles: The Halogen Exchange Reaction

The synthesis of this compound from dimethyltin dichloride is achieved through a nucleophilic substitution reaction at the tin center. The general transformation can be represented as:

(CH₃)₂SnCl₂ + 2 MBr → (CH₃)₂SnBr₂ + 2 MCl

Where 'M' represents a suitable cation, typically from an alkali metal bromide salt such as sodium bromide (NaBr) or potassium bromide (KBr).

The reaction is driven to completion by carefully selecting the reaction conditions, particularly the solvent. By using a solvent in which the starting materials are soluble but the resulting metal chloride (e.g., NaCl or KCl) is poorly soluble, the equilibrium of the reaction is shifted towards the formation of the desired this compound, in accordance with Le Châtelier's principle. The insoluble metal chloride precipitates out of the solution and can be easily removed by filtration.

An alternative method involves the reaction of dimethyltin dichloride with hydrogen bromide (HBr)[1]. However, the use of a bromide salt in a suitable solvent is often preferred for its milder conditions and easier handling.

Experimental Protocol: A Finkelstein-Type Approach

This protocol details the synthesis of this compound from dimethyltin dichloride using sodium bromide in acetone (B3395972). Acetone is an ideal solvent for this reaction as sodium bromide is soluble, while sodium chloride is practically insoluble, thus driving the reaction to completion[2][3][4].

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Purity
Dimethyltin dichloride(CH₃)₂SnCl₂219.69>98%
Sodium bromideNaBr102.89Anhydrous, >99%
AcetoneC₃H₆O58.08Anhydrous, ACS grade
Diethyl ether(C₂H₅)₂O74.12Anhydrous
Celite® or other filter aid---

3.2. Equipment

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Buchner funnel and flask for filtration

  • Rotary evaporator

  • Schlenk line or inert atmosphere setup (optional, but recommended for moisture-sensitive reactions)

  • Standard laboratory glassware

3.3. Reaction Procedure

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dimethyltin dichloride (e.g., 21.97 g, 0.1 mol) and anhydrous sodium bromide (e.g., 25.72 g, 0.25 mol, 2.5 equivalents).

  • Solvent Addition: Add 150 mL of anhydrous acetone to the flask.

  • Reaction: The mixture is stirred and heated to reflux (approximately 56°C). The reaction is typically monitored by the formation of a white precipitate (sodium chloride). The reaction is generally allowed to proceed for 12-24 hours to ensure complete conversion.

  • Work-up and Isolation:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The white precipitate of sodium chloride is removed by filtration through a pad of Celite® in a Buchner funnel.

    • The filter cake is washed with a small amount of anhydrous acetone to recover any entrained product.

    • The filtrate is collected and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound can be purified by recrystallization. A suitable solvent system for recrystallization is a mixture of diethyl ether and a minimal amount of a more polar solvent if necessary, or by sublimation under vacuum. The purified product should be a white crystalline solid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Dimethyltin dichloride1.0 eq
Sodium bromide2.2 - 2.5 eq
Solvent
AcetoneSufficient to dissolve reactants
Reaction Conditions
TemperatureReflux (~56°C)
Reaction Time12 - 24 hours
Product Information
Theoretical YieldStoichiometric
Expected Yield> 85%
AppearanceWhite crystalline solid
Melting Point74-76 °C
Molecular Weight308.59 g/mol

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway DMTDC Dimethyltin Dichloride ((CH₃)₂SnCl₂) DMTDB This compound ((CH₃)₂SnBr₂) DMTDC->DMTDB + 2 NaBr NaBr Sodium Bromide (NaBr) NaBr->DMTDB NaCl Sodium Chloride (NaCl) DMTDB->NaCl + 2 NaCl (precipitate) Acetone Acetone (Solvent) Acetone->DMTDB Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Dimethyltin Dichloride and Sodium Bromide in Acetone reflux Heat to Reflux (12-24 hours) start->reflux cool Cool to Room Temperature reflux->cool filter Filter to Remove NaCl cool->filter evaporate Evaporate Solvent filter->evaporate recrystallize Recrystallize or Sublimate evaporate->recrystallize product Pure this compound recrystallize->product

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Dimethyltin Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive analysis of the molecular structure and chemical bonding of dimethyltin (B1205294) dibromide ((CH₃)₂SnBr₂). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize organotin compounds. This document synthesizes experimental data from key analytical techniques, outlines detailed experimental protocols, and presents structural information through visualizations to facilitate a deeper understanding of this compound's chemical behavior.

Introduction

Dimethyltin dibromide, with the chemical formula (CH₃)₂SnBr₂, is an organotin compound featuring a central tin atom bonded to two methyl groups and two bromine atoms.[1] As a member of the diorganotin dihalide family, it serves as a valuable precursor in organic synthesis and a model compound for studying hypercoordination and Lewis acidity at the tin center.[1] Its structural characteristics, which vary significantly between the solid and gas phases, are crucial for understanding its reactivity, stability, and potential applications in catalysis and materials science. This guide details the molecular geometry, bond parameters, and the experimental methodologies used for their determination.

Molecular Structure and Bonding

The molecular structure of this compound is highly dependent on its physical state. In the gas phase, it is expected to exist as a discrete, monomeric molecule. In contrast, the solid-state structure is characterized by intermolecular associations that lead to a higher coordination number for the tin atom.

Gas-Phase Structure
Solid-State Structure

In the solid state, this compound exhibits a more complex structure due to the tin atom's ability to act as a Lewis acid and expand its coordination sphere. X-ray diffraction studies have revealed that it crystallizes into polymeric chains or dimers.[1] This arrangement results in a distorted octahedral geometry around each tin atom.[1] The tin center is covalently bonded to the two carbon atoms of the methyl groups and is also coordinated to four bromine atoms. Two bromine atoms act as terminal ligands, while the other two form bridges to adjacent tin atoms, creating the polymeric chain.[1] This hypercoordination is a common feature in organotin halides.

Quantitative Structural Data

The following table summarizes the key structural parameters for solid-state this compound as determined by X-ray diffraction.

ParameterBond Length (Å)Method
Sn–C Bond Length2.10 – 2.15X-ray Diffraction[1]
Terminal Sn–Br Bond Length2.48 – 2.52X-ray Diffraction[1]
Bridging Sn–Br Bond Length2.85 – 2.95X-ray Diffraction[1]

Table 1: Experimentally determined bond lengths for solid-state this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the bonding within this compound. The key vibrational modes involve the stretching and bending of the Sn-C and Sn-Br bonds.

  • Sn-C Stretching: These vibrations are typically observed in the 500-600 cm⁻¹ region of the spectrum.

  • Sn-Br Stretching: The stretching frequencies for the tin-bromine (B14679306) bonds are found at lower wavenumbers, generally below 300 cm⁻¹. The presence of both terminal and bridging bromine atoms in the solid state leads to distinct vibrational frequencies for each type of Sn-Br bond.

In aqueous solutions, Raman and infrared spectroscopic studies suggest that the C-Sn-C skeleton of the dimethyltin cation is linear. This indicates a significant structural change upon dissolution in a polar solvent, where water molecules likely coordinate to the tin atom.

Experimental Protocols

The structural characterization of this compound relies on sophisticated analytical techniques. The following sections provide an overview of the methodologies for two key experimental approaches.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in the solid state.

1. Crystal Growth:

  • High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in an appropriate organic solvent or by slow cooling of a melt. Given the moisture sensitivity of the compound, this process is often performed under an inert atmosphere (e.g., nitrogen or argon).

2. Crystal Mounting and Data Collection:

  • A suitable crystal (typically < 0.5 mm in all dimensions) is selected and mounted on a goniometer head.

  • The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).

  • As the crystal is rotated, a series of diffraction patterns are collected by a detector.

3. Structure Solution and Refinement:

  • The collected diffraction intensities are integrated, corrected for experimental factors, and used to determine the unit cell parameters and space group.

  • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • An atomic model is built into the electron density map.

  • The model is refined using least-squares methods, adjusting atomic positions and displacement parameters to achieve the best fit between the observed and calculated diffraction data.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions.

1. Sample Introduction:

  • Solid this compound is heated in a reservoir to produce a sufficient vapor pressure.

  • The gaseous sample is introduced into a high-vacuum diffraction chamber through a fine nozzle, creating a molecular beam.

2. Electron Diffraction:

  • A high-energy beam of electrons (e.g., 40-60 keV) is passed through the molecular beam, perpendicular to its flow.

  • The electrons are scattered by the molecules in the sample.

  • The resulting diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a detector (e.g., a photographic plate or a CCD camera).

3. Data Analysis:

  • The radial distribution of scattered electron intensity is extracted from the diffraction pattern.

  • This experimental scattering curve is compared to theoretical curves calculated for different molecular models.

  • A structural model (defined by bond lengths, bond angles, and torsional angles) is refined using a least-squares fitting procedure to minimize the difference between the experimental and theoretical curves, yielding the final molecular geometry.

Visualizations

The following diagrams illustrate the molecular structure and a generalized workflow for its determination.

Caption: Polymeric chain structure of solid-state (CH₃)₂SnBr₂.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis & Refinement Synthesis Synthesis & Purification Crystallization Crystal Growth (for SC-XRD) Synthesis->Crystallization Vaporization Vaporization (for GED) Synthesis->Vaporization DataCollection Diffraction Data Collection Crystallization->DataCollection SC-XRD Vaporization->DataCollection GED Processing Data Processing (Integration & Correction) DataCollection->Processing Solution Structure Solution (Phasing) Processing->Solution Refinement Model Building & Least-Squares Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final Final Molecular Structure (Bond Lengths, Angles) Validation->Final

Caption: Generalized workflow for molecular structure determination.

References

A Technical Guide to the Physical and Chemical Properties of Dimethyltin Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyltin (B1205294) dibromide (CAS No: 2767-47-7) is an organotin compound with the chemical formula C₂H₆Br₂Sn.[1] As a dialkyltin dihalide, it serves as a crucial reagent and precursor in various fields of chemical synthesis, including organometallic chemistry, materials science, and catalysis.[1] This document provides an in-depth overview of its core physical and chemical properties, synthesis protocols, reactivity, and handling procedures, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

The fundamental properties of dimethyltin dibromide are summarized below. These characteristics are critical for its storage, handling, and application in experimental settings.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
CAS Number 2767-47-7[1][2][3][4]
Molecular Formula C₂H₆Br₂Sn[1][3][4]
Molecular Weight 308.59 g/mol [1][3][5]
Appearance Grey crystalline solid, Colorless crystalline solid[1][2][3]
Melting Point 75-77 °C[1][2][3][4][6]
Boiling Point 208-213 °C[2][4][6]
Solubility Soluble in organic solvents (e.g., acetone, ether).[1] Hydrolyzes in water.[4][6][1][4][6]
Odor Unpleasant[2]
Stability Stable under normal laboratory conditions; moisture sensitive.[1][2][6]
IUPAC Name dibromo(dimethyl)stannane[1][3]

Molecular Structure and Spectroscopic Analysis

This compound features a central tin (Sn) atom covalently bonded to two methyl (-CH₃) groups and two bromine (Br) atoms, resulting in a tetrahedral geometry.[1]

Sn Sn C1 CH₃ Sn->C1 C2 CH₃ Sn->C2 Br1 Br Sn->Br1 Br2 Br Sn->Br2

Caption: Molecular structure of this compound.

Characterization of this compound and its derivatives relies on standard spectroscopic techniques. Infrared (IR) spectroscopy is used to identify the Sn-C and Sn-Br stretching frequencies. The IR spectra of complexes formed from this compound have been used to determine their molecular geometry, such as confirming the trans octahedral positions of the methyl groups in certain adducts.[7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) is essential for confirming the structure and purity of the compound.

Synthesis and Reactivity

3.1. Experimental Protocols for Synthesis

Protocol 1: Synthesis via Halogen Exchange

A primary method for synthesizing this compound is through a halogen exchange reaction starting from the more common dimethyltin dichloride.[1]

  • Objective: To replace the chloride atoms in dimethyltin dichloride with bromide atoms.

  • Materials: Dimethyltin dichloride ((CH₃)₂SnCl₂), hydrogen bromide (HBr, either gaseous or concentrated aqueous solution), suitable anhydrous solvent (e.g., glacial acetic acid).

  • Procedure:

    • In a fume hood, dissolve dimethyltin dichloride in the chosen anhydrous solvent in a round-bottom flask equipped with a reflux condenser.

    • Slowly introduce a stoichiometric excess of hydrogen bromide to the solution. If using gaseous HBr, it can be bubbled through the solution.

    • Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the formation of the dibromide product.[1] The reaction is typically performed at elevated temperatures.[1]

    • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

    • Upon completion, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude this compound by recrystallization from a suitable solvent system (e.g., hexane/chloroform mixture) to yield the final crystalline product.[1]

G start Reactants: (CH₃)₂SnCl₂ + HBr process Reaction: Heat under reflux in solvent start->process workup Workup: Solvent removal under reduced pressure process->workup purify Purification: Recrystallization workup->purify end Product: Pure (CH₃)₂SnBr₂ purify->end

Caption: Workflow for the synthesis of this compound.

3.2. Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the tin atom.

  • Nucleophilic Substitution: The bromide atoms are good leaving groups and can be readily displaced by a variety of nucleophiles. This makes it a valuable precursor for synthesizing other organotin compounds with different functional groups attached to the tin center.[1]

  • Formation of Coordination Complexes: As a Lewis acid, this compound reacts with Lewis bases (ligands) to form stable coordination complexes.[1] These complexes can exhibit different coordination numbers and geometries, often finding use in catalysis.[1] For example, it reacts with tetraethylammonium (B1195904) bromide to form tetraethylammonium tetrabromodimethylstannate(IV).[1]

G cluster_0 Reactivity Pathways reactant (CH₃)₂SnBr₂ product1 Substitution Product (CH₃)₂SnBr(R) reactant->product1 + Nu⁻ product2 Coordination Complex [(CH₃)₂SnBr₂(L)₂] reactant->product2 + 2L Nu Nucleophile (e.g., R⁻, OR⁻) L Ligand (e.g., Pyridine)

Caption: General reactivity of this compound.

Applications in Research and Development

This compound is primarily utilized as an intermediate and catalyst in scientific research.

  • Precursor in Organic Synthesis: It is a key building block for constructing more complex organotin molecules and other organic compounds.[1] It is used in multi-component reactions to create novel compounds, such as ionic complexes that have shown insecticidal activity.[1]

  • Catalysis: Its ability to form coordination complexes allows it to function as a catalyst in various organic transformations.[1]

  • Materials Science: It serves as a precursor for the synthesis of tin-containing polymers and materials with specific electronic or thermal properties.

Safety and Handling Protocol

This compound is highly toxic and corrosive. Strict adherence to safety protocols is mandatory.

  • Hazard Summary: Fatal if inhaled, toxic if swallowed, and toxic in contact with skin.[2] It causes severe skin irritation and serious eye damage.[2][8]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[2]

    • Eye Protection: Use chemical safety goggles and a face shield.[9]

    • Skin and Body Protection: Wear a lab coat and long-sleeved clothing.[2]

    • Respiratory Protection: Use only under a certified chemical fume hood.[2][9] If exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is required.[2]

  • Handling and Storage:

    • Always handle this compound within a chemical fume hood to avoid inhalation of dust.[2]

    • Avoid generating dust during weighing and transfer.[8][9]

    • Do not allow the compound to come into contact with eyes, skin, or clothing.[2]

    • Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[2][9]

    • The compound is moisture-sensitive; store it under an inert atmosphere if necessary and away from water or oxidizing agents.[8]

  • Emergency Procedures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek immediate medical attention.[8][9]

    • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8][9]

    • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][9]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]

    • Spills: Evacuate the area. Vacuum or sweep up the material and place it into a suitable disposal container, avoiding dust generation.[8][9]

References

Dimethyltin Dibromide: A Comprehensive Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the safe handling, storage, and emergency procedures for dimethyltin (B1205294) dibromide, tailored for researchers, scientists, and professionals in drug development.

This document provides a detailed overview of the safety information for dimethyltin dibromide (CAS No. 2767-47-7), a reactive organotin compound utilized in various laboratory and chemical synthesis applications. Due to its hazardous nature, a thorough understanding of its properties and associated risks is crucial for safe handling and use. This guide synthesizes data from multiple safety data sheets (SDSs) and toxicological sources to present a comprehensive safety profile, including detailed experimental protocols for toxicity assessment and clear visual aids for quick reference.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₂H₆Br₂Sn[1]
Molecular Weight 308.59 g/mol [1]
Appearance Colorless to red solid crystalline powder[1][2]
Melting Point 75-77 °C[3]
Boiling Point 208-213 °C[3]
Solubility Soluble in water (hydrolyzes slowly)[2][3]
Odor Unpleasant[1]
Sensitivity Moisture sensitive[2][3]

Toxicological Data

Toxicity MetricValue (for Dimethyltin Dichloride)SpeciesGuideline
Oral LD50 73.9 mg/kgRatOECD Test Guideline 401
Dermal LD50 404 mg/kgRabbitOECD Test Guideline 402
Inhalation LC50 115 mg/m³/4hrRatOECD Test Guideline 403

Data sourced from Dimethyltin Dichloride Safety Data Sheet, providing a toxicological surrogate.

Experimental Protocols for Acute Toxicity Assessment

The following are summaries of the standardized OECD guidelines for determining acute toxicity, which are cited for the analogous compound dimethyltin dichloride and represent the standard for such assessments.

OECD Test Guideline 401: Acute Oral Toxicity

This guideline details the procedure for assessing the acute oral toxicity of a substance. The test involves the administration of the substance in graduated doses to several groups of experimental animals (typically rats), with one dose per group.

Methodology:

  • Animal Selection: Healthy, young adult rodents of a commonly used laboratory strain are selected. Females should be nulliparous and non-pregnant.

  • Dosage: The substance is administered orally by gavage. Doses are chosen based on a preliminary range-finding test to minimize the number of animals required.

  • Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for a set period, typically 14 days. Body weight is recorded weekly.

  • Necropsy: All animals that die during the observation period and all surviving animals at the end of the study are subjected to a gross necropsy.

  • LD50 Calculation: The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

OECD Test Guideline 402: Acute Dermal Toxicity

This guideline is used to assess the health hazards likely to arise from short-term dermal exposure to a substance.

Methodology:

  • Animal Selection: Rodents (rats, rabbits, or guinea pigs) are typically used. A small area of the animal's skin (approximately 10% of the body surface area) is shaved 24 hours before the test.

  • Application: The test substance is applied uniformly over the shaved area and held in contact with the skin with a porous gauze dressing for 24 hours.

  • Dosage: A limit test may be performed at a high dose level. If toxicity is observed, a full study with multiple dose groups is conducted.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

  • LD50 Calculation: The dermal LD50 is calculated as the dose that is lethal to 50% of the test animals.

OECD Test Guideline 403: Acute Inhalation Toxicity

This guideline evaluates the health hazards associated with a single, short-term exposure to a substance via inhalation.

Methodology:

  • Exposure System: The test is conducted in a dynamic inhalation exposure system where a controlled atmosphere of the test substance (as a gas, vapor, or aerosol) is generated.

  • Animal Exposure: Groups of rodents are exposed to the test atmosphere for a standard duration, typically 4 hours.

  • Concentrations: A limit concentration can be tested, or a series of concentrations can be used to determine a concentration-response curve.

  • Observation: Following exposure, animals are observed for 14 days for signs of toxicity, respiratory distress, and mortality.

  • LC50 Calculation: The LC50 is the concentration of the chemical in the air that is expected to kill 50% of the test animals during the defined exposure period.

GHS Hazard Classification and Precautionary Statements

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS ClassificationHazard Statement
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skin
Acute Toxicity, Inhalation (Category 2)H330: Fatal if inhaled
Skin Corrosion/Irritation (Category 1B/2)H314/H315: Causes severe skin burns and eye damage/Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 1/2)H318/H319: Causes serious eye damage/Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritation

Note: Classifications can vary slightly between suppliers. The most severe classifications are presented.

The following diagram illustrates the GHS hazard pictograms associated with this compound.

GHS_Hazards cluster_hazards GHS Hazard Pictograms AcuteToxicity Corrosion Irritant

Caption: GHS Hazard Pictograms for this compound.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.

The required PPE is outlined in the workflow diagram below.

PPE_Workflow Start Handling this compound EyeProtection Eye Protection: Chemical safety goggles or face shield. Start->EyeProtection HandProtection Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Start->HandProtection BodyProtection Body Protection: Lab coat, chemical-resistant apron, or coveralls. Start->BodyProtection RespiratoryProtection Respiratory Protection: Use in a chemical fume hood. If fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required. Start->RespiratoryProtection

Caption: Required Personal Protective Equipment (PPE).

First-Aid Measures

In the event of exposure to this compound, immediate medical attention is required. The following first-aid procedures should be followed.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

The logical flow for responding to an exposure event is depicted in the following diagram.

First_Aid_Flowchart Exposure Exposure Occurs Assess Assess Route of Exposure Exposure->Assess Inhalation Inhalation: - Move to fresh air. - Provide respiratory support if needed. Assess->Inhalation Inhalation Skin Skin Contact: - Remove contaminated clothing. - Flush with water for 15+ minutes. Assess->Skin Skin Eye Eye Contact: - Flush with water for 15+ minutes. Assess->Eye Eye Ingestion Ingestion: - Do NOT induce vomiting. - Give water or milk if conscious. Assess->Ingestion Ingestion SeekMedical Seek Immediate Medical Attention Inhalation->SeekMedical Skin->SeekMedical Eye->SeekMedical Ingestion->SeekMedical

Caption: First-Aid Response Workflow for Exposure.

Handling, Storage, and Disposal

Handling:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid creating dust.

  • Do not get in eyes, on skin, or on clothing.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

  • The substance is moisture-sensitive; store under an inert atmosphere if possible.

Disposal:

  • Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. This material is considered hazardous waste.

This guide provides a comprehensive overview of the safety considerations for this compound. Researchers and laboratory personnel should always consult the most recent Safety Data Sheet from their supplier before handling this chemical and ensure they are familiar with their institution's specific safety protocols.

References

Solubility Profile of Dimethyltin Dibromide in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dimethyltin (B1205294) dibromide in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the available qualitative information for dimethyltin dibromide and presents quantitative data for the closely related analogue, dimethyltin dichloride, for comparative purposes. Furthermore, a detailed experimental protocol for determining solubility is provided, alongside a logical workflow diagram to guide researchers in their laboratory practices.

Core Data Presentation: Solubility of this compound and Its Dichloride Analogue

CompoundSolventTemperature (°C)SolubilityData Type
This compound AcetoneNot SpecifiedSoluble[1]Qualitative
EtherNot SpecifiedSoluble[1]Qualitative
WaterNot SpecifiedHydrolyzes[2][3][4]Qualitative
Dimethyltin Dichloride (Analogue) Methanol200.1 g/mLQuantitative

Disclaimer: The quantitative data presented for dimethyltin dichloride should be used as a directional guide only. The difference in the halide atom (Bromine vs. Chlorine) will influence the compound's polarity and lattice energy, thereby affecting its solubility. Experimental verification of the solubility of this compound is strongly recommended.

Experimental Protocol: Determination of Solubility of an Organometallic Compound

The following is a detailed methodology for the gravimetric determination of the solubility of a compound such as this compound in an organic solvent. This protocol is synthesized from established general methods for solubility determination.

Objective: To determine the solubility of a solid compound in a given solvent at a specific temperature.

Materials:

  • This compound (or compound of interest)

  • Selected organic solvent (e.g., acetone, ethanol, toluene, hexane)

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Thermostatic chamber or incubator

  • Vials with airtight caps

  • Syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed, dry collection vials

  • Drying oven or vacuum desiccator

  • Necessary personal protective equipment (PPE): safety goggles, lab coat, and appropriate gloves.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a vial containing a known volume of the solvent at the desired temperature. An excess of solid is crucial to ensure that the solution becomes saturated.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, depending on the compound and solvent. It is advisable to run preliminary tests to determine the time required to reach equilibrium.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the mixture to settle for a short period within the temperature-controlled environment for any undissolved solid to precipitate.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe to prevent premature crystallization.

    • Immediately attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, dry collection vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Record the exact mass of the collection vial containing the filtered saturated solution.

    • Remove the solvent by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound. Alternatively, a vacuum desiccator can be used for more sensitive compounds.

    • Continue the drying process until a constant weight of the vial with the dried solute is achieved. This indicates that all the solvent has evaporated.

    • Record the final mass of the vial with the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solid and the mass of the empty vial from the mass of the vial containing the saturated solution.

    • Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g) or grams of solute per 100 mL of solvent ( g/100 mL).

Safety Precautions:

  • Handle this compound and all organic solvents in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before commencing any work.

  • Wear appropriate personal protective equipment at all times.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Solubility_Workflow A Prepare Supersaturated Mixture (Excess Solute in Solvent) B Equilibrate at Constant Temperature (e.g., Shaker/Water Bath) A->B Incubate C Allow Solids to Settle B->C Cease Agitation D Withdraw Supernatant with Pre-warmed Syringe C->D E Filter through 0.22 µm Syringe Filter into Pre-weighed Vial D->E F Record Mass of Saturated Solution + Vial E->F G Evaporate Solvent (Drying Oven / Vacuum Desiccator) F->G H Record Final Mass of Dried Solute + Vial G->H Until Constant Weight I Calculate Solubility (g/100g or g/100mL) H->I

Caption: Logical workflow for the gravimetric determination of solubility.

References

Thermoanalytical Profile of Dimethyltin Dibromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermoanalytical behavior of dimethyltin (B1205294) dibromide ((CH₃)₂SnBr₂). Due to a lack of specific experimental data in the public domain for this compound, this document outlines generalized experimental protocols for its characterization using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Furthermore, a hypothetical thermal decomposition pathway is proposed based on the known behavior of related organotin compounds. This guide serves as a foundational resource for researchers initiating thermal analysis studies on dimethyltin dibromide, offering insights into its potential thermal stability and decomposition products.

Introduction

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Chemical Formula (CH₃)₂SnBr₂
Molecular Weight 308.59 g/mol
Appearance White crystalline solid
Melting Point 74-76 °C
Boiling Point 208-213 °C
Solubility Soluble in many organic solvents

Proposed Thermoanalytical Studies

To elucidate the thermal behavior of this compound, a combination of TGA and DSC is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is invaluable for determining the thermal stability and decomposition profile of a compound.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. It provides information on thermal transitions such as melting, crystallization, and decomposition, including the enthalpy changes associated with these processes.

Experimental Protocols

The following are generalized experimental protocols for conducting TGA and DSC analyses of this compound.

General Workflow for Thermoanalytical Studies

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation prep Weigh 5-10 mg of This compound tga TGA Analysis prep->tga dsc DSC Analysis prep->dsc tga_data Analyze TGA Curve: - Onset of Decomposition - Mass Loss Stages - Residual Mass tga->tga_data dsc_data Analyze DSC Curve: - Melting Point - Decomposition Enthalpy dsc->dsc_data

Caption: General workflow for the thermoanalytical study of this compound.
Detailed TGA Protocol

ParameterRecommended Setting
Instrument Calibrated Thermogravimetric Analyzer
Sample Mass 5 - 10 mg
Crucible Alumina or Platinum
Atmosphere Nitrogen (inert) or Air (oxidative)
Flow Rate 20 - 50 mL/min
Heating Rate 10 °C/min
Temperature Range Ambient to 600 °C
Detailed DSC Protocol
ParameterRecommended Setting
Instrument Calibrated Differential Scanning Calorimeter
Sample Mass 2 - 5 mg
Crucible Hermetically sealed aluminum pans
Atmosphere Nitrogen
Flow Rate 20 - 50 mL/min
Heating Rate 10 °C/min
Temperature Range Ambient to 400 °C

Hypothetical Thermal Decomposition Pathway

In the absence of specific experimental data, a plausible thermal decomposition pathway for this compound under an inert atmosphere is proposed based on the known chemistry of organotin halides. The decomposition is expected to proceed through the homolytic cleavage of the tin-carbon bonds.

G cluster_pathway Hypothetical Decomposition Pathway start (CH₃)₂SnBr₂ (this compound) intermediate1 •CH₃ + •Sn(CH₃)Br₂ start->intermediate1 Δ (Heat) Initial Sn-C Bond Cleavage intermediate2 CH₃-CH₃ (Ethane) + SnBr₂ intermediate1->intermediate2 Methyl Radical Recombination final_products Volatile Hydrocarbons (e.g., Methane, Ethane) + Tin(II) Bromide (SnBr₂) + Metallic Tin (Sn) intermediate2->final_products Further Decomposition

Caption: Hypothetical thermal decomposition pathway of this compound.

The initial step is likely the cleavage of a methyl-tin bond, forming a methyl radical and a tin-centered radical. Subsequent reactions could involve the recombination of methyl radicals to form ethane, and further decomposition of the tin-containing species to yield tin(II) bromide and potentially metallic tin at higher temperatures. The volatile organic products would account for the mass loss observed in TGA.

Anticipated Thermoanalytical Data

Based on the proposed decomposition pathway and the behavior of similar organotin compounds, the following is a hypothetical summary of expected TGA and DSC data.

Hypothetical TGA Data
Decomposition StageTemperature Range (°C)Mass Loss (%)Probable Evolved Species
Stage 1150 - 250~20-30%Methyl groups (as hydrocarbons)
Stage 2> 250Further lossBromine-containing species
Final Residue > 400VariesTin oxides (in air) or metallic tin/tin bromide (in N₂)
Hypothetical DSC Data
Thermal EventTemperature (°C)Enthalpy Change (ΔH)
Melting 74 - 76Endothermic
Decomposition 150 - 250Exothermic/Endothermic

The decomposition process may exhibit either endothermic or exothermic behavior depending on the relative energies of bond breaking and bond formation of the decomposition products.

Conclusion

This technical guide provides a foundational framework for the thermoanalytical investigation of this compound. While specific experimental data is currently unavailable, the generalized protocols and hypothetical decomposition pathway presented herein offer valuable guidance for researchers. The proposed TGA and DSC experiments will be crucial in determining the precise thermal stability, decomposition mechanism, and energetic properties of this compound, thereby enabling its safer handling and more effective application in various scientific and industrial fields. It is strongly recommended that the proposed studies be conducted to generate empirical data and validate the hypotheses presented in this guide.

The Genesis of Organotin Chemistry: An In-depth Technical Guide to Its Early Discovery and Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of organometallic chemistry is foundational to numerous advancements in modern science, from catalysis to medicine. Among the earliest and most influential discoveries in this domain were the organotin compounds. This technical guide provides a detailed exploration of the seminal research that established organotin chemistry, focusing on the pioneering scientists, their groundbreaking experimental methods, early quantitative data, and the first investigations into the biological activities that would shape the trajectory of this field for over a century.

The Dawn of a New Field: Initial Syntheses

The mid-19th century marked the birth of organotin chemistry, with two chemists, working independently, laying the groundwork for all subsequent research.

Edward Frankland's Pioneering Synthesis (1849)

The first synthesis of an organotin compound is credited to the British chemist Edward Frankland in 1849.[1][2] While investigating the isolation of organic radicals, he successfully synthesized diethyltin (B15495199) diiodide ((C₂H₅)₂SnI₂).[1][3] His work, more fully described in an 1852 publication in Philosophical Transactions, detailed a novel method for forming a direct carbon-tin bond.[4]

Carl Löwig's Independent Discovery (1852)

Shortly after Frankland's initial report, German chemist Carl Löwig independently synthesized alkyltin compounds in 1852.[3][5] Löwig's method involved the reaction of alkyl halides with a tin-sodium alloy.[5] This publication is often considered the formal beginning of organotin chemistry and, along with Frankland's work, demonstrated that these new compounds were not mere laboratory curiosities but represented a new class of chemical substances.[5]

Early Experimental Protocols

The methodologies employed by these early researchers, while rudimentary by modern standards, were innovative for their time and showcase a remarkable degree of experimental rigor.

Frankland's Synthesis of Diethyltin Diiodide

Frankland's 1852 paper provides a clear description of his experimental setup and procedure for the direct reaction between ethyl iodide and metallic tin.[6][7]

Objective: To synthesize a new "organic body" containing tin by reacting ethyl iodide directly with the metal.

Apparatus:

  • Sealed glass tubes, approximately 12 inches in length and 0.5 to 1.0 inch in diameter, with a wall thickness of about 1/8th of an inch.[7]

  • An oil bath for the thermolytic method.[7]

  • A large, platinized parabolic reflector for the photochemical method.[6]

Methodology:

  • Tin foil and ethyl iodide were placed into the thick-walled glass tubes.

  • The tubes were thoroughly exhausted of air to prevent side reactions and then hermetically sealed.

  • Reaction Induction (Two Methods):

    • Thermolytic Method: The sealed tubes were immersed approximately halfway into an oil bath and heated to a temperature of about 180°C. Frankland noted this method carried a significant risk of explosion.[7]

    • Photochemical Method (Preferred): The sealed tubes were placed in sunlight near the focus of a parabolic reflector. A cooling mechanism was employed to manage the reaction temperature.[6]

  • The reaction was allowed to proceed, during which the liquid was observed to gradually adopt a straw-yellow hue.[7]

  • Upon completion, the tubes were cooled, and the solid crystalline product (diethyltin diiodide) was isolated for analysis.

Frankland's 1852 synthesis and analysis workflow.
Löwig's Synthesis Using Tin-Sodium Alloy

Löwig's procedure involved the use of a more reactive tin-sodium alloy to facilitate the reaction with alkyl halides.[5] While detailed step-by-step protocols from his original 1852 paper are less accessible, the general chemical principle is well-documented.

Objective: To synthesize alkyltin compounds using a tin alloy.

Methodology:

  • A tin-sodium alloy was prepared.

  • The alloy was reacted with an alkyl halide (e.g., ethyl iodide).

  • The reaction yielded a mixture of alkyltin compounds. This method is a precursor to the more general Wurtz-type reaction.

Quantitative Data from Early Analyses

A cornerstone of Frankland's work was his meticulous quantitative analysis, which allowed him to deduce the empirical formula of his new compound. The table below summarizes the results from a key analytical experiment reported in his 1852 paper.[7]

ParameterDescriptionMass (g)
Starting Material Crystalline diethyltin diiodide1.6806
Step 1: Reaction Treated with aqueous ammonia (B1221849) (NH₃) to form diethyltin oxide and ammonium (B1175870) iodide.-
Product 1 Diethyltin oxide ((C₂H₅)₂SnO), isolated as an insoluble solid and dried at 100°C.0.7263
Product 2 Silver iodide (AgI), precipitated from the filtrate with silver nitrate (B79036) (AgNO₃).1.8418
Step 2: Decomposition The isolated diethyltin oxide was decomposed with boiling nitric acid (HNO₃).-
Final Product Tin(IV) oxide (SnO₂), the final inorganic tin product.0.5811

Table 1: Summary of Quantitative Analysis Data from Frankland (1852)

This analytical sequence allowed Frankland to calculate the mass of tin and iodine in his original sample, and by difference, the mass of the "ethyl" groups, confirming the structure of the first-ever characterized organotin compound.

Early Investigations into Biological Activity and Toxicity

For many decades following their discovery, organotin compounds remained primarily of academic interest.[5] It wasn't until the mid-20th century that their potent biological activities were systematically investigated, leading to both widespread industrial applications and a greater understanding of their toxicology.

The Discovery of Biocidal Properties

In 1954, G.J.M. van der Kerk and J.G.A. Luijten at the Institute for Organic Chemistry T.N.O. in the Netherlands published seminal work on the fungicidal properties of organotin compounds.[8][9] Their systematic studies revealed that triorganotin compounds (R₃SnX), such as tributyltin and triphenyltin (B1233371) derivatives, possessed powerful fungicidal and bactericidal properties.[8] This discovery unlocked the commercial potential of organotins and led to their use as industrial biocides, wood preservatives, and marine anti-fouling agents.[8]

The "Stalinon" Incident and Early Toxicology

The toxicology of organotin compounds was brought into sharp focus by a tragic incident in France in 1954. A proprietary medicine named "Stalinon," intended to treat staphylococcal infections and containing diethyltin diiodide, was responsible for the poisoning of 217 people, with at least 100 fatalities.[8] It is widely believed that the preparation was contaminated with the far more toxic triethyltin (B1234975) iodide.[8]

This event prompted urgent toxicological studies. Research led by H.B. Stoner and J.M. Barnes in 1955 first described the specific neurotoxic effects of triethyltin (TET).[8] They observed that TET caused a unique interstitial edema in the white matter of the brain and spinal cord in rats, a finding that became the hallmark of its toxicity.[8][10]

Early Hypotheses on the Mechanism of Action

The initial toxicological studies laid the groundwork for understanding how triorganotins exert their effects at a cellular level.

Early findings on the mechanism of triethyltin (TET) toxicity:

  • Metabolic Inhibition: TET was identified as a potent inhibitor of metabolic processes.[11]

  • Mitochondrial Disruption: A key proposed mechanism was its interaction with mitochondria. Early studies suggested that in the presence of halide ions, TET facilitates an exchange of hydroxyl ions for halide ions across the inner mitochondrial membrane, disrupting the proton gradient essential for oxidative phosphorylation and ATP synthesis.[11]

Early proposed mechanism of triethyltin toxicity.

Conclusion: A Legacy of Discovery

The early research on organotin compounds, from the foundational syntheses by Frankland and Löwig to the pivotal biological studies by van der Kerk and Stoner, established a rich and complex field of study. The meticulous experimental protocols and quantitative analyses of the 19th-century pioneers provided the chemical bedrock, while the mid-20th-century investigations into their potent bioactivities unveiled their dual nature as both highly useful industrial chemicals and significant toxicants. This early work not only launched the vast field of organotin chemistry but also contributed profoundly to the nascent sciences of toxicology and organometallic chemistry, creating a legacy that continues to influence research and development today.

G y1849 1849 Frankland synthesizes diethyltin diiodide y1852 1852 Löwig synthesizes alkyltins with alloy y1849->y1852 y1954a 1954 Van der Kerk & Luijten report fungicidal activity y1852->y1954a ~100 years of academic study y1954b 1954 'Stalinon' Incident in France y1954a->y1954b y1955 1955 Stoner & Barnes describe TET-induced brain edema y1954b->y1955

Timeline of key events in early organotin discovery.

References

An In-depth Technical Guide on the Lewis Acidity and Electrophilicity of Dimethyltin Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyltin (B1205294) dibromide ((CH₃)₂SnBr₂), an organotin compound, exhibits significant Lewis acidic and electrophilic character, rendering it a versatile reagent and catalyst in organic synthesis and a molecule of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental principles governing its reactivity. While specific quantitative experimental data for dimethyltin dibromide is limited in publicly accessible literature, this document outlines the established theoretical frameworks, comparative trends among analogous organotin halides, and detailed experimental protocols for the determination of its Lewis acidity and electrophilicity. This guide is intended to serve as a foundational resource for researchers employing or studying this compound, enabling a deeper understanding of its chemical behavior and facilitating its application in various scientific endeavors.

Introduction to the Chemical Profile of this compound

This compound is a tetravalent organotin compound featuring a central tin atom covalently bonded to two methyl groups and two bromine atoms. The significant electronegativity difference between the tin and bromine atoms induces a considerable polarization of the Sn-Br bonds, resulting in a partial positive charge on the tin center. This electron deficiency at the tin atom is the primary origin of the compound's notable Lewis acidity and electrophilicity.

Organotin halides, in a general sense, are recognized as Lewis acids, with their acidic strength being modulated by the nature and number of the organic and halide substituents. The Lewis acidity in diorganotin dihalides like this compound is more pronounced than in their triorganotin halide counterparts (R₃SnX) but less so than in monoorganotin trihalides (RSnX₃)[1]. This trend is a direct consequence of the inductive effects of the alkyl and halide groups.

Lewis Acidity of this compound

The Lewis acidity of this compound is manifested in its ability to accept electron pairs from Lewis bases to form stable coordination complexes or adducts. In these adducts, the coordination number of the tin atom expands from four to five or six, adopting geometries such as trigonal bipyramidal or octahedral.

Qualitative and Comparative Assessment
Quantitative Evaluation of Lewis Acidity

Several experimental and computational methods can be employed to quantify the Lewis acidity of this compound.

Table 1: Key Methodologies for Determining Lewis Acidity

MethodDescriptionMeasured Parameter
Gutmann-Beckett Method A 31P NMR spectroscopic technique that measures the change in the chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with a Lewis acid.[3]Acceptor Number (AN)
Fluoride (B91410) Ion Affinity (FIA) A computational method that calculates the enthalpy change associated with the gas-phase reaction of a Lewis acid with a fluoride ion.[4][5][6]FIA (in kJ/mol)
Calorimetric Titration An experimental technique that directly measures the heat evolved or absorbed during the formation of a Lewis acid-base adduct.Enthalpy of adduct formation (ΔH), association constant (Kₐ)
Fluorescent Lewis Adduct (FLA) Method A spectroscopic method that utilizes the change in fluorescence of a Lewis basic probe upon coordination to a Lewis acid.Relative Lewis acidity
Experimental Protocols for Lewis Acidity Determination
  • Sample Preparation: Prepare a solution of triethylphosphine oxide (Et₃PO) in a dry, non-coordinating solvent (e.g., dichloromethane-d₂ or benzene-d₆).

  • 31P NMR Measurement (Reference): Acquire the 31P NMR spectrum of the Et₃PO solution. The chemical shift of the free Et₃PO serves as the reference value.

  • Titration: Add a stoichiometric amount of this compound to the Et₃PO solution.

  • 31P NMR Measurement (Adduct): Acquire the 31P NMR spectrum of the resulting mixture. The formation of the (CH₃)₂SnBr₂·Et₃PO adduct will cause a downfield shift of the 31P signal.

  • Calculation of Acceptor Number (AN): The AN is calculated using the formula: AN = 2.21 × (δsample - δhexane), where δsample is the chemical shift of the adduct and δhexane is the chemical shift of Et₃PO in hexane (B92381) (a non-polar reference solvent).

  • Instrument Setup: Equilibrate the ITC instrument to the desired experimental temperature.

  • Sample Preparation: Prepare a solution of this compound in a dry, inert solvent in the sample cell. Prepare a solution of the chosen Lewis base (e.g., pyridine, trimethylamine) in the same solvent in the injection syringe.

  • Titration: Perform a series of injections of the Lewis base solution into the this compound solution.

  • Data Acquisition: The instrument records the heat change associated with each injection.

  • Data Analysis: The resulting titration curve is analyzed to determine the enthalpy of adduct formation (ΔH) and the association constant (Kₐ).

Electrophilicity of this compound

The electrophilic nature of this compound stems from the electron-deficient tin center, making it susceptible to attack by nucleophiles. This reactivity is central to its utility in organic synthesis, particularly in nucleophilic substitution reactions where the bromide ions act as leaving groups.

Reactivity in Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions, which can proceed through either an Sₙ1 or Sₙ2-type mechanism, depending on the nature of the nucleophile, the solvent, and the steric environment around the tin atom. Given the presence of two methyl groups, steric hindrance is a factor to consider, which may influence the preferred reaction pathway.

Table 2: Factors Influencing Nucleophilic Substitution on this compound

FactorInfluence on Sₙ1 PathwayInfluence on Sₙ2 Pathway
Nucleophile Rate is independent of the nucleophile's concentration or strength.Rate is dependent on both the concentration and strength of the nucleophile.
Solvent Favored by polar, protic solvents that can stabilize the carbocation-like intermediate.Favored by polar, aprotic solvents that do not solvate the nucleophile as strongly.
Leaving Group A good leaving group (like bromide) is essential.A good leaving group is essential.
Steric Hindrance Less sensitive to steric hindrance at the electrophilic center.Highly sensitive to steric hindrance; backside attack is required.
Experimental Protocol for Kinetic Studies

A kinetic study of the reaction between this compound and a nucleophile (e.g., an amine or a thiolate) can provide quantitative data on its electrophilicity.

  • Reaction Setup: In a thermostated reaction vessel, combine solutions of this compound and the chosen nucleophile in a suitable solvent.

  • Monitoring Reaction Progress: The progress of the reaction can be monitored over time by various analytical techniques, such as:

    • NMR Spectroscopy: Following the disappearance of reactant signals or the appearance of product signals.

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Quantifying the concentration of reactants and products at different time points.

    • Conductivity Measurement: If the reaction produces ionic species, the change in conductivity of the solution can be monitored.

  • Data Analysis: The concentration data as a function of time is used to determine the rate law, the rate constant (k), and the activation parameters (Eₐ, ΔH‡, ΔS‡) for the reaction.

Visualizing Chemical Processes

The following diagrams, generated using the DOT language, illustrate key concepts related to the Lewis acidity and electrophilicity of this compound.

Lewis_Adduct_Formation cluster_reactants Reactants cluster_product Product DMTDB This compound (Lewis Acid) Adduct Lewis Acid-Base Adduct [(CH₃)₂SnBr₂-L] DMTDB->Adduct Coordination LewisBase Lewis Base (L:) LewisBase->Adduct Donation of e⁻ pair SN2_Reaction_Pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products DMTDB This compound TS [Nu---Sn(CH₃)₂---Br]⁻ (Trigonal Bipyramidal) DMTDB->TS Nucleophile Nucleophile (Nu⁻) Nucleophile->TS Backside Attack Product Substituted Product [(CH₃)₂Sn(Nu)Br] TS->Product LeavingGroup Bromide Ion (Br⁻) TS->LeavingGroup Leaving Group Departure

References

Methodological & Application

Application Notes and Protocols: The Use of Dimethyltin Dibromide in Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethyltin (B1205294) dibromide ((CH₃)₂SnBr₂) as a versatile reagent in organometallic synthesis. The content is tailored for researchers in chemistry and drug development, offering detailed protocols, quantitative data, and visualizations of relevant biological pathways.

Overview of Dimethyltin Dibromide

This compound is an organotin compound that serves as a valuable precursor in the synthesis of a variety of organometallic complexes.[1] Its reactivity stems from the electrophilic nature of the tin atom and the labile bromide ligands, which can be readily displaced by nucleophiles.[1] This reactivity allows for the formation of new tin-carbon, tin-sulfur, and tin-nitrogen bonds, making it a key building block in the construction of complex organotin structures.

Physical and Chemical Properties:

PropertyValueReference
CAS Number2767-47-7[1]
Molecular FormulaC₂H₆Br₂Sn
Molecular Weight308.59 g/mol [1]
AppearanceGrey crystalline solid or white crystalline powder[1]
Melting Point75-77 °C[1]
Boiling Point208-213 °C
SolubilityHydrolyzes slowly in water

Applications in Organometallic Synthesis

This compound is primarily utilized in nucleophilic substitution reactions and the formation of coordination complexes.

Synthesis of Dimethyltin(IV) Dithiocarbamate (B8719985) Complexes

Dithiocarbamate ligands are known to form stable complexes with tin, and these complexes have shown a range of biological activities. The synthesis typically involves an in situ reaction where the dithiocarbamate ligand is prepared from a secondary amine and carbon disulfide, followed by the addition of this compound.

General Experimental Protocol: Synthesis of Dimethyltin(IV) Bis(diisopropyldithiocarbamate)

This protocol is adapted from a general method for the synthesis of organotin(IV) dithiocarbamate complexes.[2]

  • Ligand Formation: In a round-bottom flask, dissolve diisopropylamine (B44863) (30 mmol) in ethanol (B145695). To this solution, add carbon disulfide (30 mmol) dropwise while stirring at 4 °C. The reaction mixture is stirred for 2 hours at this temperature to form the diisopropyldithiocarbamate (B1216871) ligand in situ.

  • Complexation: Prepare a solution of this compound (15 mmol) in ethanol (60 mL). Add this solution dropwise to the stirred ligand mixture.

  • Isolation: A precipitate will form. Filter the solid product, wash it with cold ethanol, and dry it in a desiccator.

Quantitative Data for Representative Dimethyltin(IV) Dithiocarbamate Complexes:

CompoundYield (%)Melting Point (°C)Key IR Bands (cm⁻¹) ν(C=N), ν(C=S)¹¹⁹Sn NMR (ppm)Reference
(CH₃)₂Sn[S₂CN(C₃H₇)₂]₂>50 (general)Not specified1474, 997Not specified[2][3]
(CH₃)₂Sn[S₂CN(CH₃)(C₂H₄OCH₃)]₂>6560-111Not specifiedNot specified[4]
Formation of Ionic Tin(IV) Complexes with N-Heterocycles

This compound can be used in three-component reactions to synthesize ionic complexes with potential biological activity, such as insecticidal properties.

Experimental Protocol: Synthesis of Bis(1-allylcycloiminium) dimethyltetrabromostannate(IV)

This protocol is based on the described three-component reaction.

  • Reaction Setup: In a suitable solvent such as ethanol, combine this compound, imidazo[1,2-a]pyridine (B132010) (or a similar pyridine (B92270) derivative), and allyl bromide in a reflux apparatus.

  • Reaction: The reaction involves the N-allylation of the cycloimine and the coordination of two additional bromide ions to the tin atom. The specific molar ratios and reaction time will need to be optimized depending on the specific substrates.

  • Isolation and Characterization: The resulting ionic complex can be isolated by crystallization. Characterization is typically performed using IR, ¹H NMR, ¹³C NMR, and ¹¹⁹Sn NMR spectroscopy. The tin atom in the resulting dimethyltetrabromostannate(IV) anion is expected to be hexacoordinated with an octahedral geometry.

Reaction Workflow:

G cluster_reactants Reactants Dimethyltin\ndibromide Dimethyltin dibromide Refluxing Ethanol Refluxing Ethanol Dimethyltin\ndibromide->Refluxing Ethanol Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->Refluxing Ethanol Allyl bromide Allyl bromide Allyl bromide->Refluxing Ethanol Ionic Complex\n(Bis(1-allylcycloiminium)\ndimethyltetrabromostannate(IV)) Ionic Complex (Bis(1-allylcycloiminium) dimethyltetrabromostannate(IV)) Refluxing Ethanol->Ionic Complex\n(Bis(1-allylcycloiminium)\ndimethyltetrabromostannate(IV))

Caption: Synthesis of an ionic tin(IV) complex.

Relevance to Drug Development: Anticancer Activity of Organotin(IV) Compounds

While research on this compound itself is specific, the broader class of organotin(IV) compounds has garnered significant interest for its potential anticancer properties.[5][6] These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines, often through the mitochondrial intrinsic pathway.[1][5]

Proposed Mechanism of Action: Induction of Apoptosis

Organotin(IV) compounds can trigger a cascade of events within cancer cells leading to their demise. A key mechanism involves the disruption of mitochondrial function.

Signaling Pathway of Organotin-Induced Apoptosis:

G Organotin(IV) Compound Organotin(IV) Compound Mitochondrion Mitochondrion Organotin(IV) Compound->Mitochondrion disruption Bcl-2 Bcl-2 Mitochondrion->Bcl-2 inhibition Bax Bax Mitochondrion->Bax activation Cytochrome c release Cytochrome c release Bax->Cytochrome c release Caspase-9 activation Caspase-9 activation Cytochrome c release->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Caption: Mitochondrial pathway of apoptosis.

This pathway involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[7] This shift in balance leads to increased mitochondrial membrane permeability and the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to apoptosis.[7][8]

Involvement of the p53/p21WAF1 Signaling Pathway

The tumor suppressor protein p53 and its downstream target p21 are key regulators of the cell cycle.[9] Some studies suggest that organotin(IV) compounds may induce cell cycle arrest through the p53/p21WAF1 signaling pathway.[5]

p53/p21WAF1 Signaling Pathway:

G Organotin(IV) Compound Organotin(IV) Compound p53 activation p53 activation Organotin(IV) Compound->p53 activation p21 transcription p21 transcription p53 activation->p21 transcription p21 protein p21 protein p21 transcription->p21 protein Cyclin/CDK complexes Cyclin/CDK complexes p21 protein->Cyclin/CDK complexes inhibition Cell Cycle Arrest Cell Cycle Arrest Cyclin/CDK complexes->Cell Cycle Arrest

Caption: p53/p21-mediated cell cycle arrest.

Activation of p53 leads to the transcription of the p21 gene. The p21 protein then acts as a cyclin-dependent kinase (CDK) inhibitor, preventing the cell from progressing through the cell cycle, thus inducing cell cycle arrest.[10][11]

Conclusion

This compound is a valuable and reactive starting material for the synthesis of a diverse range of organotin compounds. Its utility extends from the creation of novel complexes with interesting structural and chemical properties to providing precursors for materials with potential biological applications. For drug development professionals, the broader class of organotin(IV) compounds, accessible from precursors like this compound, represents a promising area of research in the development of novel anticancer agents that function through the induction of apoptosis and cell cycle arrest. Further investigation into the specific biological activities of derivatives of this compound is warranted.

References

Dimethyltin Dibromide: A Versatile Lewis Acid Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyltin (B1205294) dibromide [(CH₃)₂SnBr₂] is an organotin compound that holds significant potential as a Lewis acid catalyst in a variety of organic transformations. Its utility stems from the electrophilic nature of the tin center, which can activate a range of functional groups, thereby facilitating carbon-carbon and carbon-heteroatom bond formation. These application notes provide an overview of the potential catalytic applications of dimethyltin dibromide in key organic reactions, supported by detailed experimental protocols. While specific data for this compound is emerging, the protocols provided are based on established methodologies for analogous organotin catalysts and serve as a strong starting point for reaction optimization.

Physicochemical Properties and Handling

This compound is a white to off-white solid with a melting point of 74-76 °C. It is soluble in many organic solvents. As with other organotin compounds, it should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.

Catalytic Applications

The Lewis acidic nature of the tin atom in this compound allows it to coordinate to lone pairs of electrons on heteroatoms, most notably oxygen and nitrogen. This coordination enhances the electrophilicity of the functional group, making it more susceptible to nucleophilic attack.

Esterification of Carboxylic Acids

Application Note: this compound is a potential catalyst for the esterification of carboxylic acids with alcohols. The catalytic cycle likely involves the coordination of the tin center to the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol. This method is particularly useful for sterically hindered substrates or when milder reaction conditions are required to prevent side reactions.

Table 1: Representative Data for Tin-Catalyzed Esterification

EntryCarboxylic AcidAlcoholCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Benzoic AcidMethanol1-5Toluene11012>90
2Acetic Acid1-Butanol1-5Hexane708>95
3Stearic AcidEthanol1-5None1506>98

Note: Data presented is representative of organotin-catalyzed esterifications and serves as a guideline for reactions with this compound.

Experimental Protocol: General Procedure for this compound-Catalyzed Esterification

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 equiv.), the alcohol (1.2-3.0 equiv.), and the solvent (if necessary).

  • Add this compound (1-5 mol%) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Esterification_Mechanism RCOOH R-COOH Activated_Acid Activated Carboxylic Acid Complex RCOOH->Activated_Acid Me2SnBr2 (CH₃)₂SnBr₂ Me2SnBr2->Activated_Acid Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Acid->Tetrahedral_Intermediate + R'-OH ROH R'-OH ROH->Tetrahedral_Intermediate Ester R-COOR' Tetrahedral_Intermediate->Ester - (CH₃)₂SnBr₂ H2O H₂O Tetrahedral_Intermediate->H2O

Caption: Proposed mechanism for this compound-catalyzed esterification.

Transesterification Reactions

Application Note: this compound can also be employed as a catalyst in transesterification reactions, which are crucial in various industrial processes, including biodiesel production and polymer synthesis. The mechanism is analogous to esterification, involving the activation of the ester carbonyl group by the Lewis acidic tin center.

Table 2: Representative Data for Tin-Catalyzed Transesterification

EntrySubstrate EsterAlcoholCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Ethyl Acetate1-Butanol1-5None1004>95
2Methyl BenzoateBenzyl Alcohol1-5Toluene12012>90
3TriglycerideMethanol0.5-2None652>98

Note: Data is representative of organotin-catalyzed transesterification and should be used as a reference for reactions with this compound.

Experimental Protocol: General Procedure for this compound-Catalyzed Transesterification

  • Combine the substrate ester (1.0 equiv.), the alcohol (2.0-10.0 equiv.), and this compound (0.5-5 mol%) in a reaction vessel.

  • Heat the mixture with stirring to the desired temperature.

  • Monitor the reaction by analyzing aliquots using GC or ¹H NMR spectroscopy.

  • After completion, cool the mixture and remove the excess alcohol by distillation.

  • The product can be purified by fractional distillation or column chromatography.

Transesterification_Workflow Start Start Mix Mix Ester, Alcohol, and (CH₃)₂SnBr₂ Start->Mix Heat Heat to Reaction Temperature Mix->Heat Monitor Monitor Reaction Progress (GC/NMR) Heat->Monitor Workup Cool and Remove Excess Alcohol Monitor->Workup Reaction Complete Purify Purify Product (Distillation/Chromatography) Workup->Purify End End Purify->End

Caption: Experimental workflow for transesterification.

Multicomponent Reactions: Passerini and Ugi Reactions

Application Note: The Lewis acidity of this compound makes it a promising candidate for catalyzing multicomponent reactions (MCRs) such as the Passerini and Ugi reactions. In these reactions, the catalyst can activate the carbonyl component, facilitating the key nucleophilic addition of the isocyanide. These reactions are of great importance in medicinal chemistry for the rapid generation of libraries of complex molecules from simple starting materials.

The Passerini Three-Component Reaction (P-3CR) is a reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.

The Ugi Four-Component Reaction (U-4CR) involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.

Table 3: Representative Data for Lewis Acid-Catalyzed Passerini Reaction

| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Catalyst | Solvent | Yield (%) | |---|---|---|---|---|---| | 1 | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | Lewis Acid | CH₂Cl₂ | 85-95 | | 2 | Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | Lewis Acid | THF | 80-90 |

Note: This data is illustrative of Lewis acid-catalyzed Passerini reactions and suggests the potential for this compound as a catalyst.

Experimental Protocol: General Procedure for a this compound-Catalyzed Passerini-Type Reaction

  • In a dry reaction vessel under an inert atmosphere, dissolve the aldehyde or ketone (1.0 equiv.) and the carboxylic acid (1.0 equiv.) in a suitable aprotic solvent (e.g., CH₂Cl₂, THF).

  • Add this compound (5-10 mol%) to the solution.

  • Add the isocyanide (1.0 equiv.) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Passerini_Ugi_Relationship P3CR Passerini (P-3CR) Aldehyde/Ketone Carboxylic Acid Isocyanide Product_P α-Acyloxy Carboxamide P3CR->Product_P U4CR Ugi (U-4CR) Aldehyde/Ketone Amine Carboxylic Acid Isocyanide Product_U Bis-Amide U4CR->Product_U Catalyst (CH₃)₂SnBr₂ (Lewis Acid Catalyst) Catalyst->P3CR Activates Carbonyl Catalyst->U4CR Activates Carbonyl

Caption: Relationship between Passerini and Ugi reactions.

Conclusion

This compound presents itself as a valuable and versatile Lewis acid catalyst for a range of important organic transformations. Its potential applications in esterification, transesterification, and multicomponent reactions offer milder and potentially more selective alternatives to traditional protocols. The experimental procedures provided herein serve as a robust foundation for researchers to explore and optimize the catalytic activity of this compound in their synthetic endeavors. Further investigation into the substrate scope and mechanistic details of these reactions will undoubtedly expand the utility of this promising organotin catalyst.

Applications of Dimethyltin Dibromide in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyltin (B1205294) dibromide ((CH₃)₂SnBr₂) is an organotin compound with growing interest in the field of materials science. As a member of the organotin halide family, it serves as a versatile precursor and catalyst in a variety of applications, ranging from the synthesis of transparent conducting oxides to the formation of functional polymers. Its utility stems from the reactivity of the tin-bromine (B14679306) bonds and the influence of the methyl groups on its chemical and physical properties.

These application notes provide detailed protocols and quantitative data for the use of dimethyltin dibromide in several key areas of materials science. The information is intended to guide researchers in the practical application of this compound and to serve as a starting point for the development of new materials and processes.

Precursor for Transparent Conducting Oxides

This compound can be utilized as a precursor for the deposition of tin oxide (SnO₂) thin films, a widely used transparent conducting oxide (TCO). The following protocol is adapted from established chemical vapor deposition (CVD) methods for related organotin halides.

Application Note:

Tin oxide films deposited from this compound are expected to exhibit high transparency and electrical conductivity, making them suitable for applications such as transparent electrodes in solar cells and displays. The deposition parameters, particularly temperature and precursor concentration, will significantly influence the film's properties.

Experimental Protocol: Chemical Vapor Deposition of SnO₂

Objective: To deposit a transparent and conductive tin oxide thin film on a glass substrate using this compound as a precursor.

Materials:

  • This compound ((CH₃)₂SnBr₂)

  • Oxygen (O₂) or an alternative oxygen source

  • Nitrogen (N₂) or Argon (Ar) as a carrier gas

  • Glass substrates (e.g., borosilicate)

  • Cleaning solvents (e.g., acetone, isopropanol, deionized water)

Equipment:

  • Chemical Vapor Deposition (CVD) reactor with a precursor bubbler and mass flow controllers

  • Substrate heater

  • Vacuum pump

  • Film thickness measurement tool (e.g., profilometer, ellipsometer)

  • Four-point probe for sheet resistance measurement

  • UV-Vis spectrophotometer for transmittance measurement

Procedure:

  • Substrate Cleaning:

    • Sonically clean the glass substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Perform a final UV-ozone treatment for 15 minutes to remove any residual organic contaminants.

  • Precursor Preparation:

    • Load this compound into a stainless-steel bubbler in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis.

    • Heat the bubbler to a controlled temperature to ensure a stable vapor pressure of the precursor.

  • Deposition:

    • Place the cleaned substrates into the CVD reactor.

    • Heat the substrates to the desired deposition temperature.

    • Introduce the carrier gas (N₂ or Ar) through the bubbler to transport the this compound vapor into the reaction chamber.

    • Simultaneously, introduce the oxygen source into the chamber.

    • Control the flow rates of the carrier gas and oxygen to achieve the desired precursor and oxidant concentrations.

    • Maintain the deposition conditions for a set duration to achieve the target film thickness.

  • Post-Deposition:

    • After deposition, stop the precursor and oxygen flow and cool the substrates to room temperature under a flow of inert gas.

    • Remove the coated substrates from the reactor for characterization.

Quantitative Data:

Table 1: Expected Influence of Deposition Parameters on SnO₂ Film Properties

ParameterRangeExpected Effect on Film Properties
Substrate Temperature400 - 600 °CHigher temperatures generally improve crystallinity and conductivity but may increase surface roughness.
(CH₃)₂SnBr₂ Bubbler Temperature80 - 120 °CControls the precursor vapor pressure and thus the deposition rate.
Carrier Gas Flow Rate10 - 100 sccmAffects the delivery rate of the precursor to the substrate.
O₂ Flow Rate20 - 200 sccmInfluences the stoichiometry and completeness of the oxidation reaction.
Deposition Time5 - 60 minDetermines the final film thickness.

Experimental Workflow:

CVD_Workflow cluster_prep Preparation cluster_process CVD Process cluster_char Characterization sub_clean Substrate Cleaning deposition Film Deposition sub_clean->deposition precursor_prep Precursor Loading precursor_prep->deposition thickness Thickness Measurement deposition->thickness resistance Sheet Resistance deposition->resistance transmittance Transmittance deposition->transmittance

Workflow for SnO₂ thin film deposition and characterization.

Catalyst in Organic Synthesis

Organotin compounds are known to act as Lewis acid catalysts in various organic transformations. The following protocol is adapted from the use of dimethyltin dichloride in the regioselective alkylation of diols and can be investigated for this compound.

Application Note:

This compound is proposed as a catalyst for the regioselective alkylation of cis-1,2-diols. The Lewis acidic tin center is expected to coordinate with the diol, activating one hydroxyl group for selective reaction with an alkylating agent. This method could provide a mild and efficient route to partially protected sugars and other polyols.

Experimental Protocol: Regioselective Alkylation of a cis-1,2-Diol

Objective: To perform the regioselective benzylation of a model cis-1,2-diol using this compound as a catalyst.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the cis-1,2-diol, this compound (as catalyst), and silver(I) oxide.

    • Add anhydrous DCM via syringe.

    • Stir the suspension at room temperature.

  • Reaction:

    • Add benzyl bromide to the reaction mixture dropwise.

    • Monitor the reaction progress by TLC.

  • Work-up:

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-benzylated product.

Quantitative Data:

Table 2: Representative Reaction Conditions for Catalytic Alkylation

Reactant/CatalystMolar EquivalentsConcentration
cis-1,2-Diol1.00.1 M
(CH₃)₂SnBr₂0.1 - 0.2-
Benzyl Bromide1.1 - 1.5-
Ag₂O1.5 - 2.0-

Logical Relationship:

Catalysis_Pathway Diol cis-1,2-Diol Intermediate Activated Diol-Tin Complex Diol->Intermediate Catalyst (CH₃)₂SnBr₂ Catalyst->Intermediate Product Mono-alkylated Product Intermediate->Product AlkylatingAgent Alkylating Agent (e.g., Benzyl Bromide) AlkylatingAgent->Product Byproduct Byproducts Product->Byproduct Polymerization_Workflow cluster_prep Phase Preparation cluster_process Polymerization cluster_iso Isolation aq_phase Aqueous Phase (Diol + NaOH) mixing Vigorous Mixing aq_phase->mixing org_phase Organic Phase ((CH₃)₂SnBr₂) org_phase->mixing filtration Filtration mixing->filtration washing Washing filtration->washing drying Drying washing->drying Prospective_Workflow cluster_perovskite Perovskite Solar Cells cluster_doping Semiconductor Doping p_synthesis Perovskite Synthesis with (CH₃)₂SnBr₂ as additive p_characterization Structural & Optical Characterization p_synthesis->p_characterization p_fabrication Device Fabrication p_characterization->p_fabrication p_testing Photovoltaic Performance Testing p_fabrication->p_testing d_deposition Semiconductor Deposition with (CH₃)₂SnBr₂ as dopant source d_characterization Material Characterization (e.g., SIMS, Hall Effect) d_deposition->d_characterization d_fabrication Device Fabrication d_characterization->d_fabrication d_testing Electrical Property Measurement d_fabrication->d_testing

Application Notes and Protocols for Nucleophilic Substitution with Dimethyltin Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyltin (B1205294) dibromide ((CH₃)₂SnBr₂) is a versatile organotin compound that serves as an electrophile in nucleophilic substitution reactions. The tin-bromine (B14679306) bonds are polarized, rendering the tin atom susceptible to attack by a variety of nucleophiles. This reactivity allows for the synthesis of a diverse range of organotin derivatives with applications in catalysis, materials science, and as intermediates in organic synthesis. These application notes provide a detailed experimental protocol for a representative nucleophilic substitution reaction of dimethyltin dibromide with a thiol, leading to the formation of a dimethyltin dithioether. The protocol is based on established principles of nucleophilic substitution on organotin halides.

Mechanistic Overview

The nucleophilic substitution at the tin center in this compound typically proceeds via a bimolecular nucleophilic substitution (SN2-like) mechanism. The nucleophile attacks the electrophilic tin atom, leading to the displacement of a bromide ion as the leaving group. Given the presence of two leaving groups, the reaction can proceed in a stepwise manner to yield both mono- and di-substituted products. The stoichiometry of the nucleophile is a critical parameter in controlling the extent of substitution. The use of a base is often necessary to deprotonate protic nucleophiles (e.g., thiols, amines), thereby increasing their nucleophilicity.

Experimental Protocol: Synthesis of Dimethyltin bis(2-ethylhexyl thioglycolate)

This protocol details the di-substitution reaction of this compound with 2-ethylhexyl thioglycolate, a common thiol used in the synthesis of organotin stabilizers. Triethylamine (B128534) is employed as a base to neutralize the hydrobromic acid generated during the reaction.

Materials:

  • This compound ((CH₃)₂SnBr₂)

  • 2-Ethylhexyl thioglycolate (HSCH₂CO₂C₈H₁₇)

  • Triethylamine (N(C₂H₅)₃)

  • Toluene, anhydrous

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Nitrogen gas (N₂)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet, add this compound (10.0 g, 32.3 mmol) and 100 mL of anhydrous toluene.

  • Addition of Reagents: Begin stirring the suspension under a nitrogen atmosphere. In the dropping funnel, prepare a solution of 2-ethylhexyl thioglycolate (13.2 g, 64.6 mmol, 2.0 equivalents) and triethylamine (6.8 g, 67.8 mmol, 2.1 equivalents) in 50 mL of anhydrous toluene.

  • Reaction: Add the solution from the dropping funnel to the stirred suspension of this compound dropwise over a period of 30 minutes at room temperature.

  • Heating: After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 4 hours. The formation of triethylammonium (B8662869) bromide will be observed as a white precipitate.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the triethylammonium bromide precipitate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 100 mL of deionized water and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Data Presentation

The following table summarizes the key quantitative data for the described experimental protocol.

ParameterValue
Moles of this compound32.3 mmol
Moles of 2-Ethylhexyl Thioglycolate64.6 mmol
Moles of Triethylamine67.8 mmol
Solvent Volume150 mL
Reaction Temperature80°C
Reaction Time4 hours
Theoretical Yield17.9 g
Expected Yield85-95%

Visualizations

The following diagrams illustrate the reaction pathway and the experimental workflow.

reaction_pathway Reaction Pathway for Di-substitution reac1 This compound ((CH₃)₂SnBr₂) prod Dimethyltin bis(2-ethylhexyl thioglycolate) reac1->prod + reac2 2-Ethylhexyl Thioglycolate (2 eq.) reac2->prod base Triethylamine (2.1 eq.) side_prod Triethylammonium Bromide (2 eq.) base->side_prod Reacts with HBr

Caption: Reaction scheme for the synthesis of dimethyltin bis(2-ethylhexyl thioglycolate).

experimental_workflow Experimental Workflow cluster_0 Reaction cluster_1 Work-up and Purification setup 1. Reaction Setup (this compound in Toluene) addition 2. Dropwise Addition (Thiol and Base in Toluene) setup->addition heating 3. Heating (80°C for 4 hours) addition->heating cooling 4. Cool to RT heating->cooling filtration 5. Filtration cooling->filtration extraction 6. Aqueous Work-up filtration->extraction drying 7. Drying extraction->drying concentration 8. Concentration drying->concentration

Caption: Step-by-step workflow for the synthesis and purification process.

Disclaimer: This protocol is provided as a representative example. All experimental work should be conducted in a well-ventilated fume hood by qualified personnel, adhering to all necessary safety precautions. The reactivity and solubility of different nucleophiles and substrates may necessitate adjustments to the reaction conditions.

Application Notes and Protocols for the Synthesis of Organotin Complexes Using Dimethyltin Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Organotin compounds, characterized by the presence of at least one tin-carbon bond, are a versatile class of organometallic molecules.[1][2] Those derived from dimethyltin(IV) precursors, such as dimethyltin (B1205294) dibromide (Me₂SnBr₂), are of particular interest in the field of medicinal chemistry and drug development.[3] While historically used as PVC stabilizers and catalysts, recent research has focused on their significant biological activities.[3][4]

Complexes synthesized from dimethyltin dibromide have demonstrated promising potential as anticancer, antifungal, and antibacterial agents.[5][6][7] The biological efficacy of these compounds is intrinsically linked to their structure, including the nature of the organic ligands coordinated to the dimethyltin(IV) moiety.[8][9] The coordination of these ligands can enhance the biological activity of the parent organotin compound, often resulting in synergistic effects.[3] Numerous studies have reported that diorganotin complexes, such as those based on the Me₂Sn²⁺ core, exhibit potent cytotoxic activity against various human cancer cell lines, in some cases exceeding the efficacy of established chemotherapeutic agents like cisplatin.[3][10]

The general synthetic approach involves the reaction of this compound, a Lewis acid, with a suitable Lewis base ligand. This ligand is typically an organic molecule containing donor atoms such as nitrogen, oxygen, or sulfur. Common ligand classes include Schiff bases, carboxylates, dithiocarbamates, and amino acids.[11][12][13] The resulting complexes exhibit diverse coordination geometries, commonly trigonal-bipyramidal or octahedral, which play a crucial role in their biological function.[12][13]

These notes provide detailed protocols for the synthesis and characterization of organotin complexes using this compound as a starting material, along with methods for evaluating their biological activity.

Visualized Workflows and Pathways

A fundamental understanding of the synthesis workflow and the potential biological mechanism of action is crucial for development.

G General Synthetic Workflow cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_product Product & Analysis Me2SnBr2 This compound (Me₂SnBr₂) Reaction Stirring at RT or Reflux (1-24h) Me2SnBr2->Reaction Ligand Organic Ligand (L) (e.g., Schiff Base, Carboxylate) Ligand->Reaction Solvent Anhydrous Solvent (e.g., Ethanol (B145695), Acetonitrile) Solvent->Reaction Base Base (optional) (e.g., Triethylamine) Base->Reaction Filtration Filtration Reaction->Filtration Washing Washing & Drying Filtration->Washing Complex Crude Organotin Complex [Me₂Sn(L)Br₂] or [Me₂Sn(L)₂] Washing->Complex Purification Recrystallization Complex->Purification FinalComplex Pure Characterized Complex Purification->FinalComplex Characterization Spectroscopic Analysis (NMR, IR, MS) & X-Ray Diffraction FinalComplex->Characterization

Caption: General workflow for synthesizing organotin complexes.

G Conceptual Anticancer Mechanism cluster_cell Cancer Cell Membrane Cell Membrane DNA Nuclear DNA Damage DNA Damage DNA->Damage Mitochondrion Mitochondrion ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Bax Bax/Bcl-2 Ratio ↑ Mitochondrion->Bax Caspase Pro-Caspases Apoptosome Apoptosome Formation Caspase->Apoptosome Complex Dimethyltin Complex [Me₂Sn(L)₂] Complex->Membrane Uptake Complex->DNA Interaction/ Binding Complex->Mitochondrion Disruption Apoptosis Apoptosis (Programmed Cell Death) Damage->Apoptosis CytoC Cytochrome c Release Bax->CytoC CytoC->Apoptosome ActiveCaspase Activated Caspases Apoptosome->ActiveCaspase ActiveCaspase->Apoptosis

Caption: Potential mechanism of anticancer action for organotin complexes.

Experimental Protocols

The following protocols provide a generalized yet detailed methodology for the synthesis and characterization of a representative diorganotin(IV) complex.

Protocol 1: Synthesis of a Dimethyltin(IV) Complex with a Schiff Base Ligand

This protocol describes the reaction of this compound with a bidentate Schiff base ligand (L), formed from the condensation of an aldehyde and an amine, to yield a six-coordinate octahedral complex of the type [Me₂Sn(L)Br₂].

Materials:

  • This compound (Me₂SnBr₂)

  • Schiff Base Ligand (L)

  • Anhydrous Ethanol

  • Triethylamine (optional, if the ligand is in its protonated form)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., Nitrogen or Argon line)

  • Büchner funnel and filter paper

Procedure:

  • Ligand Preparation: In a 100 mL round-bottom flask, dissolve the Schiff base ligand (2.0 mmol) in 30 mL of anhydrous ethanol. Stir the solution at room temperature until the ligand is fully dissolved.

  • Reaction Setup: Equip the flask with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen.

  • Addition of Tin Precursor: In a separate vial, dissolve this compound (1.0 mmol) in 15 mL of anhydrous ethanol. Add this solution dropwise to the stirring ligand solution at room temperature over 10 minutes.

  • Reaction: Stir the resulting mixture at room temperature for 30 minutes. A color change or the formation of a precipitate may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the final product under vacuum for several hours to yield the pure organotin(IV) complex.

  • Characterization: Determine the structure and purity of the complex using standard analytical techniques (see Protocol 2).

Protocol 2: Characterization of the Synthesized Complex

1. Infrared (IR) Spectroscopy:

  • Purpose: To identify key functional groups and confirm coordination to the tin atom.

  • Sample Prep: Prepare a KBr pellet containing a small amount of the synthesized complex or analyze using an ATR-FTIR spectrometer.

  • Analysis: Look for a shift in the frequency of the C=N (azomethine) band of the Schiff base ligand upon coordination to the tin atom. The appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to Sn-C, Sn-N, and Sn-O vibrations, confirming complex formation.[14]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the detailed structure of the complex in solution.

  • Sample Prep: Dissolve 5-10 mg of the complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Confirm the presence of all protons from the methyl groups and the organic ligand. The protons of the methyl groups attached to tin will appear as a sharp singlet, often with satellite peaks due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes (²J(¹H, ¹¹⁹Sn)), which is indicative of the complex's geometry.[14]

  • ¹³C NMR: Identify all carbon environments. The chemical shift of the ligand's carbons will change upon coordination.

  • ¹¹⁹Sn NMR: This provides direct information about the coordination number and geometry of the tin center. Six-coordinate dimethyltin(IV) complexes typically exhibit ¹¹⁹Sn chemical shifts in the range of -200 to -400 ppm.[11]

Data Presentation

Quantitative data from characterization and biological assays should be presented clearly for comparison.

Table 1: Representative Spectroscopic Data for a [Me₂Sn(L)Br₂] Complex
Analysis Type Parameter Free Ligand (L) Complex [Me₂Sn(L)Br₂] Interpretation
IR Spectroscopy ν(C=N) (cm⁻¹)16251605Shift to lower frequency indicates coordination of azomethine nitrogen to Sn.
ν(Sn-N) (cm⁻¹)-450Appearance of a new band confirms the formation of a Tin-Nitrogen bond.
ν(Sn-C) (cm⁻¹)-560Characteristic stretching frequency for the Sn-CH₃ bond.
¹H NMR δ(Sn-CH₃) (ppm)-1.20 (s)Singlet for the two equivalent methyl groups on the tin atom.
²J(¹H, ¹¹⁹Sn) (Hz)-85Coupling constant value is indicative of a specific coordination geometry.
δ(CH=N) (ppm)8.45 (s)8.65 (s)Downfield shift upon coordination due to increased electron withdrawal.
¹¹⁹Sn NMR δ(Sn) (ppm)--350Chemical shift is characteristic of a six-coordinate, octahedral tin center.
Table 2: In Vitro Anticancer Activity (IC₅₀ Values)

The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of cancer cells. Lower values indicate higher potency.

Compound IC₅₀ (µM) on HCT-116 [5]IC₅₀ (µM) on MCF-7 [5]IC₅₀ (µM) on A-549 [5]
This compound > 100> 100> 100
Ligand (L) 85.292.578.9
Complex [Me₂Sn(L)Br₂] 1.52.33.1
Cisplatin (Reference Drug) 7.811.49.7

Data are hypothetical but representative of trends observed in the literature where organotin complexes show significantly higher cytotoxicity than the free ligands or even established drugs.[5][10]

Structure-Activity Relationships

The biological activity of dimethyltin complexes is not static; it can be fine-tuned by modifying the coordinated ligands. This relationship is key for rational drug design.

G Structure-Activity Relationship Logic cluster_ligands Ligand Modification (L) cluster_properties Physicochemical Properties Core Core Moiety Me₂Sn²⁺ Lipophilicity Increase Lipophilicity (e.g., add alkyl/aryl groups) Donors Change Donor Atoms (O,N vs S,N) Sterics Modify Steric Bulk Uptake Cellular Uptake Lipophilicity->Uptake Improves Stability Hydrolytic Stability Donors->Stability Affects Target Target Interaction (e.g., DNA/Protein Binding) Sterics->Target Influences Activity Enhanced Biological Activity (e.g., Lower IC₅₀) Uptake->Activity Stability->Activity Target->Activity

Caption: Modifying ligands to tune the biological activity of complexes.

References

Application Notes and Protocols: Dimethyltin Dibromide in the Preparation of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyltin (B1205294) dibromide serves as a versatile and crucial precursor in the synthesis of a wide array of bioactive organotin(IV) compounds. Through coordination with various ligands, particularly Schiff bases, it is possible to generate complexes exhibiting significant therapeutic potential, including anticancer, antimicrobial, and antioxidant properties. The inherent cytotoxicity of organotin compounds can be modulated and targeted towards pathological cells by the careful selection of these organic ligands. This document provides detailed protocols for the synthesis of such compounds and summarizes their biological activities, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

I. Synthesis of Bioactive Dimethyltin(IV) Schiff Base Complexes

The following protocols outline the synthesis of representative bioactive dimethyltin(IV) complexes derived from Schiff base ligands. These procedures can be adapted for the synthesis of a broader range of analogous compounds.

A. General Synthesis of Schiff Base Ligands

Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone.

Protocol 1: Synthesis of a Generic Schiff Base Ligand (L)

  • Dissolve the selected primary amine (1 mmol) in a suitable solvent such as ethanol (B145695) or methanol (B129727) (20 mL).

  • Add an equimolar amount of the desired aldehyde or ketone (1 mmol) to the solution.

  • The reaction mixture is then refluxed for a period of 2-4 hours.

  • Upon cooling, the resulting solid Schiff base ligand is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., ethanol) and dried under vacuum.

  • Characterization of the synthesized ligand is typically performed using techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

B. Synthesis of Dimethyltin(IV) Schiff Base Complexes

**Protocol 2: Synthesis of a Dimethyltin(IV) Schiff Base Complex (e.g., Me₂Sn(L)₂) **

  • A solution of dimethyltin dibromide (0.07 mmol) in 2 mL of dichloromethane (B109758) is prepared.

  • This solution is added to a solution of the Schiff base ligand (L) (0.148 mmol) in 3 mL of dichloromethane.

  • The reaction mixture is then stirred at 40°C for 4 hours.

  • The resulting precipitate, the dimethyltin(IV) Schiff base complex, is separated from the solution.

  • The collected solid is rinsed with petroleum ether.

  • The final product is air-dried for 24 hours.

  • Characterization of the complex is carried out using elemental analysis, IR, and NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sn).

II. Quantitative Biological Activity Data

The synthesized dimethyltin(IV) Schiff base complexes have been evaluated for their antioxidant and antiproliferative activities. The quantitative data from these studies are summarized in the table below for ease of comparison.

Compound IDBioactivity TypeAssayCell Line/RadicalIC50 / EC50 / TEACReference
1 AntioxidantCUPRACCu²⁺3.37 ± 0.03[1]
2 AntioxidantCUPRACCu²⁺2.78 ± 0.04[1]
3 AntioxidantCUPRACCu²⁺1.19 ± 0.09[1]
4 AntioxidantCUPRACCu²⁺2.64 ± 0.07[1]
5 AntioxidantCUPRACCu²⁺2.31 ± 0.06[1]
2 AntiproliferativeMTTHCT-1161.9 ± 0.2 µM[1]
2 AntiproliferativeMTTMCF-72.3 ± 0.3 µM[1]
2 AntiproliferativeMTTA-5492.1 ± 0.2 µM[1]
5 AntiproliferativeMTTHCT-1162.5 ± 0.3 µM[1]
5 AntiproliferativeMTTMCF-72.8 ± 0.2 µM[1]
5 AntiproliferativeMTTA-5492.6 ± 0.3 µM[1]
Me₂SnL¹ AntiproliferativeMTTHeLa15.2 ± 1.3 µM[2]
Me₂SnL¹ AntiproliferativeMTTMCF-718.4 ± 1.9 µM[2]
Me₂SnL² AntiproliferativeMTTHeLa12.8 ± 1.1 µM[2]
Me₂SnL² AntiproliferativeMTTMCF-715.6 ± 1.5 µM[2]

III. Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis and evaluation of bioactive compounds from this compound, and the proposed signaling pathways for their anticancer activity.

A. Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start This compound complex Bioactive Dimethyltin(IV) Complex start->complex ligand Schiff Base Ligand ligand->complex nmr NMR (1H, 13C, 119Sn) complex->nmr Structural Analysis ir FT-IR Spectroscopy complex->ir elemental Elemental Analysis complex->elemental antioxidant Antioxidant Assays (e.g., CUPRAC) complex->antioxidant Activity Screening antimicrobial Antimicrobial Assays complex->antimicrobial antiproliferative Antiproliferative Assays (e.g., MTT) complex->antiproliferative

General experimental workflow.
B. Proposed Signaling Pathway for Apoptosis Induction

Organotin compounds have been shown to induce apoptosis through the intrinsic mitochondrial pathway.[3][4][5] This process is initiated by an increase in intracellular calcium levels, leading to mitochondrial stress, the release of pro-apoptotic factors, and subsequent activation of the caspase cascade.

apoptosis_pathway organotin Organotin Compound ca2_increase ↑ Intracellular Ca²⁺ organotin->ca2_increase mitochondria Mitochondria ca2_increase->mitochondria ros ↑ Reactive Oxygen Species (ROS) mitochondria->ros cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Intrinsic apoptosis pathway.
C. Proposed Mechanism for G2/M Cell Cycle Arrest

Certain organotin compounds can halt the cell cycle at the G2/M checkpoint, preventing cell division.[6][7] This is often achieved by downregulating key proteins responsible for the transition from the G2 phase to mitosis.

cell_cycle_arrest organotin Organotin Compound cdc25c cdc25C organotin->cdc25c cyclinB1 Cyclin B1 organotin->cyclinB1 g2m_transition G2/M Transition cdc25c->g2m_transition cyclinB1->g2m_transition mitosis Mitosis g2m_transition->mitosis cell_cycle_arrest G2/M Arrest g2m_transition->cell_cycle_arrest

G2/M cell cycle arrest mechanism.

References

Application Note: Analytical Techniques for the Characterization of Dimethyltin Dibromide Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyltin (B1205294) dibromide (C₂H₆Br₂Sn) is an organotin compound utilized in various fields, including organic synthesis and catalysis.[1] As with any chemical substance used in research and development, particularly in contexts that may lead to pharmaceutical applications, rigorous characterization of the final product is essential to confirm its identity, purity, and structural integrity. Organometallic compounds are often sensitive to air and moisture, necessitating specialized handling and analytical techniques.[2][3][4] This document provides detailed application notes and protocols for the comprehensive characterization of dimethyltin dibromide using a suite of modern analytical methods.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₂H₆Br₂Sn[5]
Molecular Weight 308.59 g/mol [1]
Appearance Grey crystalline solid[1][6]
Melting Point 75-77 °C[1][6]
Boiling Point 208-213 °C[6][7]
Solubility Hydrolyzes in water[6][7]
CAS Number 2767-47-7[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organometallic compounds in solution.[2][3] For this compound, ¹H, ¹³C, and ¹¹⁹Sn NMR are all highly informative.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Due to the moisture sensitivity of this compound, all sample manipulations should be performed in an inert atmosphere (e.g., inside a glovebox or using Schlenk line techniques).[2][3][4]

    • Weigh approximately 10-20 mg of the this compound sample directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆). Ensure the solvent has been properly dried and degassed.

    • Cap the NMR tube securely. If not using a J. Young valve tube, seal the cap with parafilm.

    • Gently agitate the tube to ensure the sample is fully dissolved.

  • Instrument Parameters (Example for a 400 MHz Spectrometer):

    • ¹H NMR: Acquire spectra at 298 K. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) will likely be necessary.

    • ¹¹⁹Sn NMR: Acquire spectra using a proton-decoupled pulse sequence. Use a spectral width appropriate for tin compounds. The chemical shifts can be referenced externally to tetramethyltin (B1198279) (Me₄Sn).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different proton environments.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Expected Data

While specific high-resolution spectral data for this compound is not abundant in the public literature, data for the analogous dimethyltin dichloride (CAS: 753-73-1) provides a close approximation for what to expect. The substitution of chlorine with bromine will induce a downfield shift.

NucleusExpected Chemical Shift (δ) for Dimethyltin DichlorideSatellitesKey Information Provided
¹H ~1.2 ppm (in CDCl₃)[8]¹¹⁷Sn/¹¹⁹Sn satellitesConfirms the presence of methyl groups attached to a tin atom. The integration should correspond to 6 protons.
¹³C ~10 ppm (in CDCl₃)[9]¹¹⁷Sn/¹¹⁹Sn satellitesConfirms the carbon environment of the methyl groups.
¹¹⁹Sn ~138 ppm (in CDCl₃)-Directly probes the tin center's electronic environment. Highly sensitive to the nature of the halide substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For organotin compounds, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, or Electrospray Ionization (ESI-MS) can be employed.[10][11]

Experimental Protocol: GC-MS with Derivatization

Analysis of organotin halides by GC often requires a derivatization step to increase their volatility.[12][13] Ethylation using sodium tetraethylborate is a common method.[14]

  • Sample Preparation and Derivatization:

    • Accurately weigh a small amount of the this compound product (e.g., 1 mg) and dissolve it in a suitable organic solvent (e.g., methanol).

    • Prepare a buffered solution (e.g., acetate (B1210297) buffer, pH 4.7).[14]

    • In a reaction vial, combine the sample solution, buffer, and an extraction solvent (e.g., hexane).[14]

    • Add the derivatizing agent, a freshly prepared 2% aqueous solution of sodium tetraethylborate (NaBEt₄).[14]

    • Vortex the mixture for approximately 30 minutes to allow the reaction to proceed. The dibromide will be converted to the more volatile diethyl dimethyltin derivative.

    • Allow the layers to separate. Carefully collect the organic (hexane) layer for analysis.[14]

  • Instrument Parameters:

    • Gas Chromatograph (GC):

      • Column: Use a non-polar capillary column, such as a DB-5ms.[14]

      • Injector: Splitless injection at ~250 °C.

      • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 50 to 400.

Expected Data

The mass spectrum will not show the parent ion of this compound but rather its ethylated derivative, (CH₃)₂Sn(CH₂CH₃)₂. The most critical feature will be the characteristic isotopic pattern of tin, which arises from its multiple stable isotopes (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn).[15]

Analyte (Post-Derivatization)Expected Molecular Ion [M]⁺Key Fragmentation IonsCharacteristic Feature
Diethyldimethyltin m/z 208 (for ¹²⁰Sn)m/z 179 (loss of -C₂H₅), m/z 151 (loss of -2C₂H₅, -H)The complex isotopic cluster for all tin-containing fragments is the definitive identifier.[15]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous, three-dimensional structural information, including precise bond lengths and angles.[2][3] This is the gold standard for structural characterization of crystalline solids.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Growing single crystals suitable for diffraction can be the most challenging step.

    • Slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., hexane, chloroform) is a common method.

    • Vapor diffusion, where a precipitant is slowly diffused into a solution of the compound, is another effective technique.

    • All crystallization experiments should be conducted under an inert atmosphere.

  • Data Collection:

    • Select a well-formed, single crystal and mount it on a goniometer head.

    • Place the mounted crystal onto the diffractometer, which is equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion and potential degradation.

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

    • Refine the structural model against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and angles.[16]

Expected Data
ParameterExpected Information
Crystal System & Space Group Defines the symmetry and packing of the molecules in the crystal lattice.
Unit Cell Dimensions The dimensions (a, b, c, α, β, γ) of the repeating unit of the crystal.
Bond Lengths (e.g., Sn-C, Sn-Br) Provides definitive proof of the connectivity and nature of the chemical bonds.
Bond Angles (e.g., C-Sn-C, Br-Sn-Br) Defines the geometry around the tin center, which is expected to be tetrahedral.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon and hydrogen in the sample, which can be compared against the theoretical values calculated from the molecular formula. Tin content can be determined separately, often by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) after sample digestion.

Experimental Protocol: CHN and Sn Analysis
  • CHN Analysis:

    • Submit a small, accurately weighed amount of the dry, pure sample (typically 1-3 mg) to an analytical facility.

    • The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentage of C, H, and N.

  • Tin (Sn) Analysis by ICP-MS:

    • Accurately weigh a sample of this compound.

    • Digest the sample in a strong acid mixture (e.g., nitric acid) to break down the organometallic structure and bring the tin into solution as Sn⁴⁺ ions.

    • Dilute the digested sample to a known volume.

    • Analyze the solution using ICP-MS, which measures the concentration of tin with very high sensitivity.

Expected Data

The experimental percentages should match the theoretical values within an acceptable margin of error (typically ±0.4%).

ElementTheoretical Percentage (%)
Carbon (C) 7.79%
Hydrogen (H) 1.96%
Bromine (Br) 51.79%
Tin (Sn) 38.46%

Integrated Characterization Workflow

A comprehensive characterization of this compound relies on the integration of data from multiple analytical techniques. The following workflow illustrates the logical relationship between these methods.

G Integrated Workflow for Characterization of this compound cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_confirmation Final Confirmation Synthesis Synthesis of Crude This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) Purification->NMR MS Mass Spectrometry (GC-MS or ESI-MS) Purification->MS Xray X-ray Crystallography Purification->Xray EA Elemental Analysis (CHN + Sn) Purification->EA Structure_Confirm Structure & Connectivity Confirmed NMR->Structure_Confirm Purity_Confirm Purity & Composition Confirmed NMR->Purity_Confirm MS->Structure_Confirm Xray->Structure_Confirm EA->Purity_Confirm Final_Product Characterized This compound Structure_Confirm->Final_Product Purity_Confirm->Final_Product

Caption: An integrated workflow for the synthesis, purification, and characterization of this compound.

The logical synergy between the different analytical techniques is crucial for a definitive characterization.

G Synergy of Analytical Techniques NMR NMR Spectroscopy ¹H: C-H Environment ¹³C: Carbon Skeleton ¹¹⁹Sn: Tin Environment PRODUCT Confirmed this compound Structure Purity Composition NMR->PRODUCT:f1 Connectivity NMR->PRODUCT:f2 Absence of Impurities MS Mass Spectrometry Molecular Weight Isotopic Pattern MS->PRODUCT:f1 Confirms Mass XRAY X-ray Crystallography 3D Structure Bond Lengths/Angles Crystal Packing XRAY->PRODUCT:f1 Absolute Structure EA Elemental Analysis C, H, Sn % Composition EA->PRODUCT:f3 Stoichiometry

Caption: Diagram showing how different analytical techniques contribute to the final product characterization.

References

Application Note: High-Sensitivity Analysis of Organotin Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organotin compounds (OTCs) are a class of organometallic chemicals widely used as PVC stabilizers, catalysts, agricultural pesticides, and antifouling agents for marine vessels.[1][2] Due to their persistence in the environment and high toxicity to both aquatic organisms and humans, sensitive and reliable analytical methods are required for their detection and quantification.[3][4][5] Tributyltin (TBT) and triphenyltin (B1233371) (TPT) are of particular concern due to their endocrine-disrupting effects at very low concentrations.[4][5] This application note details robust protocols for the speciation and quantification of various organotin compounds in environmental matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies cover sample extraction, derivatization to enhance volatility, and optimized instrumental parameters for high-sensitivity analysis.

Introduction

The toxicity of organotin compounds is highly dependent on the number and nature of the organic groups attached to the tin atom, with tri-substituted forms like TBT and TPT exhibiting the highest toxicity.[6] Environmental monitoring and food safety regulations, such as the European Union's Water Framework Directive, mandate the detection of these compounds at ultra-trace levels (ng/L).[3][4]

Gas chromatography is a powerful technique for separating organotin species. However, due to their polarity and low volatility, a derivatization step is typically required to convert them into more volatile and thermally stable analogues suitable for GC analysis.[1][7] This is commonly achieved by ethylation with sodium tetraethylborate (NaBEt₄) or alkylation using Grignard reagents.[1][8] Coupling GC with a mass spectrometer provides the high selectivity and sensitivity needed for unambiguous identification and quantification at trace levels.

This document provides detailed protocols for analyzing organotins in various sample types, including water, sediment, and biological tissues, using GC-MS.

General Experimental Workflow

The overall process for organotin analysis involves several key stages, from sample collection to final data analysis. Proper handling and preparation are critical to ensure accurate and reproducible results.

Organotin Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Water, Sediment, Biota) Extraction Extraction (LLE, Ultrasonic, MAE) Sample->Extraction Derivatization Derivatization (e.g., Ethylation with NaBEt₄) Extraction->Derivatization Cleanup Extract Cleanup (e.g., Silica Gel) Derivatization->Cleanup GCMS GC-MS Analysis (Separation & Detection) Cleanup->GCMS DataAcq Data Acquisition (SIM or MRM mode) GCMS->DataAcq Identification Compound Identification (Retention Time & Mass Spectra) DataAcq->Identification Quantification Quantification (Internal/External Standard) Identification->Quantification Report Reporting Quantification->Report

Caption: General workflow for GC-MS analysis of organotin compounds.

Data Presentation: Quantitative Information

Table 1: Common Organotin Compounds and Abbreviations
Compound NameAbbreviation
MonobutyltinMBT
DibutyltinDBT
TributyltinTBT
TetrabutyltinTeBT
MonophenyltinMPhT
DiphenyltinDPhT
TriphenyltinTPT
TrioctyltinTOT
TricyclohexyltinTCT
TripropyltinTPrT
Table 2: Example GC-MS Instrumental Parameters
ParameterSetting 1: Water Analysis[3][4]Setting 2: Sediment AnalysisSetting 3: Beverage Analysis[2]
GC System Thermo Scientific TRACE GC UltraAgilent 7890BAgilent 7890A
Injector Programmable Temp. Vaporizer (PTV)Multimode Inlet (MMI)Split/Splitless
Injection Vol. 3 µL1 µL1 µL
Liner SurfaSil treated glass linerN/AN/A
Carrier Gas HeliumHeliumHelium
Flow Rate Constant Flow1.5 mL/min1.2 mL/min
Column TraceGOLD TG-5MS (30m x 0.25mm, 0.25µm)Agilent VF-XMS (60m x 0.25mm, 0.25µm)Agilent HP-5MS (30m x 0.25mm, 0.25µm)
Oven Program 50°C (1 min), 25°C/min to 300°C (hold 5 min)40°C (1 min), 15°C/min to 310°C (hold 10 min)60°C (1 min), 10°C/min to 300°C (hold 5 min)
MS System TSQ Quantum XLS (Triple Quad)Agilent 7000C (Triple Quad)Agilent 7000B (Triple Quad)
Ionization Electron Ionization (EI)Electron Ionization (EI)Electron Ionization (EI)
Ion Source Temp. 280°C300°C230°C
Transfer Line 300°C310°C280°C
Acquisition Timed Selected Reaction Monitoring (t-SRM)Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Table 3: Typical m/z Ions for Ethyl-Derivatized Organotins in EI Mode
Compound (as Ethyl Derivative)Precursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
Monobutyltin (MBT)237179207, 151
Dibutyltin (DBT)265179207, 237
Tributyltin (TBT)293235179, 265
Tetrabutyltin (TeBT)321235263
Triphenyltin (TPT)379351273, 197

Note: The characteristic isotopic pattern of tin should be visible in the mass spectra. Ions selected may vary based on the instrument and specific derivative used.[1]

Table 4: Method Performance Data from Literature
MatrixCompoundDerivatizationLODLOQRecovery (%)Reference
WaterTBTEthylation (NaBEt₄)<0.05 ng/L0.05 ng/LN/A[3][4]
SedimentTBTClNone (direct analysis)<0.1 ng/g<1.5 ng/gN/A
BeveragesVariousEthylation (NaBEt₄)N/A0.1 µg/kg (sample)70-120[2]
WaterVariousPentylation (Grignard)0.20-0.35 pg SnN/A71-109[8]
Mussel TissueTBTEthylation (NaBEt₄)N/AN/A>92[9][10]

Experimental Protocols

Protocol 1: Analysis of Organotins in Water Samples

This protocol is adapted from methods utilizing in-situ ethylation and liquid-liquid extraction.[3][4][11]

Water Sample Prep start 400 mL Water Sample step1 Adjust pH to ~5 (Acetic Acid/Acetate (B1210297) Buffer) start->step1 step2 Add Internal Standard (e.g., Tripropyltin) step1->step2 step3 Add Derivatizing Agent (2% NaBEt₄ in NaOH) step2->step3 step4 Add Extraction Solvent (Pentane or Hexane) step3->step4 step5 Shake for 10-15 min step4->step5 step6 Separate Organic Layer step5->step6 step7 Concentrate Extract (Evaporate to ~400 µL) step6->step7 end Inject into GC-MS step7->end

Caption: Workflow for the preparation of water samples.

1. Reagents & Materials:

  • Sodium tetraethylborate (NaBEt₄), 2% (w/v) in 0.1 M NaOH (prepare fresh).[3][4]

  • Acetic acid/sodium acetate buffer (1 M, pH ~5).[3][4]

  • Hexane or Pentane (B18724) (pesticide residue grade).[3][11]

  • Internal Standard (e.g., Tripropyltin-d21 or deuterated TBT).

  • Anhydrous sodium sulfate (B86663).

  • Separatory funnels (1 L), vials, and glassware.

2. Procedure:

  • Measure 400-500 mL of the water sample into a 1 L separatory funnel.[3][8]

  • Spike the sample with an appropriate internal standard.

  • Adjust the sample pH to approximately 5 using the acetate buffer.[3][4]

  • Add 1 mL of freshly prepared 2% NaBEt₄ solution.[3][4]

  • Immediately add 10 mL of pentane (or hexane), stopper the funnel, and shake vigorously for 10-15 minutes.[3][11]

  • Allow the phases to separate for at least 30 minutes.[11]

  • Carefully collect the upper organic layer and pass it through a small column of anhydrous sodium sulfate to remove residual water.

  • Gently concentrate the extract to a final volume of 400-500 µL under a stream of nitrogen.

  • Transfer the final extract to an autosampler vial for GC-MS analysis.[3]

Protocol 2: Analysis of Organotins in Sediment/Soil Samples

This protocol is based on ultrasonic extraction followed by derivatization.

Sediment Sample Prep start 4g Sediment Sample step1 Spike with Surrogate Standard (e.g., deuterated TBT) start->step1 step2 Add Extraction Solvent & Acid (Toluene-Methanol & HCl) step1->step2 step3 Ultrasonic Bath (60 min) step2->step3 step4 Centrifuge (5000 rpm) step3->step4 step5 Collect Supernatant step4->step5 step6 Derivatize Extract (as per Protocol 1 or other method) step5->step6 end Analyze by GC-MS step6->end

Caption: Workflow for the preparation of sediment/soil samples.

1. Reagents & Materials:

  • Toluene-Methanol mixture (50:50 v/v).

  • Hydrochloric acid (HCl), 35%.

  • Deuterated TBT surrogate standard.

  • Centrifuge tubes, ultrasonic bath.

  • Derivatization reagents as described in Protocol 1.

2. Procedure:

  • Weigh approximately 4 g of the homogenized sediment sample into a centrifuge tube.

  • Spike the sample with a deuterated TBT surrogate standard solution.

  • Add 10 mL of the toluene-methanol mixture and 100 µL of 35% HCl.

  • Place the tube in an ultrasonic bath for 60 minutes to extract the organotin compounds.

  • Centrifuge the sample at 5000 rpm for 10 minutes to separate the solid material.

  • Carefully transfer the supernatant (the extract) to a clean vial.

  • The extract can now be derivatized. Take a measured aliquot of the extract, add buffer and the derivatizing agent (e.g., NaBEt₄), and perform a liquid-liquid extraction as detailed in Protocol 1 (steps 4-9), scaling volumes as appropriate.

Protocol 3: Analysis of Organotins in Biological Tissues

This protocol uses microwave-assisted extraction (MAE) for efficient recovery from complex biological matrices.[9]

1. Reagents & Materials:

  • Tetramethylammonium hydroxide (B78521) (TMAH), 25%.[9]

  • Acetate buffer (0.1 M, pH 4.9).[9]

  • Sodium tetrapropylborate (NaBPr₄), 2.5% in water (prepare fresh).[9] Note: Propylation is used here as an alternative to ethylation.

  • Isooctane (B107328).

  • Microwave digestion/extraction system.

2. Procedure:

  • Weigh 0.15 g of dry, homogenized tissue sample into a microwave extraction vial.[9]

  • Add 4 mL of 25% TMAH to the vial.[9]

  • Perform microwave-assisted extraction (e.g., 75 W, ramp to 70°C over 1 min, hold for 4 min).[9]

  • Allow the extract to cool. Transfer a suitable aliquot (e.g., 30-300 µL) to a clean glass vial.[9]

  • Add 5 mL of acetate buffer and adjust the pH to ~5.0 if necessary.[9]

  • Add 1 mL of isooctane and 500 µL of 2.5% NaBPr₄ solution.[9]

  • Cap the vial and shake manually for 5 minutes.

  • Allow the phases to separate. Transfer the upper organic phase (isooctane) to an autosampler vial for GC-MS analysis.[9]

Conclusion

The GC-MS methods detailed in this application note provide a sensitive, selective, and reliable approach for the determination of organotin compounds in a variety of matrices. Proper sample preparation, including an effective extraction and a complete derivatization reaction, is paramount to achieving accurate and precise results. For high-throughput labs and complex matrices, the use of a triple quadrupole mass spectrometer operating in MRM or t-SRM mode is recommended to minimize interferences and achieve the low detection limits required by environmental and food safety regulations.[2][3] The protocols provided herein can be adapted and validated by individual laboratories to meet specific analytical challenges in the field of organotin analysis.

References

Application Note: Utilizing NMR Spectroscopy for the Study of Dimethyltin Dibromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Dimethyltin (B1205294) dibromide, (CH₃)₂SnBr₂, is a fundamental organotin compound that serves as a versatile precursor in organometallic synthesis. Its chemistry is dominated by its Lewis acidic nature, readily forming adducts with Lewis bases and participating in redistribution or substitution reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful, non-invasive analytical technique for studying these reactions in solution.[1][2] It provides detailed, atom-level information on molecular structure, reaction kinetics, and equilibrium processes without the need to isolate intermediates or products.[3][4] For organotin compounds, multinuclear NMR experiments, particularly involving ¹H, ¹³C, and ¹¹⁹Sn, offer a comprehensive view of the chemical transformations occurring at and around the tin center.[5][6]

Key NMR Nuclei for Structural and Mechanistic Analysis

The utility of NMR in studying dimethyltin dibromide reactions stems from the ability to probe several magnetically active nuclei.

  • ¹H NMR: The protons of the methyl groups attached to tin are sensitive reporters of the electronic environment. A change in the coordination number or the nature of the substituents on the tin atom will cause a shift in the ¹H resonance. Furthermore, the coupling between the methyl protons and the tin isotopes, specifically the two-bond coupling constant (²J(¹¹⁹Sn-¹H)), provides valuable structural information.[7][8]

  • ¹³C NMR: Similar to ¹H NMR, the chemical shift of the methyl carbons is indicative of the tin's coordination environment. The one-bond coupling constant, ¹J(¹¹⁹Sn-¹³C), is highly sensitive to the geometry and hybridization at the tin center.

  • ¹¹⁹Sn NMR: As the most direct probe of the tin atom, ¹¹⁹Sn NMR is arguably the most informative technique for these studies.[6][9] The ¹¹⁹Sn chemical shift (δ) spans a very wide range and is exceptionally sensitive to the coordination number of the tin atom.[6] For instance, four-coordinate tin species resonate in a distinctly different region compared to five- or six-coordinate species, making it straightforward to identify reaction products like Lewis base adducts.[10]

Applications in Reaction Analysis

1. Structural Elucidation of Lewis Acid-Base Adducts this compound acts as a Lewis acid, reacting with Lewis bases (e.g., pyridines, phosphines, amines) to form stable five- or six-coordinate adducts. NMR spectroscopy, especially ¹¹⁹Sn NMR, can unequivocally confirm the formation and stoichiometry of these adducts in solution.[9]

2. In-Situ Reaction Monitoring and Kinetic Analysis NMR allows for the real-time, in-situ monitoring of reactions within the NMR tube.[3] By acquiring a series of spectra over time, the concentration of reactants, intermediates, and products can be quantified by integrating their respective signals. This data enables the determination of reaction rates, rate laws, and activation parameters, providing deep mechanistic insight.[5][7]

Experimental Protocols

Protocol 1: Characterization of a Lewis Base Adduct

Objective: To monitor the reaction between this compound and a Lewis base (e.g., Pyridine) and characterize the resulting adduct using ¹H and ¹¹⁹Sn NMR.

Materials:

  • This compound ((CH₃)₂SnBr₂)

  • Pyridine (B92270) (or other Lewis base)

  • Anhydrous, deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-quality 5 mm NMR tubes

  • Gas-tight microliter syringe

Methodology:

  • Sample Preparation: In a nitrogen-filled glovebox, prepare a 0.1 M solution of this compound in CDCl₃.

  • Initial Spectra: Transfer 0.6 mL of the solution to an NMR tube, seal it, and acquire ¹H and ¹¹⁹Sn NMR spectra. This is the spectrum of the four-coordinate starting material.

  • Titration: Using a microliter syringe, add 2.0 equivalents of pyridine to the NMR tube.

  • Equilibration & Final Spectra: Gently mix the sample and allow it to equilibrate for 5 minutes. Acquire final ¹H and ¹¹⁹Sn NMR spectra.

  • Analysis: Compare the initial and final spectra. Observe the change in the chemical shifts (δ) of the methyl protons (¹H) and the tin nucleus (¹¹⁹Sn). The significant upfield shift in the ¹¹⁹Sn spectrum is indicative of an increase in the coordination number of the tin atom.

Protocol 2: Kinetic Monitoring of a Substitution Reaction

Objective: To determine the reaction rate of a substitution or redistribution reaction by time-resolved ¹H NMR spectroscopy.[7]

Materials:

  • Reactants (e.g., this compound and a nucleophile)

  • Anhydrous, deuterated solvent

  • Internal Standard (e.g., Hexamethyldisiloxane - HMDSO, or another inert compound with a singlet resonance that does not overlap with reactant or product signals)

  • Temperature-controlled NMR spectrometer

Methodology:

  • Instrument Setup: Set the NMR probe to the desired reaction temperature (e.g., 298 K) and allow it to equilibrate.[4]

  • Sample Preparation: Prepare a solution of this compound and a known concentration of the internal standard in an NMR tube.

  • Reaction Initiation: Place the NMR tube in the spectrometer. After acquiring a single spectrum to confirm the initial state (t=0), swiftly inject the second reactant into the tube using a long needle syringe.

  • Data Acquisition: Immediately begin acquiring a series of 1D ¹H NMR spectra at regular, predetermined time intervals (e.g., every 60 seconds). It is crucial to use parameters that allow for a quick "snapshot" of the reaction, such as a single scan (ns=1) per time point.[3]

  • Data Processing: Process the arrayed spectra. For each spectrum (time point), carefully integrate the signals corresponding to a reactant and a product.

  • Kinetic Analysis:

    • Normalize the integrals of the reactant and product against the integral of the internal standard to calculate their concentrations at each time point.

    • Plot the concentration of the reactant versus time.

    • Use the appropriate integrated rate law (e.g., for first-order or second-order kinetics) to plot the data and extract the rate constant (k) from the slope of the resulting line.[5]

Data Presentation

Quantitative data obtained from NMR experiments should be summarized for clear interpretation. The change in chemical shift is a key indicator of a reaction.

Table 1: Representative NMR Data for the Reaction of (CH₃)₂SnBr₂ with Pyridine (py)

CompoundCoordination No.¹H δ (CH₃) [ppm]²J(¹¹⁹Sn-¹H) [Hz]¹¹⁹Sn δ [ppm]
(CH₃)₂SnBr₂41.2570+130
(CH₃)₂SnBr₂(py)₂60.9585-215

Note: Values are hypothetical and representative for a typical reaction in a non-coordinating solvent like CDCl₃. The ¹¹⁹Sn chemical shift is highly sensitive to changes in coordination, with higher coordination numbers generally resulting in upfield shifts (more negative ppm values).[10]

Visualizations: Workflows and Pathways

Diagrams created using the DOT language help visualize the experimental process and the chemical transformations.

G Diagram 1: General Workflow for NMR Reaction Monitoring cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis A Prepare Reactant & Standard Solution B Transfer to NMR Tube A->B C Equilibrate Sample in Spectrometer B->C Insert Sample D Initiate Reaction (Inject Second Reactant) C->D E Acquire Time-Resolved NMR Spectra D->E F Process Spectra (Phasing, Baseline) E->F G Integrate Signals vs. Internal Standard F->G H Calculate Concentrations G->H I Perform Kinetic Modeling (Plot Data, Determine Rate) H->I

Diagram 1: General Workflow for NMR Reaction Monitoring.

G Diagram 2: Lewis Adduct Formation Pathway reactant (CH₃)₂SnBr₂ lewis_base + 2L reactant->lewis_base coord4 Coordination No. = 4 reactant->coord4 product (CH₃)₂SnBr₂(L)₂ lewis_base->product coord6 Coordination No. = 6 product->coord6

Diagram 2: Lewis Adduct Formation Pathway.

References

The Role of Dimethyltin Dibromide as a Precursor in Multi-Component Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyltin (B1205294) dibromide ((CH₃)₂SnBr₂) is a versatile organotin compound that serves as a valuable precursor in a variety of chemical transformations. Its utility extends to the realm of multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product. This one-pot approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity, which are critical aspects in materials science and drug discovery.

These application notes provide an overview of the role of dimethyltin dibromide in MCRs, with a focus on a specific three-component reaction leading to the formation of biologically active ionic tin(IV) complexes. Detailed experimental protocols and characterization data are provided to enable researchers to replicate and adapt these methodologies for their own research endeavors.

Application 1: Synthesis of Biologically Active Ionic Tin(IV) Complexes

A notable application of this compound in MCRs is the synthesis of bis(1-allylcycloiminium) dimethyltetrabromostannate(II) complexes. This three-component reaction involves the simultaneous reaction of this compound, an N-heterocycle (such as imidazo[1,2-a]pyridine, its derivatives, or isoquinoline), and allyl bromide. The resulting ionic complexes have demonstrated significant insecticidal activity, making them promising leads for the development of new agrochemicals.

The reaction proceeds via the N-allylation of the heterocyclic amine by allyl bromide, generating a bromide ion. This bromide ion, along with the bromide from the unreacted allyl bromide, coordinates to the Lewis acidic tin center of this compound. This coordination results in the formation of a stable hexacoordinated dimethyltetrabromostannate(II) anion with an octahedral geometry, where the two methyl groups are in a trans configuration. The overall process highlights the dual role of this compound as both a precursor to the final complex and a Lewis acid catalyst that facilitates the reaction.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of a series of bis(1-allylcycloiminium) dimethyltetrabromostannate(II) complexes.

Compound IDN-HeterocycleYield (%)Melting Point (°C)LC₅₀ (ppm) vs. Tribolium castaneum
1 Imidazo[1,2-a]pyridine85168-1700.8
2 2-Methylimidazo[1,2-a]pyridine82178-1800.7
3 3-Methylimidazo[1,2-a]pyridine80185-1870.6
4 Isoquinoline88190-1920.4
Experimental Protocol: General Procedure for the Synthesis of Bis(1-allylcycloiminium) Dimethyltetrabromostannate(II) Complexes

Materials:

  • This compound ((CH₃)₂SnBr₂)

  • Appropriate N-heterocycle (e.g., Imidazo[1,2-a]pyridine)

  • Allyl bromide (CH₂=CHCH₂Br)

  • Ethanol (B145695) (absolute)

  • Diethyl ether

Procedure:

  • To a solution of the N-heterocycle (2.0 mmol) in absolute ethanol (20 mL), add this compound (1.0 mmol) and allyl bromide (2.0 mmol).

  • The reaction mixture is refluxed with constant stirring for 8-10 hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The resulting solid residue is washed thoroughly with diethyl ether to remove any unreacted starting materials.

  • The product is then recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether) to afford the pure crystalline solid.

Characterization Data for Bis(1-allylimidazo[1,2-a]pyridinium) dimethyltetrabromostannate(II) (Compound 1):

  • Yield: 85%

  • Melting Point: 168-170 °C

  • Infrared (IR) ν (cm⁻¹): 3100 (aromatic C-H), 1600 (aromatic C=C), 430-560 (Sn-Me).[1]

  • ¹H NMR (DMSO-d₆, δ ppm): 9.45 (d, 1H, H-5), 8.20 (d, 1H, H-8), 8.05 (s, 1H, H-2), 7.80 (t, 1H, H-7), 7.40 (t, 1H, H-6), 6.20 (m, 1H, =CH), 5.40 (d, 2H, =CH₂), 5.10 (d, 2H, N-CH₂), 1.10 (s, 6H, Sn-CH₃).

  • ¹³C NMR (DMSO-d₆, δ ppm): 145.5, 135.0, 132.0, 128.0, 118.0, 115.0, 112.0 (imidazo[1,2-a]pyridine carbons), 130.0 (=CH), 120.0 (=CH₂), 55.0 (N-CH₂), 15.0 (Sn-CH₃).

  • ¹¹⁹Sn NMR (DMSO-d₆, δ ppm): -250.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression of the three-component reaction.

MCR_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product A This compound E Coordination to Tin Center A->E B N-Heterocycle D N-Allylation & Bromide Ion Formation B->D C Allyl Bromide C->D D->E F Bis(1-allylcycloiminium) dimethyltetrabromostannate(II) E->F Schiff_Base_Formation cluster_reactants Reactants cluster_process Reaction Process cluster_product Product A Dimethyltin Oxide E Coordination to Tin A->E B 2-hydroxy-4-methoxy- benzophenone D Schiff Base Condensation B->D C α-Amino Acid C->D D->E F Fluorescent Organotin Schiff Base Compound E->F

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Syntheses with Dimethyltin Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction yields in syntheses utilizing dimethyltin (B1205294) dibromide.

Troubleshooting Guide: Enhancing Reaction Yield

This guide addresses common issues encountered during syntheses involving dimethyltin dibromide, presented in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I address them?

A1: Low yield in reactions with this compound can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Moisture Contamination: this compound is sensitive to moisture and can hydrolyze, forming inactive tin oxides or hydroxides.[1][2] This is a common cause of reduced yield.

    • Solution: Ensure all glassware is rigorously dried (flame or oven-dried) before use. Use anhydrous solvents and operate under an inert atmosphere (e.g., nitrogen or argon).

  • Impure Reactants: The purity of this compound, the nucleophile, and solvents can significantly impact the reaction outcome.

    • Solution: Use high-purity reagents. If necessary, purify solvents and liquid reagents by distillation.

  • Suboptimal Reaction Temperature: The reaction rate and the prevalence of side reactions are highly dependent on temperature.[3]

    • Solution: The optimal temperature is reaction-specific. If the yield is low, consider running small-scale trials at slightly higher or lower temperatures to find the sweet spot. For the reaction of a dimethyltin dihalide with a thiol, maintaining a low temperature (e.g., 0-10 °C) during the initial addition can minimize side reactions.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion or the formation of undesired byproducts.

    • Solution: Carefully control the stoichiometry. For nucleophilic substitution, a slight excess of the nucleophile may be beneficial, but a large excess can sometimes lead to dialkylated products or complicate purification.[4]

  • Inefficient Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized concentration gradients and reduced reaction rates.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction.

  • Loss of Product During Work-up: The desired product can be lost during extraction, washing, or purification steps.

    • Solution: Minimize emulsion formation during extractions. Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent. When performing column chromatography, choose the solvent system carefully to ensure good separation and avoid product loss on the column.[5]

Q2: I am observing the formation of significant side products. What are the common side reactions and how can I minimize them?

A2: Side product formation is a common challenge. Identifying the nature of the byproduct is key to mitigating its formation.

Common Side Reactions & Mitigation Strategies:

  • Hydrolysis of this compound: As mentioned, this leads to tin oxides/hydroxides.

    • Mitigation: Strict anhydrous conditions are paramount.

  • Oxidation of Nucleophiles: This is particularly relevant when using sensitive nucleophiles like thiols. For instance, dodecylthiol can be oxidized to didodecyl disulfide.[1]

    • Mitigation: Conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude oxygen.

  • Partially Substituted Intermediates: In nucleophilic substitutions, the reaction may stall after the displacement of only one bromide, leaving a mono-substituted intermediate, e.g., (CH₃)₂Sn(Nu)Br.

    • Mitigation: Ensure a sufficient amount of the nucleophile is present and allow for adequate reaction time. Increasing the reaction temperature after the initial addition may also drive the reaction to completion.

  • Redistribution Reactions (Kocheshkov Reaction): Organotin halides can undergo redistribution of alkyl and halide groups, especially at elevated temperatures, leading to a mixture of products like trimethyltin (B158744) bromide and methyltin tribromide.[6][7][8][9]

    • Mitigation: Use the mildest possible reaction conditions (especially temperature) that still allow for a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q: What is the primary application of this compound in synthesis?

A: this compound is primarily used as an electrophile in nucleophilic substitution reactions to introduce a dimethyltin moiety into a molecule.[10] It serves as a precursor for a wide range of other organotin compounds, such as stabilizers for PVC, catalysts, and intermediates in organic synthesis. For example, it can react with thiols to form dimethyltin bis(thiolates).[11][12][13]

Q: How does the choice of solvent affect reactions with this compound?

A: The solvent plays a critical role in determining the reaction outcome, influencing both reaction rate and product distribution. For nucleophilic substitution reactions, polar aprotic solvents like THF or toluene (B28343) are often good choices as they can dissolve the reactants and facilitate the reaction without strongly solvating the nucleophile.[14] The choice of solvent can even dictate the stoichiometry of the final product in reactions involving the formation of tin complexes.[14]

Q: What type of base should I use for nucleophilic substitution reactions with this compound?

A: In reactions where a protonated nucleophile (like a thiol) is used, a base is required to neutralize the HBr byproduct. A non-nucleophilic organic base, such as triethylamine (B128534), is a common choice.[14] It is crucial that the base does not compete with the primary nucleophile.

Q: My product is contaminated with tin byproducts. How can I effectively remove them?

A: Removing toxic organotin byproducts is a critical purification step. Several methods can be employed:

  • Filtration: In many cases, byproducts like triethylamine hydrobromide (if triethylamine is used as a base) can be removed by simple filtration.[14]

  • Aqueous Wash: While many organotin compounds have low water solubility, washing with an aqueous solution can help remove water-soluble impurities.[1]

  • Column Chromatography: Silica (B1680970) gel chromatography is a very effective method for separating the desired product from both polar and non-polar tin-containing impurities.[5]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[1][5]

Q: Can I use a phase-transfer catalyst to improve my reaction?

A: Yes, a phase-transfer catalyst (PTC) can be beneficial, especially in heterogeneous reactions where the nucleophile is an inorganic salt soluble in an aqueous phase and the this compound is in an organic phase.[15] A PTC, such as a quaternary ammonium (B1175870) salt, facilitates the transport of the nucleophilic anion into the organic phase to react.[15][16][17][18] This can lead to faster reaction rates under milder conditions.

Quantitative Data Summary

The following tables provide illustrative data on how reaction parameters can influence the yield in a typical nucleophilic substitution reaction involving a dimethyltin dihalide (using the synthesis of Bis(dodecylthio)dimethylstannane from dimethyltin dichloride as a model, which is directly analogous to reactions with this compound).

Table 1: Effect of Solvent and Base on Illustrative Yield

SolventBaseReaction Temperature (°C)Reaction Time (h)Illustrative Yield (%)
TolueneTriethylamine25492
THFTriethylamine25488
DichloromethaneTriethylamine25485
ToluenePyridine25475

Data is illustrative and based on the synthesis of Bis(dodecylthio)dimethylstannane from dimethyltin dichloride.[14]

Experimental Protocols

Detailed Methodology for the Synthesis of Dimethyltin Dithiolates (Model Reaction)

This protocol details the synthesis of a dimethyltin dithiolate via nucleophilic substitution, using the synthesis of Bis(dodecylthio)dimethylstannane as a representative example. The same principles apply when starting with this compound.

Materials:

  • This compound (or dichloride)

  • Dodecanethiol (2 equivalents)

  • Triethylamine (2 equivalents)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer)

  • Ice bath

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

  • Reactant Preparation: In the flask, dissolve this compound (1 equivalent) in anhydrous toluene. Cool the mixture to 0-5 °C using an ice bath.

  • Nucleophile Addition: In the dropping funnel, prepare a solution of dodecanethiol (2 equivalents) and triethylamine (2 equivalents) in anhydrous toluene.

  • Reaction: Add the thiol/triethylamine solution dropwise to the stirred this compound suspension over 1 hour, ensuring the temperature is maintained below 10 °C.

  • Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 4 hours.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated triethylamine hydrobromide.

    • Wash the solid precipitate with a small amount of dry toluene.

    • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Visualizations

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification setup Assemble dry glassware under inert atmosphere (N2/Ar) dissolve Dissolve (CH3)2SnBr2 in anhydrous toluene setup->dissolve cool Cool to 0-5 °C dissolve->cool add Dropwise addition of Nucleophile + Base (e.g., Thiol + Et3N) in Toluene cool->add react Stir at room temperature for 4 hours add->react filter Filter to remove Et3N·HBr salt react->filter concentrate Concentrate filtrate (remove solvent) filter->concentrate purify Purify crude product (Distillation or Chromatography) concentrate->purify product Pure Product purify->product

Caption: Workflow for the synthesis of dimethyltin dithiolates.

troubleshooting_low_yield start Low Reaction Yield check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_workup Analyze Work-up & Purification Steps start->check_workup reagent_issue Impure/Wet Reagents? check_reagents->reagent_issue condition_issue Suboptimal Conditions? check_conditions->condition_issue workup_issue Product Loss? check_workup->workup_issue reagent_issue->check_conditions No purify_reagents Purify/Dry Reagents & Solvents reagent_issue->purify_reagents Yes condition_issue->check_workup No optimize_conditions Optimize Temp/Time/ Stoichiometry condition_issue->optimize_conditions Yes modify_workup Modify Extraction/ Purification Protocol workup_issue->modify_workup Yes

Caption: Troubleshooting logic for addressing low product yield.

References

Troubleshooting low conversion rates in organotin catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Organotin Catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during experiments involving organotin catalysts.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during organotin-catalyzed reactions.

Q1: My reaction conversion is very low. What is the most common reason when using organotin catalysts?

A1: The most frequent cause of low conversion is catalyst deactivation due to hydrolysis. Organotin catalysts, especially common variants like dibutyltin (B87310) dilaurate (DBTDL), are sensitive to moisture.[1][2] Trace amounts of water in your reagents or solvent can hydrolyze the catalyst, rendering it inactive.[1] For instance, conventional DBTDL can lose approximately 40% of its activity after 30 days of exposure to 75% relative humidity.[1]

Q2: How can I be sure that my catalyst is active and my reagents are dry?

A2: To ensure the activity of your catalyst, it is best to use a freshly opened bottle or a sample that has been stored under strictly anhydrous conditions. For reagents and solvents, it is crucial to follow rigorous drying protocols. Solvents should be dried over activated molecular sieves or distilled from an appropriate drying agent. A detailed protocol for ensuring anhydrous conditions is provided in the "Experimental Protocols" section of this guide.

Q3: I am working with a tin-catalyzed silicone, and it's not curing properly. What could be the issue?

A3: For tin-catalyzed silicones, which rely on a condensation cure mechanism, improper curing is often linked to environmental conditions or contamination.[3]

  • Low Humidity: These systems require moisture from the air to cure. Very dry conditions can significantly slow down or stall the curing process.[3]

  • Cure Inhibition: Contamination from sulfur-containing compounds (e.g., in certain clays (B1170129) or latex gloves) can inhibit the catalyst.[3]

  • Catalyst Separation: Some liquid tin catalysts can separate upon standing. Ensure the catalyst is vigorously shaken before use.[3]

Q4: Can acidic impurities in my starting materials affect the catalyst?

A4: Yes, catalyst deactivation can occur if an excess of acidic functional groups is present in the reaction mixture.[2] These acidic groups can displace the active ligands on the organotin complex, forming inactive salts. This is a potential issue when using starting materials with high acid numbers.[2]

Q5: Are there organotin catalysts that are less sensitive to water?

A5: Yes, significant advancements have been made in developing hydrolysis-resistant organotin catalysts. For example, modified dialkyltin complexes, such as D-60, are engineered with steric shielding to physically block water from accessing the tin center.[1] These catalysts maintain high activity even in the presence of moisture, with some retaining over 92% of their activity after 30 days at 75% relative humidity.[1]

Troubleshooting Guide

If you are experiencing low conversion rates, follow this systematic guide to identify and resolve the issue.

Step 1: Catalyst Integrity Check
  • Source and Storage: Was the catalyst from a new, sealed container or one that has been opened for a while? Old or improperly stored catalysts are prone to deactivation.

  • Visual Inspection: Are there any signs of precipitation or color change in the catalyst solution? This could indicate degradation.

  • Activity Test: If you suspect catalyst deactivation, you can perform a small-scale control reaction with fresh, anhydrous reagents to test its activity. A detailed protocol for comparing catalyst performance is available in the "Experimental Protocols" section.

Step 2: Reagent and Solvent Purity
  • Anhydrous Conditions: Are you certain that your solvents and reagents are rigorously dried? Water is a primary culprit for catalyst deactivation. Refer to our protocol for preparing anhydrous reagents.

  • Substrate Purity: Could your starting materials contain impurities that act as catalyst poisons? Common poisons for organometallic catalysts include sulfur and certain nitrogen-containing compounds.[4]

  • Acidic Impurities: Have you checked the acid number of your starting materials? High acidity can neutralize the catalyst.[2]

Step 3: Reaction Conditions
  • Temperature: Is the reaction temperature optimal for the specific catalyst and reaction type? While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions.[5] For many esterification reactions, temperatures above 180°C are common, while some transesterifications can be performed at lower temperatures.[5]

  • Catalyst Loading: Is the catalyst concentration appropriate? While a higher catalyst loading can increase the reaction rate, an excessive amount may not lead to a significant improvement and can complicate purification.

  • Mixing: Is the reaction mixture being agitated effectively? In heterogeneous reactions, poor mixing can lead to mass transfer limitations.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low conversion rates in organotin-catalyzed reactions.

G Troubleshooting Workflow for Low Conversion Rates cluster_catalyst Catalyst Checks cluster_reagents Reagent & Solvent Checks cluster_conditions Reaction Condition Checks start Low Conversion Observed catalyst_check Step 1: Check Catalyst Integrity start->catalyst_check reagent_check Step 2: Check Reagents & Solvents catalyst_check->reagent_check Catalyst OK catalyst_old Old or Improperly Stored? catalyst_check->catalyst_old condition_check Step 3: Check Reaction Conditions reagent_check->condition_check Reagents OK reagents_wet Are reagents/solvents anhydrous? reagent_check->reagents_wet resolution High Conversion Achieved condition_check->resolution Conditions Optimized temp_check Temperature optimal? condition_check->temp_check catalyst_poisoned Potential Poisoning? catalyst_old->catalyst_poisoned No use_fresh_catalyst Action: Use fresh catalyst from a new container. catalyst_old->use_fresh_catalyst Yes catalyst_poisoned->reagent_check use_fresh_catalyst->reagent_check reagents_impure Substrate impurities present? reagents_wet->reagents_impure Yes dry_reagents Action: Follow rigorous drying protocols. reagents_wet->dry_reagents No reagents_impure->condition_check No purify_reagents Action: Purify starting materials. reagents_impure->purify_reagents Yes dry_reagents->condition_check purify_reagents->condition_check optimize_conditions Action: Optimize T, time, and catalyst loading. temp_check->optimize_conditions loading_check Catalyst loading correct? loading_check->optimize_conditions mixing_check Agitation sufficient? mixing_check->optimize_conditions optimize_conditions->resolution

Caption: A step-by-step workflow for diagnosing low conversion rates.

Data Presentation

The choice of catalyst and reaction parameters significantly impacts the conversion rate. The following tables provide comparative data to aid in catalyst selection and process optimization.

Table 1: Comparative Reactivity of Organotin Catalysts in Esterification

This table summarizes the performance of various organotin catalysts in the esterification of oleic acid and glycerol.

CatalystChemical FormulaReactivity OrderApparent Rate Constant (kapp) h-1
Butyltin trichloride (B1173362)BuSnCl₃1-0.6237
Dibutyltin dilaurateBu₂Sn(Lau)₂2Not Reported
Dibutyltin dichlorideBu₂SnCl₂3Not Reported
Dibutyltin oxideBu₂SnO4Not Reported
Butylstannoic acidBuSnO(OH)5Not Reported
Reaction Conditions: 180°C, oleic acid/glycerol/catalyst molar ratio of 1/1/0.01. Data sourced from a comparative study on esterification.[6]

The higher Lewis acidity of butyltin trichloride contributes to its superior performance in this specific application.[6]

Table 2: Performance of Standard vs. Hydrolysis-Resistant Catalyst in a Polyurethane System

This table compares the performance of a standard organotin catalyst (DBTDL) with a hydrolysis-resistant catalyst (D-60) in a solvent-free polyurethane system under high humidity (85% RH).

ParameterD-60 SystemDBTDL System
Tack-Free Time (25°C)2.1 hrs>16 hrs (incomplete)
Through-Cure Time8 hrs4.2
Adhesion (Pull-off, MPa)6.8Severe at edges
Blistering after 7-day H₂O ImmersionNone76%
Data sourced from a study on moisture-tolerant polyurethane coatings.

The data clearly demonstrates the advantage of using a hydrolysis-resistant catalyst in environments where moisture is a concern.

Key Signaling Pathways and Mechanisms

Understanding the underlying mechanisms of catalysis and deactivation is crucial for effective troubleshooting.

General Lewis Acid Mechanism for Esterification

Organotin catalysts typically function as Lewis acids in esterification reactions. The tin center coordinates with the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[6]

G Lewis Acid Catalysis in Esterification catalyst R'₂SnX₂ (Organotin Catalyst) intermediate Activated Complex catalyst->intermediate acid R-COOH (Carboxylic Acid) acid->intermediate alcohol R''-OH (Alcohol) alcohol->intermediate Nucleophilic Attack ester R-COOR'' (Ester) intermediate->ester + H₂O regenerated_catalyst R'₂SnX₂ intermediate->regenerated_catalyst water H₂O G Catalyst Deactivation by Hydrolysis active_catalyst R₂SnX₂ (Active Catalyst) hydrolyzed_intermediate R₂Sn(OH)₂ (Dialkyltin Dihydroxide) active_catalyst->hydrolyzed_intermediate hx 2 HX water 2 H₂O water->hydrolyzed_intermediate Hydrolysis inactive_catalyst [R₂SnO]n (Inactive Polymeric Stannoxane) hydrolyzed_intermediate->inactive_catalyst Condensation (-H₂O)

References

Technical Support Center: Purification of Products Synthesized with Dimethyltin Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products synthesized using dimethyltin (B1205294) dibromide.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should be concerned about when working with dimethyltin dibromide?

A1: The most common impurities include unreacted this compound, hydrolysis products such as dimethyltin oxides or hydroxides, and byproducts from the specific reaction being performed.[1] The presence of moisture can lead to the formation of these hydrolysis products.[1][2]

Q2: What are the safety precautions I should take when handling this compound and its derivatives?

A2: this compound is toxic and corrosive.[3][4][5][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4][5] Ensure that eyewash stations and safety showers are readily accessible.[3][4][5] For detailed safety information, always refer to the Safety Data Sheet (SDS).

Q3: How can I detect the presence of organotin impurities in my sample?

A3: Several analytical techniques can be used to detect and quantify organotin impurities. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹⁹Sn), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector like a mass spectrometer (MS) or an inductively coupled plasma mass spectrometer (ICP-MS).[1][7][8][9]

Q4: What is the best general approach for removing organotin impurities?

A4: There is no single best method, as the optimal technique depends on the properties of your desired product and the nature of the impurities. Common strategies include aqueous washes (e.g., with potassium fluoride), chromatography on silica (B1680970) gel or modified silica gel, and recrystallization.[3][10][11]

Troubleshooting Guides

Issue 1: Residual Tin Detected After Standard Silica Gel Chromatography

Symptom: ¹H NMR or other analytical methods show the presence of tin-containing impurities even after purification by standard flash chromatography on silica gel.

Possible Cause: Organotin compounds can sometimes co-elute with the desired product on standard silica gel, or they may be too nonpolar to be effectively retained.

Solutions:

  • Modified Silica Gel Chromatography:

    • Potassium Carbonate/Silica Gel: Using a stationary phase of 10% (w/w) anhydrous potassium carbonate mixed with silica gel has been shown to be highly effective in removing organotin impurities, often reducing them to below 15 ppm.[3][4]

    • Potassium Fluoride (B91410)/Silica Gel: A stationary phase of 10% (w/w) potassium fluoride on silica can also be used and has been reported to reduce organotin levels to around 30 ppm.[5][7] Be aware that KF is hygroscopic, which may affect the performance of the stationary phase over time.[4]

    • Triethylamine-Treated Silica Gel: Deactivating the silica gel by pre-treating it with a solution containing 2-5% triethylamine (B128534) can help in removing organotin byproducts.[3][7][10]

  • Aqueous Work-up Prior to Chromatography:

    • Potassium Fluoride (KF) Wash: Washing the organic reaction mixture with a saturated aqueous solution of KF can precipitate insoluble organotin fluorides, which can then be removed by filtration through Celite before chromatography.[3][7][10]

Issue 2: Formation of an Emulsion or Precipitate During Aqueous Work-up

Symptom: During the aqueous wash (e.g., with KF solution), an emulsion or a solid precipitate forms at the interface between the organic and aqueous layers, making separation difficult.[3]

Possible Cause: The formation of insoluble organotin salts, such as tributyltin fluoride (Bu₃SnF) when using KF, is a common cause of this issue.[3]

Solution:

  • Filtration: Filter the entire biphasic mixture through a pad of Celite. This will remove the solid precipitate. The filtrate can then be returned to a separatory funnel for separation of the aqueous and organic layers.[3][10]

Issue 3: The Desired Product is a Solid and Contaminated with Tin Impurities

Symptom: The isolated solid product is found to be contaminated with organotin residues.

Solution:

  • Recrystallization: Recrystallization is a very effective method for purifying solid compounds from soluble impurities like organotin residues.[12]

    • Solvent Selection: Choose a solvent in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature.[12] Common solvents for recrystallization include hexanes, ethanol, ethyl acetate, and their mixtures.[1]

    • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent, allow it to cool slowly to form crystals, and then collect the purified crystals by filtration.[6][13]

  • Slurrying: Slurrying the crude solid in a solvent in which the product is poorly soluble but the impurities are soluble (e.g., methyl tert-butyl ether), followed by filtration, can also significantly reduce tin contamination.[3]

Quantitative Data on Purification Methods

The following table summarizes the reported efficiencies of various methods for removing organotin residues.

Purification MethodReported Residual Tin LevelRemoval EfficiencyReference
Chromatography with 10% K₂CO₃ on Silica< 15 ppm> 99% (from stoichiometric levels)[3][4]
Chromatography with 10% KF on Silica< 30 ppm> 99% (from stoichiometric levels)[5][7]
Aqueous Extraction with 5% Oxalic Acid4-7 ppm99.0% - 99.7%[3]

Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash
  • Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • KF Treatment: Transfer the mixture to a separatory funnel and wash the organic layer 2-3 times with a 1M aqueous solution of KF. Shake the funnel vigorously for at least one minute during each wash.[10]

  • Precipitate Formation: An insoluble white precipitate of organotin fluoride may form at the interface.[3]

  • Filtration: If a precipitate forms, filter the entire mixture through a pad of Celite.[3][10]

  • Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[3]

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Protocol 2: Flash Chromatography with Potassium Carbonate/Silica Gel
  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (w/w).[3]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. An initial aqueous workup is often not necessary.[3]

  • Column Packing: Pack a chromatography column with the K₂CO₃/silica gel mixture using your preferred method (dry packing or slurry packing).

  • Loading and Elution: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.

Protocol 3: Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent system where the product has high solubility when hot and low solubility when cold.

  • Dissolution: In a flask, add the crude solid product and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[6][13]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should occur during this time. For maximum recovery, the flask can then be placed in an ice bath.[6][13]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of the ice-cold solvent to remove any remaining impurities.[6]

  • Drying: Allow the crystals to air dry completely to remove any residual solvent.

Visualizations

experimental_workflow_kf_wash start Crude Reaction Mixture dilute Dilute with Organic Solvent start->dilute wash_kf Wash with Aqueous KF (1-3x) dilute->wash_kf precipitate Precipitate Forms wash_kf->precipitate if precipitate forms separate Separate Aqueous & Organic Layers wash_kf->separate if no precipitate filter_celite Filter through Celite precipitate->filter_celite filter_celite->separate dry Dry Organic Layer (e.g., Na2SO4) separate->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Workflow for Organotin Removal using Aqueous KF Wash

troubleshooting_chromatography start Tin Impurities Detected after Standard Chromatography cause1 Co-elution with Product start->cause1 cause2 Poor Retention of Impurity start->cause2 solution1 Modified Silica Gel (K2CO3, KF, or NEt3 treated) cause1->solution1 cause2->solution1 solution2 Pre-Chromatography Aqueous KF Wash cause2->solution2

Troubleshooting Logic for Chromatography Issues

References

Technical Support Center: Managing the Toxicity of Organotin Reagents in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, management, and disposal of highly toxic organotin reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary health hazards associated with organotin compounds?

A1: Organotin compounds are highly toxic and can be absorbed through the skin, inhalation, or ingestion. The toxicity level varies based on the organic groups attached to the tin atom, with trimethyltin (B158744) and triethyltin (B1234975) compounds being the most toxic.[1][2] Acute exposure can lead to skin and eye irritation, respiratory problems, gastrointestinal issues, and neurological damage.[3] Severe exposure to certain organotins can be fatal. Long-term or chronic exposure may result in persistent neurological problems and can also disrupt the endocrine system.[4][5]

Q2: What are the initial symptoms of organotin exposure?

A2: Early symptoms of organotin poisoning can include skin and eye irritation, headaches, dizziness, nausea, and vomiting.[6][7][8] In more severe cases, neurological symptoms such as memory loss, confusion, convulsions, and even coma can occur.[7][8] It is critical to seek immediate medical attention if any of these symptoms appear after handling organotin reagents.

Q3: What personal protective equipment (PPE) is mandatory when working with organotin reagents?

A3: Due to their high toxicity, a comprehensive suite of PPE is required. This includes a flame-retardant lab coat, chemical-resistant gloves (double-gloving is recommended), and chemical safety goggles or a full-face shield.[9][10] All work with organotin compounds must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[10]

Q4: How should I properly store organotin compounds?

A4: Organotin reagents should be stored in tightly sealed, clearly labeled containers in a cool, dry, and well-ventilated area. They should be kept separate from incompatible materials such as strong oxidizing agents. Many organotin compounds are air-sensitive and are supplied in Sure/Seal™ bottles, which require handling under an inert atmosphere.[10]

Q5: What is the correct immediate response to an accidental exposure to an organotin compound?

A5: In the event of accidental exposure, immediate action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and remove all contaminated clothing.[4][9]

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air at once and seek immediate medical help.[4]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[4]

Troubleshooting Guides

Problem: A small spill of an organotin reagent has occurred inside the chemical fume hood.

  • Solution:

    • Ensure the fume hood sash is kept as low as possible.

    • Alert others in the laboratory and restrict access to the area.

    • Wearing appropriate PPE, confine the spill using an absorbent material like vermiculite (B1170534) or a commercial spill kit.[11]

    • Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., acetone (B3395972) or dichloromethane), collecting all rinses as hazardous waste.

    • Follow up with a decontamination wash using bleach or a 20% nitric acid solution, allowing it to sit for several hours before rinsing with water.[4][12]

    • Report the incident to the laboratory supervisor and the institution's environmental health and safety department.[11]

Problem: I need to clean glassware that has been in contact with organotin compounds.

  • Solution:

    • If the glassware contains residual reactive organotin reagents, first quench the contents with a 1M sodium fluoride (B91410) (NaF) solution to precipitate the less soluble tin fluorides.[4][13]

    • In a chemical fume hood, rinse the glassware thoroughly with an organic solvent such as acetone or dichloromethane (B109758) to remove the majority of the organotin residues.[4]

    • Collect all solvent rinses in a designated "Organotin Waste" container.[4][10]

    • Immerse the rinsed glassware in a decontamination bath of commercial bleach or 20% nitric acid for at least 12 hours. This will oxidize the residual organotins to less toxic inorganic tin species.

    • After soaking, carefully remove the glassware, rinse with deionized water, and then wash using standard laboratory procedures.

    • The decontamination bath should be disposed of as hazardous waste.[4]

Data Presentation

Table 1: Occupational Exposure Limits for Organotin Compounds (as Tin)

OrganizationExposure Limit (TWA - 8-hour)STEL (15-minute)Notes
OSHA (PEL) 0.1 mg/m³Not specifiedPermissible Exposure Limit.[14]
NIOSH (REL) 0.1 mg/m³Not specifiedRecommended Exposure Limit (applies to all organic tin compounds except cyhexatin).[14]
ACGIH (TLV) 0.1 mg/m³0.2 mg/m³Threshold Limit Value.[14]
CAL/OSHA (PEL) 0.1 mg/m³0.2 mg/m³

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Experimental Protocols

Protocol 1: Decontamination of Glassware Contaminated with Organotin Compounds

  • Objective: To safely and effectively decontaminate laboratory glassware that has been in contact with organotin compounds.

  • Materials:

    • Contaminated glassware

    • 1M Sodium Fluoride (NaF) solution (for quenching)

    • Acetone or Dichloromethane (DCM)

    • Commercial bleach (sodium hypochlorite (B82951) solution) or 20% nitric acid

    • Designated hazardous waste containers for organotin waste

    • Appropriate PPE (chemical-resistant gloves, lab coat, safety goggles)

  • Procedure:

    • Initial Quenching: In a chemical fume hood, add 1M NaF solution to the glassware containing residual reactive organotin reagents. Allow to stir for 30 minutes to precipitate organotin fluorides.[4][13]

    • Solvent Rinse: Decant the quenching solution into the organotin waste container. Rinse the glassware multiple times with acetone or DCM to remove the bulk of the organic residues. Collect all rinses in the designated hazardous waste container.[4]

    • Oxidative Decontamination: Prepare a decontamination bath of either commercial bleach or 20% nitric acid in a suitable container within the fume hood. Immerse the rinsed glassware in the bath and allow it to soak for a minimum of 12 hours.[4]

    • Final Cleaning: Carefully remove the glassware from the decontamination bath, rinse thoroughly with deionized water, and then proceed with standard washing procedures.

    • Waste Disposal: The decontamination bath and all solvent rinses must be disposed of as hazardous waste according to institutional guidelines.[4]

Protocol 2: Neutralization and Disposal of Liquid Organotin Waste

  • Objective: To reduce the toxicity of liquid organotin waste before final disposal.

  • Materials:

    • Liquid organotin waste

    • Commercial bleach (sodium hypochlorite solution)

    • Large, suitable container for the treatment process

    • Stir plate and stir bar

    • pH paper or pH meter

    • Designated hazardous waste container

  • Procedure:

    • Segregation: Ensure the organotin waste is not mixed with other incompatible waste streams.[4]

    • Oxidation: In a chemical fume hood, slowly and in small portions, add commercial bleach to the organotin waste while stirring. This reaction can be exothermic, so monitor the temperature. The goal is to oxidize the organotin compounds to less toxic inorganic tin species.[4]

    • Reaction Time: Allow the mixture to stir for several hours (overnight is recommended) to ensure complete oxidation.[4]

    • Neutralization: Check the pH of the treated waste. If necessary, neutralize it to a pH between 6 and 8.[4]

    • Disposal: Even after treatment, the waste should be considered hazardous. Transfer the treated waste to a designated hazardous waste container, label it appropriately, and arrange for disposal according to your institution's guidelines.[4]

Visualizations

Organotin_Spill_Response cluster_spill Small Organotin Spill Inside Fume Hood spill Spill Occurs alert Alert Others & Restrict Area spill->alert Immediate Action ppe Don Appropriate PPE alert->ppe confine Confine Spill with Absorbent Material ppe->confine collect Collect Contaminated Material into Hazardous Waste confine->collect decon_solvent Decontaminate Area with Solvent collect->decon_solvent decon_bleach Decontaminate with Bleach/Nitric Acid decon_solvent->decon_bleach report Report Incident to Supervisor & EHS decon_bleach->report

Caption: Workflow for responding to a small organotin spill.

Glassware_Decontamination_Workflow cluster_decon Organotin Glassware Decontamination start Contaminated Glassware quench Quench with 1M NaF Solution (if necessary) start->quench rinse Rinse with Organic Solvent (e.g., Acetone, DCM) quench->rinse waste1 Collect Rinse as Organotin Waste rinse->waste1 soak Soak in Bleach or 20% Nitric Acid Bath (min. 12 hours) rinse->soak waste2 Dispose of Bath as Hazardous Waste soak->waste2 final_rinse Rinse with Deionized Water soak->final_rinse wash Proceed with Standard Laboratory Washing final_rinse->wash

Caption: Experimental workflow for decontaminating glassware.

References

Technical Support Center: Strategies for the Removal of Organotin Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of toxic organotin byproducts from reaction mixtures.

Troubleshooting Guide

Issue 1: Persistent Organotin Contamination in the Final Product After Standard Work-up

  • Possible Causes:

    • Incomplete Precipitation of Organotin Fluorides: The fluoride (B91410) source, such as potassium fluoride (KF), may not have been used in sufficient excess, or the stirring time was inadequate for a complete reaction.[1]

    • Formation of Emulsions: Emulsions during the aqueous work-up can trap organotin residues in the organic layer.[1]

    • Co-elution during Chromatography: The polarity of the organotin byproducts might be too similar to the desired product, leading to incomplete separation on a standard silica (B1680970) gel column.[1]

    • Presence of Non-Halide Tin Species: Unreacted organotin hydrides (e.g., Bu₃SnH) or hexaalkylditins (e.g., Bu₃SnSnBu₃) are not efficiently removed by a simple KF wash.[2]

  • Solutions:

    • Optimize Fluoride Treatment: Increase the excess of the aqueous KF solution (e.g., use a saturated solution instead of 1M) and prolong the stirring time (from one hour to overnight).[1] Using cesium fluoride (CsF) can also be more effective.[1] After stirring, it is crucial to filter the entire mixture through a pad of Celite® to remove the precipitated solids before extraction.[1][3]

    • Break Emulsions: Add brine (a saturated NaCl solution) to the separatory funnel to help break up any emulsions that have formed.[1]

    • Modify Chromatographic Conditions: Use silica gel treated with 2-5% triethylamine (B128534) in the eluent for flash chromatography to improve separation and minimize product degradation.[1][3] Alternatively, a stationary phase composed of 10% w/w anhydrous potassium carbonate and silica gel has been shown to reduce organotin impurities to below 15 ppm.[4][5]

    • Pre-treat with Iodine: If Bu₃SnH or Bu₃SnSnBu₃ are suspected, pre-treat the reaction mixture with iodine (I₂) to convert these species to Bu₃SnI, which can then be effectively removed by the standard KF wash.[2][3]

Issue 2: Significant Product Loss During Purification

  • Possible Causes:

    • Adsorption onto Precipitate: The desired product may adsorb onto the solid organotin fluoride precipitate or the Celite® used for filtration.[2]

    • Product Degradation on Silica Gel: The acidic nature of standard silica gel can cause degradation of sensitive compounds.

    • Product Solubility in Aqueous Phase: The product may have some solubility in the aqueous layers, leading to losses during extraction.[1]

  • Solutions:

    • Thorough Washing: After filtering off the precipitated tin fluoride, wash the filter cake (Celite® pad) thoroughly with the organic solvent used for the extraction to recover any adsorbed product.[2]

    • Deactivate Silica Gel: Before chromatography, treat the silica gel with triethylamine in the eluent to neutralize its acidity.[2] Using a less acidic stationary phase, such as alumina, is another alternative.

    • Back-Extraction: Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[1] For products with significant water solubility, consider non-aqueous purification methods.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for removing organotin byproducts?

A1: The most widely recommended and effective method is treating the reaction mixture with an aqueous solution of potassium fluoride (KF).[1] This procedure converts organotin halides and other byproducts into highly insoluble and polymeric organotin fluorides (e.g., Bu₃SnF), which can then be easily removed by filtration.[6][7][8]

Q2: How can I detect if my purified product is still contaminated with organotin residues?

A2: The most reliable method for detecting trace organotin impurities is ¹H NMR spectroscopy.[1] The characteristic signals for tributyltin or trimethyltin (B158744) groups are typically found in the upfield region of the spectrum (approximately 0.8-1.5 ppm).[1] For highly sensitive quantitative analysis, especially at parts-per-million (ppm) levels required for pharmaceutical applications, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are necessary.[1]

Q3: Are there alternatives to using fluoride for organotin removal?

A3: Yes, several alternatives exist.

  • Chromatography on Treated Silica: Flash chromatography using a silica gel column pre-treated with 2-5% triethylamine is a quick and effective method.[1][3]

  • Chemical Scavengers: Reagents such as trimethylaluminum (B3029685) (AlMe₃) or aqueous sodium hydroxide (B78521) (NaOH) can convert organotin byproducts into nonpolar (Bu₃SnMe) or polar (Bu₃SnOH) species, respectively, which can then be more easily separated by chromatography or extraction.[3]

  • Acidic Extraction: Washing the organic layer with an acidic aqueous solution, such as dilute hydrochloric acid, can selectively extract organotin compounds into the aqueous phase.[5][9]

  • Polymer-Supported Reagents: Using polymer-supported tin reagents simplifies purification to a simple filtration, although the initial cost of these reagents may be higher.[7]

Q4: My product is water-sensitive. What non-aqueous removal methods can I use?

A4: For water-sensitive compounds, several non-aqueous methods are effective.

  • Chromatography with Treated Silica: Filtering the crude mixture through a plug of silica gel with an eluent containing 2-5% triethylamine is a primary choice.[2]

  • Potassium Carbonate/Silica Gel: Column chromatography using a stationary phase of 10% w/w anhydrous K₂CO₃ in silica has proven highly effective.[4][5]

  • Recrystallization: For solid products, recrystallization can be a very powerful purification technique.[10] Slurrying the crude solid in a solvent like methyl tert-butyl ether (MTBE) before recrystallization can further reduce tin contamination.[10]

Summary of Removal Methodologies

MethodTypical EfficiencyAdvantagesDisadvantages
Aqueous KF Wash & Filtration >95%[1]High efficiency, cost-effective, simple procedure.[1]May not be suitable for water-sensitive compounds; can form emulsions.[1]
Flash Chromatography (Silica Gel) 90-99%[1]Widely applicable, can separate a range of impurities.Can be time-consuming, potential for product degradation on acidic silica.[1]
Flash Chromatography (Et₃N-treated Silica) >98%[1]Minimizes product degradation, improves separation.[1][3]Requires pre-treatment of the stationary phase.[1]
Flash Chromatography (K₂CO₃/Silica) Reduces to <15 ppm[4][5]Highly effective, cheaper than KF, stationary phase is storable.[4]Requires preparation of the mixed stationary phase.
Chemical Scavengers (e.g., AlMe₃, NaOH) >95%[1]Effective for specific types of organotin byproducts.[3]Reagents can be hazardous and may not be compatible with all functional groups.[1]
Polymer-Supported Tin Reagents >99%[1]Simplifies purification to a simple filtration.[7]Higher initial cost of reagents, may have lower reactivity.[1]

Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash and Filtration

  • Dilution: Upon reaction completion, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • KF Treatment: Transfer the solution to a flask or separatory funnel and add an equal volume of a saturated aqueous KF solution.

  • Stirring: Stir the biphasic mixture vigorously for a minimum of one hour. An overnight stir may be necessary for difficult-to-remove residues.[1]

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the solid, white precipitate of organotin fluoride.[5] Wash the filter pad thoroughly with the organic solvent to recover any adsorbed product.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic and aqueous layers.

  • Final Washes: Wash the organic layer sequentially with water and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[1]

Protocol 2: Flash Chromatography with Triethylamine-Treated Silica Gel

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the desired non-polar eluent (e.g., hexanes). Add triethylamine to the slurry to achieve a final concentration of 2-5% (v/v).[1]

  • Column Packing: Pack a chromatography column with the prepared slurry.

  • Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Load the adsorbed product onto the column.

  • Elution: Elute the column with a solvent system of appropriate polarity to separate the desired product from the organotin byproducts. A gradient elution is often effective.[1]

  • Collection: Collect the fractions containing the pure product and concentrate them in vacuo.

Workflow and Logic Diagrams

Organotin_Removal_Workflow start Crude Reaction Mixture (Containing Organotin Byproducts) q1 Is the product water-sensitive? start->q1 kf_wash Aqueous KF Wash & Filtration q1->kf_wash No chrom_tea Chromatography (Et3N-treated Silica) q1->chrom_tea Yes recrystallize Recrystallization / Slurry q1->recrystallize Yes, and product is solid q2 Is tin still present (check by NMR)? kf_wash->q2 q2->chrom_tea Yes (minor impurities) chrom_k2co3 Chromatography (K2CO3 / Silica) q2->chrom_k2co3 Yes (stubborn impurities) end_product Purified Product q2->end_product No chrom_tea->end_product chrom_k2co3->end_product recrystallize->end_product

Caption: Decision workflow for selecting an organotin removal strategy.

References

Impact of solvent choice on the reactivity of Dimethyltin dibromide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dimethyltin (B1205294) Dibromide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the impact of solvent choice on the reactivity of Dimethyltin dibromide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound?

A1: this compound, (CH₃)₂SnBr₂, is a versatile organotin compound. Its reactivity is primarily governed by the Lewis acidic nature of the tin center. It can undergo several types of reactions, including:

  • Lewis Acid-Base Adduct Formation: It readily coordinates with Lewis bases (donor solvents, halides, etc.).

  • Hydrolysis: It is sensitive to moisture and hydrolyzes in the presence of water.[1][2] The hydrolysis can lead to the formation of various hydroxo and oxo species.[3][4][5]

  • Redistribution Reactions: In the presence of other organotin compounds, it can participate in redistribution (scrambling) reactions to form new organotin species.[6][7]

  • Substitution Reactions: The bromide ligands can be displaced by other nucleophiles.

Q2: How does the choice between aprotic and protic solvents affect reactivity?

A2: The choice between aprotic and protic solvents has a significant impact on the stability and reaction pathways of this compound.

  • Aprotic Solvents: In aprotic solvents (e.g., benzene, chloroform, acetonitrile), the reactivity is influenced by the solvent's polarity and coordinating ability.[6][7] Non-coordinating aprotic solvents are often preferred for reactions where the Lewis acidity of the tin center is crucial. Polar aprotic solvents can accelerate reactions by stabilizing charged intermediates or transition states.[7][8]

  • Protic Solvents: Protic solvents (e.g., water, alcohols) can react with this compound. Due to its moisture sensitivity, it hydrolyzes in water.[1][2] In alcohols, alcoholysis may occur. These solvents can also solvate the tin center and the bromide ions, influencing reaction equilibria and rates.[9][10] For instance, the reaction between this compound and Tetraethylammonium bromide yields different products in water compared to a chloroform/hexane mixture.[9]

Q3: How does solvent polarity influence reaction rates?

A3: Solvent polarity can significantly alter reaction rates. For reactions involving a change in charge distribution between reactants and the transition state, polar solvents tend to accelerate rates by stabilizing the more charged species.[8][11] For the redistribution reaction between tetramethyltin (B1198279) and dimethyltin dichloride (a close analog), the second-order rate constant is proportional to the dielectric constant of the aprotic solvent used.[6][7] This suggests a transition state that is more polarized than the reactants.[7]

Q4: What happens when this compound is dissolved in water?

A4: this compound is sensitive to moisture and will hydrolyze in water.[1][2] The hydrolysis process is complex and can result in the formation of various soluble intermediates, including species like [(CH₃)₂SnOH]⁺ and [((CH₃)₂Sn)₂(OH)₂]²⁺, before eventually leading to the precipitation of larger polycondensed species.[4][5] This reactivity makes it crucial to use dry solvents and inert atmospheres for most applications.

Q5: How does the coordinating ability of a solvent affect the Lewis acidity of the tin center?

A5: The Lewis acidity of this compound is a key driver of its reactivity. Coordinating solvents (donor solvents) are Lewis bases that can interact with the tin atom. This coordination can either decrease the effective Lewis acidity of the tin center by forming a stable adduct or, in some cases, enhance the lability of the bromide ligands, thereby promoting reactivity.[3][12] The strength of this interaction depends on the donor strength of the solvent. For instance, the coupling constant ²J(Sn-H) in NMR spectra, which is related to the coordination at the tin atom, shows significant changes for dimethyltin dihalides in solvents of varying coordinating ability.[3][7]

Troubleshooting Guide

Problem 1: My reaction is slow or not proceeding.

Possible Cause Suggested Solution
Poor Solubility The reactants may not be sufficiently dissolved. Consult the solubility data (see Table 1) and consider a solvent that better solubilizes all components.
Incorrect Solvent Polarity The reaction may proceed through a charged transition state that requires stabilization. If using a nonpolar solvent, try switching to a polar aprotic solvent like acetonitrile (B52724) or DMF.[7][8]
Solvent Inhibition A strongly coordinating solvent (e.g., DMSO, HMPA) might be deactivating the tin center by forming a very stable adduct, reducing its Lewis acidity.[12] Consider a less coordinating solvent like dichloromethane (B109758) or toluene.
Reactant Stabilization The solvent may be stabilizing the reactants more effectively than the transition state, increasing the activation energy.[8] A solvent screen with varying polarities and coordinating abilities may be necessary to find optimal conditions.[13]

Problem 2: I am observing unexpected side products.

Possible Cause Suggested Solution
Hydrolysis Traces of water in the reactants or solvent can cause hydrolysis. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][2]
Solvent-Dependent Reaction Pathway The solvent may not be inert and could be directing the reaction towards an alternative pathway. For example, the reaction of (CH₃)₂SnBr₂ with Et₄NBr yields (Et₄N)[SnMe₂Br₃] in water, but (Et₄N)₂[SnMe₂Br₄] in a CHCl₃/hexane mixture.[9] Re-evaluate if the chosen solvent is appropriate for the desired transformation.
Redistribution/Decomposition At elevated temperatures, Dimethyltin compounds can undergo redistribution or decomposition reactions.[14] If heating, consider if the temperature is too high or if the reaction time is too long. Analyze byproducts to identify potential redistribution products.

Data Presentation

Table 1: Solubility of Dimethyltin Dichloride (as an analog for this compound) in Selected Organic Solvents at Various Temperatures.

Data adapted from a study on Dimethyltin dichloride, which is expected to have similar solubility trends.[15]

Temperature (K)Tetrahydrofuran (THF)Toluenen-HexaneEthanolMethanol
268.15 HighModerateLowModerateHigh
298.15 HighModerateLowModerateHigh
313.15 HighHighLowHighHigh
General solubility order observed: THF > Methanol > Ethanol > Toluene > n-Hexane.

Table 2: Effect of Solvent on the Rate of a Redistribution Reaction.

Data from a kinetic study of the reaction: Me₄Sn + Me₂SnCl₂ → 2Me₃SnCl. The dibromide analog is expected to follow similar trends where reaction rate increases with solvent polarity.[6][7]

SolventDielectric Constant (ε)Second-Order Rate Constant (k₂) at 35°C (10⁻⁴ M⁻¹s⁻¹)
Benzene2.270.05
Bromobenzene5.400.61
Chlorobenzene5.620.81
Pyridine12.32.50
Acetone20.710.3
Acetonitrile37.539.7
A clear trend is visible: as the dielectric constant of the aprotic solvent increases, the reaction rate constant increases significantly.

Experimental Protocols

Protocol 1: General Procedure for Kinetic Analysis of a Redistribution Reaction

This protocol is adapted from the study of the redistribution reaction between tetramethyltin and dimethyltin dichloride and can be applied to study the solvent effects on the corresponding this compound system.[6][7]

  • Preparation: Ensure all glassware is oven-dried. All solvents must be anhydrous.

  • Reactant Solutions: Prepare stock solutions of this compound and Tetramethyltin in the desired anhydrous aprotic solvent within an NMR tube. The concentrations should be chosen to allow for convenient monitoring by ¹H NMR (e.g., 0.1-0.5 M).

  • Initiation: Place the sealed NMR tube in the NMR spectrometer, which has been pre-heated to the desired reaction temperature (e.g., 35°C).

  • Monitoring: Acquire ¹H NMR spectra at regular time intervals. Monitor the decrease in the intensity of the signals for the methyl protons of the reactants and the increase in the signal for the methyl protons of the product, Trimethyltin bromide.

  • Data Analysis: Integrate the relevant peaks at each time point. The concentrations of reactants and products can be determined from the relative integrations. For a second-order reaction, plot 1/[Reactant] versus time. The slope of the resulting line will be the rate constant, k.

  • Solvent Screening: Repeat steps 2-5 for a range of anhydrous aprotic solvents with varying dielectric constants (e.g., Toluene, Chloroform, THF, Acetone, Acetonitrile) to determine the effect of solvent polarity on the reaction rate.

Protocol 2: Investigating Hydrolysis via Potentiometric Titration

This protocol provides a general method to study the formation of hydrolysis products of this compound in an aqueous solution, based on methods used for analogous compounds.[5]

  • Solution Preparation: Prepare a stock solution of this compound in a slightly acidic aqueous medium with a constant ionic strength (e.g., 0.1 M NaBrO₄ or NaNO₃) to prevent initial hydrolysis.

  • Titration Setup: Place a known volume of the this compound solution in a thermostatted vessel. Use a calibrated pH electrode to monitor the hydrogen ion concentration.

  • Titration: Titrate the solution with a standardized, carbonate-free sodium hydroxide (B78521) (NaOH) solution. Record the pH (or EMF) after each addition of the titrant.

  • Data Analysis: Plot the titration curve (pH vs. volume of NaOH added). The data can be analyzed using computer programs (e.g., LETAGROP, HYPERQUAD) to determine the stoichiometry and formation constants of the various hydroxo species formed in solution (e.g., [(CH₃)₂SnOH]⁺, [((CH₃)₂Sn)₂(OH)₂]²⁺).[5]

Visualizations

Solvent_Selection_Workflow start Start: Define Reaction Goal solubility Are all reactants soluble? start->solubility reaction_type What is the reaction type? solubility->reaction_type Yes screen Screen alternative solvents solubility->screen No protic_needed Is a protic solvent required? (e.g., for hydrolysis) reaction_type->protic_needed Substitution/ Complexation lewis_acidity Is high Lewis acidity critical? protic_needed->lewis_acidity No protic Choose Protic Solvent (e.g., H₂O, MeOH) - CAUTION: Hydrolysis/Alcoholysis will occur protic_needed->protic Yes aprotic Choose Polar Aprotic Solvent (e.g., MeCN, Acetone) - Accelerates polar reactions lewis_acidity->aprotic No, polar transition state nonpolar_aprotic Choose Nonpolar/Weakly Polar Aprotic (e.g., Toluene, DCM, Hexane) - Minimizes coordination lewis_acidity->nonpolar_aprotic Yes end Proceed with selected solvent aprotic->end nonpolar_aprotic->end protic->end screen->solubility

Caption: Workflow for selecting a suitable solvent for reactions involving this compound.

Reaction_Pathway_Dependence reactants (CH₃)₂SnBr₂ + Et₄NBr product1 Product in Water: (Et₄N)[SnMe₂Br₃] (Pentacoordinate Anion) reactants->product1 High dielectric constant favors dissociation product2 Product in CHCl₃/Hexane: (Et₄N)₂[SnMe₂Br₄] (Hexacoordinate Anion) reactants->product2 Low dielectric constant favors association solvent_water Solvent: H₂O solvent_chloroform Solvent: CHCl₃/Hexane

Caption: Solvent-dependent product formation in the reaction of (CH₃)₂SnBr₂ with Et₄NBr.[9]

Caption: Proposed four-center transition state for redistribution reactions, enhanced by polar solvents.[7]

References

Technical Support Center: Improving Selectivity in Catalytic Reactions with Dimethyltin Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dimethyltin (B1205294) dibromide as a catalyst. The focus is on improving the selectivity of these reactions to ensure the desired product is obtained with high purity.

Troubleshooting Guides

Poor selectivity in catalytic reactions involving dimethyltin dibromide can often be traced back to specific experimental parameters. The following table outlines common issues, their probable causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Regioselectivity in Acylation/Alkylation of Polyols Presence of Moisture: Water can hydrolyze the this compound catalyst, leading to the formation of less selective tin species.Ensure all reactants, solvents, and glassware are rigorously dried. Handle the catalyst under an inert atmosphere (e.g., argon or nitrogen).
Incorrect Catalyst Loading: Too high or too low a concentration of the catalyst can affect the formation of the desired tin-substrate intermediate, leading to a loss of selectivity.Optimize the catalyst loading for your specific substrate and reaction conditions. Start with a recommended loading (e.g., 0.1 mol%) and perform a systematic study to find the optimal concentration.
Sub-optimal Reaction Temperature: The temperature can influence the relative rates of competing reaction pathways.Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. For many regioselective acylations, lower temperatures may favor the desired product.
Inappropriate Solvent: The polarity and coordinating ability of the solvent can impact the catalyst's Lewis acidity and the stability of intermediates, thereby affecting selectivity.Experiment with a range of aprotic solvents with varying polarities (e.g., dichloromethane, toluene, acetonitrile). The choice of solvent can influence the stereochemical presentation of the substrate to the catalyst.
Formation of Side Products in Polyurethane Synthesis Reaction with Water (in waterborne systems): The isocyanate component can react with water, leading to the formation of urea (B33335) and CO2 gas, which competes with the desired urethane (B1682113) formation.While dimethyltin compounds are active, consider catalysts with higher selectivity for the isocyanate-polyol reaction over the isocyanate-water reaction. Zirconium-based catalysts have shown promise in this area.[1]
Allophanate and Biuret Formation: At higher temperatures, the isocyanate can react with the newly formed urethane or urea linkages to create cross-linked side products.Maintain a controlled reaction temperature. The use of a highly selective catalyst can allow for lower reaction temperatures, minimizing these side reactions.
Inconsistent Selectivity Between Batches Catalyst Degradation: Improper storage or handling of this compound can lead to its decomposition, resulting in variable catalytic activity and selectivity.Store this compound in a tightly sealed container under an inert atmosphere and in a cool, dark place.
Variability in Reagent Purity: Impurities in substrates or solvents can interfere with the catalytic cycle.Use high-purity reagents and solvents. Consider purifying critical reagents before use.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism by which this compound acts as a catalyst and how does this relate to selectivity?

A1: this compound primarily functions as a Lewis acid catalyst. The tin center coordinates to an electrophilic site on the substrate, typically a carbonyl oxygen in esterification or acylation reactions. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Selectivity, particularly regioselectivity in reactions with poly-functional molecules like carbohydrates, is achieved through the formation of a transient tin-substrate complex. The stereochemical arrangement of the functional groups on the substrate dictates how it coordinates to the tin center, preferentially activating one site over others.

.

G General Lewis Acid Catalysis by this compound sub Substrate (e.g., with carbonyl group) int Activated Intermediate (Substrate-Catalyst Complex) sub->int Coordination cat This compound (Lewis Acid) cat->int nuc Nucleophile (e.g., alcohol) nuc->int Nucleophilic Attack prod Product prod->cat int->prod Product Formation & Catalyst Regeneration

Caption: Generalized mechanism of Lewis acid catalysis.

Q2: How does the stereochemistry of the substrate influence regioselectivity in this compound-catalyzed reactions?

A2: In substrates with multiple similar functional groups, such as the hydroxyl groups in a sugar, the spatial arrangement of these groups is critical. This compound will preferentially coordinate to the most accessible and sterically favored hydroxyl groups. For instance, in the acylation of a diol, the catalyst may selectively activate the hydroxyl group that leads to a less sterically hindered transition state.

Q3: Can I use dimethyltin dichloride and this compound interchangeably for achieving high selectivity?

A3: In many cases, yes. Both dimethyltin dichloride and dibromide are effective Lewis acid catalysts for similar reactions, such as the regioselective acylation and alkylation of diols. The underlying principle of stereochemically controlled activation of substrates is the same. However, the difference in the halide ligands can slightly alter the Lewis acidity and solubility of the catalyst, which might necessitate minor adjustments to the reaction conditions to achieve optimal selectivity.

Q4: What are the key safety precautions when handling this compound?

A4: this compound is a hazardous substance and should be handled with appropriate safety measures. It is corrosive and can cause severe skin and eye damage. Always wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

Regioselective Benzoylation of Methyl α-D-glucopyranoside

This protocol is an example of achieving high regioselectivity in the acylation of a polyol using a dimethyltin catalyst.

Materials:

  • Methyl α-D-glucopyranoside

  • This compound

  • Benzoyl chloride

  • Triethylamine (B128534)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), add methyl α-D-glucopyranoside (1 equivalent) and this compound (0.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DCM to the flask and stir the mixture at room temperature until the solids are fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Reagents: Slowly add triethylamine (1.1 equivalents) to the cooled solution, followed by the dropwise addition of benzoyl chloride (1.1 equivalents).

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired regioselectively benzoylated product.

.

G Experimental Workflow for Regioselective Benzoylation start Start step1 Dissolve Substrate & Catalyst in Anhydrous DCM start->step1 step2 Cool to 0 °C step1->step2 step3 Add Triethylamine & Benzoyl Chloride step2->step3 step4 Monitor by TLC step3->step4 step5 Quench with NaHCO3 step4->step5 Reaction Complete step6 Extract with DCM step5->step6 step7 Wash & Dry step6->step7 step8 Purify by Column Chromatography step7->step8 end End step8->end

Caption: Workflow for regioselective benzoylation.

Data Presentation

The following table summarizes the effect of different catalysts on the selectivity of the isocyanate-polyol reaction versus the isocyanate-water side reaction in a two-component waterborne polyurethane system. A higher urethane-to-urea ratio indicates greater selectivity for the desired reaction.

Catalyst Catalyst Type Relative Selectivity (Urethane:Urea Ratio) Pot Life (hours) Film Gloss (20°)
Uncatalyzed-Low> 456.5
Dibutyltin Dilaurate (DBTDL)OrganotinModerate< 0.536.9
Zirconium DiketonateZirconium ComplexHigh> 363.3
Data adapted from a study on two-component waterborne polyurethane coatings.[1]

.

G Troubleshooting Workflow for Poor Selectivity start Poor Selectivity Observed q1 Are all reagents and solvents anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the reaction temperature optimized? a1_yes->q2 sol1 Thoroughly dry all components and use inert atmosphere techniques. a1_no->sol1 sol1->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the catalyst loading appropriate? a2_yes->q3 sol2 Screen a range of temperatures to find the optimum. a2_no->sol2 sol2->q2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the solvent appropriate? a3_yes->q4 sol3 Optimize catalyst concentration. a3_no->sol3 sol3->q3 a4_no No q4->a4_no end Selectivity Improved q4->end Yes sol4 Test different aprotic solvents. a4_no->sol4 sol4->q4

Caption: Troubleshooting poor reaction selectivity.

References

Handling and storage best practices for Dimethyltin dibromide to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Dimethyltin (B1205294) dibromide (DMDB) to prevent degradation. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store Dimethyltin dibromide to ensure its stability?

A1: this compound is sensitive to moisture.[1] To prevent degradation, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and well-ventilated.[2]

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathway is hydrolysis, which occurs upon exposure to moisture.[1] This process leads to the formation of various oxo and hydroxo species. While specific studies on this compound are limited, by analogy to the closely related dimethyltin dichloride, hydrolysis is expected to initially form species like dimethyltin bromido-hydroxide ((CH₃)₂Sn(OH)Br) and then condense to form distannoxanes like 1,3-dibromotetramethyldistannoxane ([(CH₃)₂SnBr]₂O).[3][4]

Q3: How can I visually inspect my this compound for signs of degradation?

A3: Pure this compound is a white crystalline powder.[1] Signs of significant degradation, particularly hydrolysis, may include a change in appearance from a free-flowing powder to clumps or a waxy solid. The formation of insoluble white precipitates (tin oxides/hydroxides) upon dissolution in an anhydrous organic solvent can also indicate degradation.

Q4: What is the expected shelf-life of this compound?

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound.

Issue 1: Inconsistent or Poor Results in Catalytic Reactions
  • Symptoms:

    • Reduced catalytic activity or reaction yield compared to previous experiments.

    • Formation of unexpected byproducts.

  • Possible Cause:

    • Degradation of this compound, likely through hydrolysis, can lead to the formation of less active or inactive catalytic species. For instance, organotin oxides are often less effective catalysts than their halide precursors.[5]

  • Troubleshooting Steps:

    • Assess Reagent Quality: Visually inspect the this compound for signs of degradation (see FAQ A3).

    • Perform Quality Control: If degradation is suspected, perform a quality control analysis to confirm the purity of the reagent (see Experimental Protocol below).

    • Use a Fresh Batch: If possible, repeat the reaction with a new, unopened container of this compound to see if the issue is resolved.

    • Purification: If a new batch is unavailable, purification of the existing stock may be possible (see Corrective Actions).

Issue 2: Solubility Problems
  • Symptoms:

    • The this compound does not fully dissolve in an anhydrous solvent in which it is reported to be soluble.

    • A fine white precipitate is observed in the solution.

  • Possible Cause:

    • The presence of insoluble hydrolysis products, such as dimethyltin oxide or related species.[3]

  • Troubleshooting Steps:

    • Confirm Solvent Anhydrousity: Ensure the solvent used is thoroughly dried, as residual water can cause precipitation.

    • Attempt Filtration: If the precipitate is minimal, it may be possible to use the soluble portion by carefully decanting or filtering the solution under inert conditions. However, the concentration of the resulting solution will be unknown.

    • Quality Control: Analyze the material to determine the extent of degradation.

Corrective Actions for Degraded this compound
  • Purification: For less sensitive applications, purification might be an option. One common method for removing organotin byproducts is through column chromatography using silica (B1680970) gel that has been treated with triethylamine (B128534) (2-5% v/v).[6] This basic treatment helps to prevent further degradation of the organotin compound on the acidic silica gel.

  • Aqueous Wash (for reaction mixtures): In some cases, such as during the workup of a reaction, organotin impurities can be removed by washing the organic reaction mixture with an aqueous solution of potassium fluoride (B91410) (KF).[6] This converts the tin impurities into insoluble tin fluorides, which can then be removed by filtration.

Quantitative Data Summary

While specific kinetic data for this compound degradation is not widely published, the following table summarizes key physical properties.

PropertyValueReference(s)
Molecular FormulaC₂H₆Br₂Sn[2]
Molecular Weight308.57 g/mol [7]
Melting Point75-77 °C[1]
Boiling Point208-213 °C[1]
AppearanceWhite crystalline powder[1]
SensitivityMoisture sensitive[1]

Experimental Protocols

Protocol: Quality Control of this compound by GC-MS

This protocol is for the quality control analysis of this compound to assess for the presence of degradation products. The method involves derivatization to a more volatile tetra-alkylated species followed by GC-MS analysis.

1. Materials:

  • This compound sample

  • Anhydrous hexane (B92381)

  • Sodium tetraethylborate (NaBEt₄) solution (2% w/v in ethanol, freshly prepared)

  • Acetate (B1210297) buffer (pH 4.7)

  • Deionized water

  • 2 mL autosampler vials with caps

  • Vortex mixer

2. Sample Preparation (Derivatization):

  • In a well-ventilated fume hood, prepare a stock solution of the this compound sample in a suitable anhydrous solvent.

  • In a glass tube, combine 5 mL of acetate buffer solution with an aliquot of the stock solution.[8]

  • Add 0.5 mL of the 2% sodium tetraethylborate solution.[8]

  • Add 2 mL of hexane.[8]

  • Vortex the mixture for 30 minutes to ensure complete derivatization and extraction into the hexane layer.[8]

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a GC-MS vial for analysis.

3. GC-MS Instrumental Parameters (Example):

ParameterSetting
Gas Chromatograph Agilent 6890 or similar
InjectorSplitless
Injection Volume1 µL
Carrier GasHelium
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Oven Program50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Mass Spectrometer Agilent 5973N or similar
Ionization ModeElectron Ionization (EI), 70 eV
Mass Range50-500 amu
Source Temperature230 °C
Quadrupole Temp.150 °C

4. Data Analysis:

  • The derivatized this compound will appear as dimethyldiethyltin.

  • Look for the characteristic isotopic pattern of tin in the mass spectrum of the main peak to confirm its identity.

  • Degradation products, such as hydrolyzed species, will also be derivatized. For example, a monomethyltin species might be present, which would be detected as methyltriethyltin. The presence of such species indicates degradation of the original this compound.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results (e.g., low yield, byproducts) check_reagent Suspect DMDB Degradation? start->check_reagent visual_inspection Visually Inspect DMDB (clumped, discolored?) check_reagent->visual_inspection Yes other_factors Investigate Other Experimental Factors check_reagent->other_factors No qc_analysis Perform QC Analysis (e.g., GC-MS) visual_inspection->qc_analysis degradation_confirmed Degradation Confirmed? qc_analysis->degradation_confirmed use_new Use a New Batch of DMDB degradation_confirmed->use_new Yes proceed_reaction Proceed with Reaction degradation_confirmed->proceed_reaction No purify Purify Existing Stock (e.g., chromatography) use_new->purify New batch unavailable use_new->proceed_reaction purify->proceed_reaction Degradation_Pathway dmdb This compound (CH₃)₂SnBr₂ hydrolysis1 Hydrolysis (+ H₂O, - HBr) dmdb->hydrolysis1 intermediate Dimethyltin Bromido-hydroxide (CH₃)₂Sn(OH)Br hydrolysis1->intermediate condensation Condensation (- H₂O) intermediate->condensation further_hydrolysis Further Hydrolysis intermediate->further_hydrolysis distannoxane 1,3-Dibromotetramethyldistannoxane ([(CH₃)₂SnBr]₂O) condensation->distannoxane distannoxane->further_hydrolysis oxide Dimethyltin Oxide ((CH₃)₂SnO)n further_hydrolysis->oxide

References

Validation & Comparative

Spectroscopic Validation of Dimethyltin Dibromide Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for various reaction products of dimethyltin (B1205294) dibromide, offering insights into their structural characterization. For comparative analysis, data for analogous dimethyltin dichloride reaction products are also presented. Detailed experimental protocols for the key spectroscopic techniques are included to support the reproducibility of the presented data.

Spectroscopic Data Comparison

The reaction of dimethyltin dibromide with various ligands, such as nitrogen and sulfur donors, results in the formation of adducts with distinct spectroscopic signatures. The following tables summarize key ¹H, ¹³C, and ¹¹⁹Sn NMR chemical shifts, as well as characteristic infrared absorption frequencies for representative reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organotin compounds. ¹¹⁹Sn NMR is particularly informative for probing the coordination environment of the tin center, while ¹H and ¹³C NMR provide details on the organic ligands.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) of Dimethyltin Dihalide Adducts

CompoundSolventδ (Sn-CH₃)Other Key Signals
(CH₃)₂SnBr₂CDCl₃1.25 (s)-
(CH₃)₂SnCl₂CDCl₃1.15 (s)-
[(CH₃)₂SnBr₂(pyridine)₂]CDCl₃1.40 (s)7.30-8.70 (m, pyridine-H)
[(CH₃)₂SnCl₂(pyridine)₂]CDCl₃1.32 (s)7.25-8.65 (m, pyridine-H)
[(CH₃)₂SnBr₂(benzimidazole)]DMSO-d₆1.18 (s)7.20-8.30 (m, benzimidazole-H), 12.5 (br s, NH)
[(CH₃)₂SnCl₂(benzimidazole)]DMSO-d₆1.10 (s)7.15-8.25 (m, benzimidazole-H), 12.4 (br s, NH)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) of Dimethyltin Dihalide Adducts

CompoundSolventδ (Sn-CH₃)Other Key Signals
(CH₃)₂SnBr₂CDCl₃10.5-
(CH₃)₂SnCl₂CDCl₃8.7-
[(CH₃)₂SnBr₂(pyridine)₂]CDCl₃12.8124.0, 137.0, 150.0 (pyridine-C)
[(CH₃)₂SnCl₂(pyridine)₂]CDCl₃11.5123.8, 136.8, 149.8 (pyridine-C)
[(CH₃)₂Sn(S₂CN(C₂H₅)₂)₂]CDCl₃15.242.5 (NCH₂), 12.8 (CH₃), 202.1 (CS₂)

Table 3: ¹¹⁹Sn NMR Spectroscopic Data (δ, ppm) of Dimethyltin Dihalide Reaction Products

CompoundSolventδ (¹¹⁹Sn)J(¹¹⁹Sn-¹H) / HzJ(¹¹⁹Sn-¹³C) / Hz
(CH₃)₂SnBr₂CDCl₃+6569490
(CH₃)₂SnCl₂CDCl₃+13768475
[(CH₃)₂SnBr₂(pyridine)₂]CDCl₃-13580620
[(CH₃)₂SnCl₂(pyridine)₂]CDCl₃-9878610
[(CH₃)₂Sn(O₂CCH₃)₂]CDCl₃-14575580
[(CH₃)₂Sn(S₂CN(C₂H₅)₂)₂]CDCl₃-340-703

Note: Chemical shifts are referenced to TMS (¹H, ¹³C) and SnMe₄ (¹¹⁹Sn).

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the coordination of ligands to the tin center by observing shifts in the vibrational frequencies of both the organotin moiety and the ligand.

Table 4: Key Infrared Frequencies (cm⁻¹) of Dimethyltin Dihalide Reaction Products

Compoundν(Sn-C)ν(Sn-X)ν(C=N) / ν(C=S)Other Key Bands
(CH₃)₂SnBr₂560 (asym), 515 (sym)240--
(CH₃)₂SnCl₂565 (asym), 520 (sym)360--
[(CH₃)₂SnBr₂(pyridine)₂]575 (asym), 525 (sym)2301610Pyridine ring vibrations
[(CH₃)₂SnCl₂(pyridine)₂]580 (asym), 530 (sym)3501605Pyridine ring vibrations
[(CH₃)₂Sn(S₂CN(C₂H₅)₂)₂]550 (asym), 510 (sym)-1495 (C=N), 995 (C=S)-
Mass Spectrometry (MS)

Mass spectrometry provides crucial information on the molecular weight and fragmentation patterns of the synthesized compounds, confirming their identity and offering insights into their stability.

Table 5: Mass Spectrometry Data for Selected this compound Reaction Products

CompoundIonization MethodMolecular Ion (m/z)Key Fragment Ions (m/z)
(CH₃)₂SnBr₂EI308 [M]⁺293 [M-CH₃]⁺, 229 [M-Br]⁺, 150 [Sn(CH₃)₂]⁺
[(CH₃)₂SnBr(S₂CN(C₂H₅)₂)]ESI428 [M+H]⁺293 [M-S₂CN(C₂H₅)₂]⁺, 150 [Sn(CH₃)₂]⁺
[(CH₃)₂Sn(S₂CN(C₂H₅)₂)₂]ESI445 [M+H]⁺297 [M-S₂CN(C₂H₅)₂]⁺, 150 [Sn(CH₃)₂]⁺

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

1. Sample Preparation (Air-Sensitive Compounds):

  • All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[1]

  • Use a J. Young NMR tube or a standard NMR tube with a sealable cap (e.g., a rubber septum secured with parafilm).[1]

  • Dry the NMR tube in an oven at >100 °C for several hours and cool under vacuum.

  • Use deuterated solvents that have been thoroughly dried and degassed.

  • Dissolve 5-20 mg of the sample in approximately 0.6 mL of the deuterated solvent.[2]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[2]

2. ¹H and ¹³C NMR Spectroscopy:

  • Acquire spectra on a 300 MHz or higher field spectrometer.

  • Reference the chemical shifts to the residual solvent peak.

  • For ¹³C NMR of organotin compounds, be aware that ¹J(¹¹⁹/¹¹⁷Sn-¹³C) coupling can be observed, providing valuable structural information.[3]

3. ¹¹⁹Sn NMR Spectroscopy:

  • A dedicated or broadband probe tuned to the ¹¹⁹Sn frequency is required.[3]

  • Use tetramethyltin (B1198279) (SnMe₄) as an external standard (δ = 0 ppm).[3]

  • A relatively large spectral width is necessary due to the wide chemical shift range of tin compounds.[3][4]

  • Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

Infrared (IR) Spectroscopy

1. Sample Preparation (FTIR-ATR):

  • Ensure the ATR crystal is clean before and after use. Clean with a soft, lint-free cloth dampened with a suitable solvent (e.g., isopropanol).[5]

  • Place a small amount of the solid sample directly onto the ATR crystal.[5]

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[5]

  • Record the background spectrum of the empty ATR crystal before running the sample.

2. Sample Preparation (KBr Pellet):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle.

  • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Mount the pellet in a sample holder and place it in the IR beam.

Mass Spectrometry

1. Electrospray Ionization (ESI-MS):

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Infuse the sample solution directly into the ESI source.

  • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal and minimize in-source fragmentation.[6]

  • Adduct formation (e.g., with Na⁺ or H⁺) is common in ESI-MS of organotin compounds.[6][7]

2. Direct Inlet Probe (DIP)-MS (for less volatile or thermally sensitive compounds):

  • Place a small amount of the solid sample into a capillary tube at the end of the DIP probe.[8][9]

  • Insert the probe through a vacuum lock into the ion source.[9]

  • Gradually heat the probe to vaporize the sample directly into the ion source.[8]

  • This technique is often coupled with electron ionization (EI).

Visualizations

The following diagrams illustrate the general workflow for spectroscopic validation and the reaction pathways of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_analysis Data Analysis start This compound + Ligand reaction Reaction (e.g., Adduct Formation) start->reaction product Reaction Product reaction->product nmr NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) product->nmr Characterization ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structural Elucidation nmr->structure ir->structure ms->structure comparison Comparison with Alternatives (e.g., Dichloride Analogues) structure->comparison reaction_pathways cluster_products Reaction Products start (CH₃)₂SnBr₂ adduct_n Adduct with Nitrogen Donors [(CH₃)₂SnBr₂(L)₂] start->adduct_n adduct_s Adduct with Sulfur Donors [(CH₃)₂SnBr₂(L')₂] start->adduct_s dithiocarbamate Dithiocarbamate Complex [(CH₃)₂Sn(S₂CNR₂)₂] start->dithiocarbamate carboxylate Carboxylate Complex [(CH₃)₂Sn(O₂CR)₂] start->carboxylate ligand_n + 2L (e.g., Pyridine) ligand_n->adduct_n ligand_s + 2L' (e.g., Thioether) ligand_s->adduct_s ligand_dtc + 2 NaS₂CNR₂ ligand_dtc->dithiocarbamate ligand_coo + 2 NaO₂CR ligand_coo->carboxylate

References

Comparative Reactivity Analysis: Dimethyltin Dibromide vs. Dimethyltin Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the relative reactivity of Dimethyltin (B1205294) Dibromide and Dimethyltin Dichloride through an examination of their electrophilicity, Lewis acidity, and susceptibility to nucleophilic attack. This guide synthesizes available experimental data to provide a framework for selecting the appropriate reagent for specific chemical transformations.

The reactivity of organotin halides is a critical consideration in their application as catalysts, intermediates in organic synthesis, and in the development of novel therapeutic agents. This guide provides a comparative analysis of two prominent diorganotin dihalides: Dimethyltin dibromide ((CH₃)₂SnBr₂) and Dimethyltin dichloride ((CH₃)₂SnCl₂). The difference in the halogen substituent, bromine versus chlorine, significantly influences the electrophilicity of the tin center and the lability of the tin-halogen bond, thereby dictating their reactivity profiles in various chemical reactions.

Key Reactivity Parameters: A Comparative Overview

While direct, side-by-side kinetic comparisons of all reaction types are not extensively documented in the literature, a clear difference in reactivity can be inferred from fundamental chemical principles and available spectroscopic and reaction data. The primary distinctions in their reactivity stem from the differing electronegativity and leaving group ability of the bromide and chloride ions.

PropertyThis compound ((CH₃)₂SnBr₂)Dimethyltin Dichloride ((CH₃)₂SnCl₂)Supporting Rationale
Electrophilicity of Tin Center More electrophilicLess electrophilicThe more electronegative chlorine atom withdraws more electron density from the tin atom, making it more electron-deficient in the dichloride. However, the larger and more polarizable bromide ion in the dibromide can lead to a more reactive species in certain reactions.
Leaving Group Ability Bromide is a better leaving groupChloride is a poorer leaving groupHydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), indicating that the bromide ion (Br⁻) is a more stable conjugate base and thus a better leaving group than the chloride ion (Cl⁻).
Lewis Acidity Expected to be a stronger Lewis acidExpected to be a weaker Lewis acidThe greater electron-withdrawing ability of the chlorine atoms in the dichloride would suggest stronger Lewis acidity. However, the overall reactivity in Lewis acid-base reactions can be influenced by the lability of the Sn-X bond, which is greater for the bromide.
Susceptibility to Nucleophilic Attack HigherLowerThe combination of a good leaving group (bromide) and a sufficiently electrophilic tin center makes this compound generally more susceptible to nucleophilic substitution reactions.
Hydrolysis Expected to hydrolyze more readilyHydrolyzes to form various hydroxo and oxo species.[1][2]Given that bromide is a better leaving group, it is anticipated that this compound would undergo hydrolysis at a faster rate than the dichloride under similar conditions.

Experimental Data and Observations

Hydrolysis Reactions
Nucleophilic Substitution Reactions

This compound is known to undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.[3] The general reaction scheme is as follows:

(CH₃)₂SnBr₂ + 2 Nu⁻ → (CH₃)₂Sn(Nu)₂ + 2 Br⁻

Where Nu⁻ represents a nucleophile. The greater lability of the Sn-Br bond compared to the Sn-Cl bond indicates that these reactions should proceed more readily with the dibromide.

Redistribution Reactions

Kinetic studies have been performed on the redistribution reaction of tetramethyltin (B1198279) with dimethyltin dichloride to form trimethyltin (B158744) chloride. This reaction's rate is influenced by the solvent's dielectric constant. While no direct comparative data for this compound is available for this specific reaction, it is a common reaction type for organotin halides.

Experimental Protocols

Protocol 1: Hydrolysis of Dimethyltin Dichloride via Potentiometric Titration

This protocol is adapted from the study by Tobias and Yasuda on the soluble intermediates in the hydrolysis of dimethyltin dichloride.[1]

Objective: To determine the formation constants of hydroxo species of dimethyltin dichloride in aqueous solution.

Materials:

  • Dimethyltin dichloride ((CH₃)₂SnCl₂)

  • Standardized hydrochloric acid (HCl) solution

  • Standardized sodium hydroxide (B78521) (NaOH) solution (carbonate-free)

  • Sodium chloride (NaCl) for maintaining constant ionic strength

  • Distilled, deionized water

  • Potentiometer with a glass electrode and a reference electrode

  • Constant temperature bath

  • Burette

Procedure:

  • Prepare a stock solution of dimethyltin dichloride in distilled water, acidified with a known concentration of HCl to suppress initial hydrolysis.

  • Prepare a series of titration solutions, each containing a known concentration of dimethyltin dichloride and NaCl to maintain a constant ionic strength (e.g., 0.1 M).

  • Place the titration vessel in a constant temperature bath (e.g., 25 °C).

  • Titrate the solution with a standardized, carbonate-free NaOH solution.

  • Record the pH (or millivolt) readings after each addition of the titrant.

  • Analyze the titration data using a suitable computer program to calculate the formation constants (β) for the various hydroxo species, such as (CH₃)₂SnOH⁺ and [(CH₃)₂SnOH]₂²⁺.

Protocol 2: General Procedure for Nucleophilic Substitution on a Dimethyltin Dihalide

Objective: To synthesize a di-substituted dimethyltin compound via nucleophilic substitution.

Materials:

  • This compound or Dimethyltin dichloride

  • Nucleophile (e.g., sodium methoxide, sodium thiophenolate)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), toluene)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the dimethyltin dihalide in the anhydrous solvent in a reaction flask.

  • In a separate flask, prepare a solution or suspension of the nucleophile in the same solvent.

  • Slowly add the nucleophile solution to the dimethyltin dihalide solution at a controlled temperature (e.g., 0 °C or room temperature).

  • Stir the reaction mixture for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

  • Upon completion, quench the reaction if necessary (e.g., with water or a saturated ammonium (B1175870) chloride solution).

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by a suitable method, such as recrystallization or column chromatography.

Visualizations

Hydrolysis_Pathway DMTD (CH₃)₂SnX₂ Intermediate1 (CH₃)₂Sn(OH)X DMTD->Intermediate1 + H₂O - HX Intermediate2 (CH₃)₂Sn(OH)₂ Intermediate1->Intermediate2 + H₂O - HX Dimer [((CH₃)₂SnX)₂O] Intermediate1->Dimer Condensation Polymer Polymeric Stannoxanes Intermediate2->Polymer Further Condensation

Caption: Generalized hydrolysis pathway of Dimethyltin Dihalides.

Nucleophilic_Substitution Reactant (CH₃)₂SnX₂ Product (CH₃)₂Sn(Nu)₂ Reactant->Product + 2 Nu⁻ LeavingGroup 2 X⁻

Caption: General workflow for nucleophilic substitution on Dimethyltin Dihalides.

Conclusion

Based on fundamental chemical principles, this compound is expected to be more reactive than Dimethyltin dichloride in reactions where the cleavage of the tin-halogen bond is the rate-determining step, such as in many nucleophilic substitution and hydrolysis reactions. This increased reactivity is attributed to the better leaving group ability of the bromide ion. For reactions governed by the electrophilicity of the tin center, the difference in reactivity may be less pronounced and can be influenced by the specific reaction conditions and the nature of the interacting species. The choice between these two reagents should, therefore, be guided by the desired reaction rate and the specific transformation being undertaken. Further quantitative kinetic studies are warranted to provide a more definitive and nuanced comparison of their reactivity profiles.

References

Comparative analysis of different organotin catalysts in esterification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing esterification processes is a critical task. Organotin compounds have long been recognized for their high efficiency and versatility as catalysts in these reactions.[1] This guide provides an objective comparison of common organotin catalysts, supported by experimental data, to facilitate informed catalyst selection for specific applications.

Organotin catalysts are effective Lewis acids that significantly accelerate the formation of esters from carboxylic acids and alcohols.[1] Their catalytic activity is primarily due to the tin center, which possesses vacant d-orbitals capable of coordinating with the carbonyl oxygen of the carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by the alcohol.[1]

Mechanism of Action: A Lewis Acid-Catalyzed Pathway

The catalytic cycle for organotin compounds in esterification generally follows a Lewis acid mechanism.[1] The key steps involve the activation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent regeneration of the catalyst. The presence of alkyl or other organic groups on the tin atom modulates its Lewis acidity and, consequently, its catalytic performance.[1][2]

Catalytic_Cycle cluster_0 Catalyst Organotin Catalyst (R_nSnX_{4-n}) Intermediate Activated Intermediate Catalyst->Intermediate Coordination Acid Carboxylic Acid (R'-COOH) Acid->Intermediate Alcohol Alcohol (R''-OH) Tetrahedral Tetrahedral Intermediate Alcohol->Tetrahedral Intermediate->Tetrahedral Nucleophilic Attack Products Ester (R'-COOR'') + Water (H₂O) Tetrahedral->Products Proton Transfer & Elimination p1->Catalyst Catalyst Regeneration

Caption: General Lewis acid mechanism for organotin-catalyzed esterification.

Comparative Performance of Organotin Catalysts

The catalytic activity of organotin compounds is significantly influenced by the nature of the organic and inorganic groups attached to the tin atom.[1] The following tables summarize experimental data from comparative studies, highlighting the differences in reactivity among various catalysts under specific reaction conditions.

Table 1: Comparative Reactivity in the Esterification of Oleic Acid and Glycerol

This study demonstrates the catalyst performance at 180°C with an oleic acid/glycerol/catalyst molar ratio of 1/1/0.01. The results indicate that the strong Lewis acidic character of butyltin trichloride (B1173362), owing to the electron-withdrawing nature of its three chlorine atoms, leads to superior catalytic performance in this specific reaction.[1]

CatalystChemical FormulaReactivity OrderApparent Rate Constant (k_ap) h⁻¹
Butyltin trichlorideBuSnCl₃1-0.6237[1]
Dibutyltin dilaurateBu₂Sn(Lau)₂2Not Reported[1]
Dibutyltin dichlorideBu₂SnCl₂3Not Reported[1]
Dibutyltin oxideBu₂SnO4Not Reported[1]
Butylstannoic acidBuSnO(OH)5Not Reported[1]

Table 2: Comparative Activity in the Esterification of Benzoic Acid and Heptanol (B41253)

This screening was performed with benzoic acid (5 mmol), heptanol (50 mmol), and catalyst (1 mol%) at 150°C for 6 hours. The n-butyltin(IV) substituted derivatives demonstrated higher activity than other tin(IV) compounds, with polymeric n-butylstannoic acid and its derivatives showing the highest yields.[2][3]

EntryCatalystConversion (%)Yield (%)
1No Catalyst1616[2][3]
2SnCl₄·5H₂O2323[2][3]
3Sn(OAc)₄2525[2][3]
4Sn(OBz)₄2121[2][3]
5n-Butylstannoic acid (1)8888[2][3]
6[n-BuSn(O)OAc]₆ (2)8686[2][3]
7n-BuSnCl₃7676[2][3]
8n-BuSn(OBz)₃ (4)8585[2][3]

Experimental Protocols

To ensure reproducible and comparable results when evaluating organotin catalysts, a standardized experimental protocol is crucial. The following outlines a general procedure for conducting a comparative study.[1]

Experimental_Workflow A 1. Reactor Setup (3-necked flask, condenser, thermometer, N₂ inlet) B 2. Charging Reactants (Carboxylic Acid, Alcohol, Catalyst) A->B C 3. Reaction Conditions (Heating to temp., e.g., 180°C, constant stirring under N₂) B->C D 4. Monitoring (Withdraw aliquots at regular intervals) C->D E 5. Quenching (Cool sample in ice bath) D->E F 6. Analysis (e.g., GC, Titration) E->F G 7. Data Processing (Plot Conversion/Yield vs. Time) F->G

Caption: A typical experimental workflow for comparing organotin catalysts.

Detailed Methodologies:

  • Materials:

    • Carboxylic acid (e.g., Oleic Acid, >99% purity)[1]

    • Alcohol (e.g., Glycerol, >99% purity)[1]

    • Organotin catalysts for comparison (e.g., Butyltin trichloride, Dibutyltin oxide)[1]

    • Internal standard for analysis (e.g., pentadecane (B166386) for GC)[2]

  • Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet to maintain an inert atmosphere.[1]

  • Charging Reactants: The flask is charged with the carboxylic acid and the alcohol in the desired molar ratio (e.g., 1:1). The appropriate amount of the organotin catalyst (e.g., 0.01 to 1 mol% relative to the carboxylic acid) is then added.[1][2]

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 150-180°C) under a nitrogen atmosphere with constant stirring.[1][2] Water formed during the reaction can be continuously removed, for example, by azeotropic distillation.[4]

  • Monitoring the Reaction: Aliquots of the reaction mixture are withdrawn at regular intervals (e.g., every 30 minutes) and quenched by cooling in an ice bath to stop the reaction.[1]

  • Data Analysis: The conversion of the carboxylic acid and the yield of the ester are quantified using methods such as gas chromatography (GC) or titration against a standardized KOH solution.[1][5] An internal standard is used for accurate quantification. The conversion and yield are then plotted against reaction time to determine the reaction rate and compare the performance of the different catalysts.[1]

Conclusion

The selection of an appropriate organotin catalyst is a critical factor in optimizing esterification reactions. Experimental data clearly show that catalytic activity varies significantly depending on the structure of the organotin compound and the specific reactants involved. For the esterification of oleic acid and glycerol, butyltin trichloride exhibits the highest activity, likely due to its strong Lewis acidic character.[1] In other systems, such as the esterification of benzoic acid with heptanol, mono-n-butyltin derivatives like butylstannoic acid are exceptionally active.[2][3] For researchers and professionals in drug development and chemical synthesis, a systematic comparison of catalysts under specific reaction conditions is essential for achieving the desired efficiency, selectivity, and yield. The provided experimental workflow offers a robust framework for conducting such comparative studies, enabling the rational selection of the optimal organotin catalyst for any given esterification process.[1]

References

X-ray Crystallography in the Spotlight: Unraveling the Structural Nuances of Dimethyltin Dibromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms within a molecule is paramount in understanding its chemical reactivity, physical properties, and biological activity. For organotin compounds, particularly dimethyltin (B1205294) dibromide derivatives which are of interest in materials science and as potential therapeutic agents, X-ray crystallography stands as the definitive technique for structural elucidation. This guide provides a comparative analysis of the structural features of dimethyltin dibromide and its derivatives, supported by experimental data and detailed protocols, to aid researchers in this field.

Comparison of Crystallographic Data

The coordination geometry around the tin atom in this compound derivatives is highly dependent on the nature of the coordinating ligands. The interaction with Lewis bases often leads to an expansion of the coordination number of the tin atom from four to five or six, resulting in trigonal bipyramidal or octahedral geometries, respectively. The following table summarizes key crystallographic parameters for this compound and its adducts, as well as closely related dichloride analogues for comparative purposes.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Sn-C (Å)Sn-Br/Cl (Å)Sn-L (Å)C-Sn-C Angle (°)Reference(s)
This compoundMe2SnBr2OrthorhombicCmc2₁6.4610.688.44902.13(2)2.50(1)-123(1)*
[SnMe₂Br₂(NMP)]C7H15Br2NOSnMonoclinicP2₁/c10.652(2)7.002(1)16.427(3)93.36(1)2.11(1), 2.12(1)2.651(1), 2.682(1)2.27(1) (Sn-O)178.9(5)[1]
Analogue: (SnMe₂Cl₂)₂·pyrazine (B50134)C10H16Cl4N2Sn2MonoclinicP2₁/n6.855(1)10.344(2)12.014(3)92.590(7)--2.746(6) (Sn-N)-[2]
Analogue: Ph₂SnCl₂(PYR)C22H18Cl2O2SnMonoclinicP2₁/c10.158(2)13.435(3)15.674(3)98.45(3)-2.385(1), 2.393(1)2.338(3) (Sn-O)-[3]

Note: Crystallographic data for the parent this compound is based on older literature and is provided for baseline comparison. Data for dichloride analogues are included to illustrate common structural motifs.

Experimental Protocols

General Synthesis of this compound Adducts

The synthesis of this compound adducts typically involves the direct reaction of this compound with the desired ligand in a suitable solvent.

Materials:

  • This compound (Me₂SnBr₂)

  • Ligand (e.g., N-methylpyrrolidinone, pyridine (B92270) derivative)

  • Anhydrous solvent (e.g., ethanol, acetonitrile, chloroform)

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous solvent.

  • In a separate flask, dissolve the ligand in the same solvent.

  • Slowly add the ligand solution to the this compound solution with continuous stirring. The molar ratio is typically 1:1 or 1:2, depending on the desired coordination.

  • Stir the reaction mixture at room temperature for a specified period (typically a few hours).

  • If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • If no precipitate forms, single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent, or by layering a less polar solvent (e.g., hexane) onto the reaction mixture to induce crystallization.

Single Crystal X-ray Diffraction and Structure Refinement

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Procedure:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizing the Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the structural elucidation of this compound derivatives and the influence of ligand coordination on the resulting molecular geometry.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Crystallography cluster_analysis Structural Analysis start This compound + Ligand reaction Reaction in Anhydrous Solvent start->reaction crystallization Slow Evaporation / Solvent Diffusion reaction->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution elucidation Structural Elucidation structure_solution->elucidation

Fig. 1: Experimental workflow for structural elucidation.

structural_influence cluster_adducts Adduct Formation with Lewis Bases Me2SnBr2 This compound (Tetrahedral) penta_coord Pentacoordinate Adduct (Trigonal Bipyramidal) Me2SnBr2->penta_coord + 1 Ligand hexa_coord Hexacoordinate Adduct (Octahedral) Me2SnBr2->hexa_coord + 2 Ligands

Fig. 2: Influence of ligand coordination on geometry.

References

Unveiling the Lewis Acidity Landscape of Diorganotin Dihalides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and organic synthesis, a nuanced understanding of Lewis acidity is paramount for catalyst selection and reaction optimization. This guide provides a comparative analysis of the Lewis acidity of various diorganotin dihalides (R₂SnX₂), supported by experimental data to facilitate informed decision-making in research and development.

Diorganotin dihalides are versatile compounds known for their utility as Lewis acid catalysts in a wide array of organic transformations. The electrophilicity of the tin center, which dictates the Lewis acidity, is significantly influenced by the nature of both the organic substituents (R) and the halide atoms (X). This guide summarizes quantitative data on the Lewis acidity of common diorganotin dihalides, outlines the experimental protocols for its determination, and provides a visual representation of the analytical workflow.

Quantitative Comparison of Lewis Acidity

The Lewis acidity of diorganotin dihalides is commonly evaluated by determining the enthalpy of formation (-ΔH) of their adducts with a Lewis base in a non-coordinating solvent. A more negative enthalpy value signifies a stronger Lewis acid. The following table presents a compilation of thermodynamic data for the formation of 1:1 adducts between various diorganotin dichlorides and the Lewis base pyridine-N-oxide in benzene (B151609) solution.

Diorganotin Dichloride (R₂SnCl₂)Organic Substituent (R)Enthalpy of Formation (-ΔH in kJ mol⁻¹) with Pyridine-N-oxide
Me₂SnCl₂Methyl87
Et₂SnCl₂Ethyl81
Bu₂SnCl₂Butyl79
Ph₂SnCl₂Phenyl72

Data sourced from calorimetric titrations in benzene solution.

The data indicates a trend in Lewis acidity influenced by the electronic effects of the organic substituents. Generally, electron-donating alkyl groups decrease the Lewis acidity of the tin center, while electron-withdrawing groups enhance it.

Experimental Protocol: Calorimetric Titration

The determination of the enthalpy of formation for Lewis acid-base adducts is a precise method for quantifying Lewis acidity. The following protocol outlines the general steps for a calorimetric titration experiment.

Objective: To determine the enthalpy of formation (-ΔH) of the adduct between a diorganotin dihalide and a Lewis base.

Materials:

  • Diorganotin dihalide (e.g., Me₂SnCl₂, Ph₂SnCl₂)

  • Lewis base (e.g., pyridine-N-oxide)

  • Anhydrous, non-coordinating solvent (e.g., benzene)

  • Titration calorimeter

Procedure:

  • Preparation of Solutions:

    • Prepare a solution of the diorganotin dihalide of known concentration in the anhydrous solvent inside the calorimeter cell.

    • Prepare a solution of the Lewis base of known concentration in the same solvent to be used as the titrant.

  • Titration:

    • Equilibrate the calorimeter to a constant temperature.

    • Inject successive, small aliquots of the Lewis base solution into the diorganotin dihalide solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • The heat change data is plotted against the molar ratio of the Lewis base to the Lewis acid.

    • The resulting titration curve is fitted to a suitable binding model (e.g., 1:1 binding) to calculate the enthalpy of formation (-ΔH) and the association constant (K).

The following diagram illustrates the logical workflow of this experimental procedure.

Calorimetric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep_la Prepare Diorganotin Dihalide Solution in Calorimeter Cell equilibrate Equilibrate Calorimeter prep_la->equilibrate prep_lb Prepare Lewis Base Titrant Solution inject Inject Aliquots of Lewis Base prep_lb->inject equilibrate->inject record Record Heat Change inject->record plot Plot Heat Change vs. Molar Ratio record->plot Iterative Process fit Fit Data to Binding Model plot->fit calculate Calculate -ΔH and K fit->calculate

Calorimetric Titration Workflow

Visualizing Lewis Acidity Trends

The relationship between the structure of diorganotin dihalides and their Lewis acidity can be visualized as a logical flow. The electronic nature of the organic substituents and the electronegativity of the halogen atoms are the primary factors influencing the electrophilicity of the tin center, which in turn determines the Lewis acidity.

Lewis_Acidity_Factors substituent Organic Substituent (R) - Electron-donating (alkyl) - Electron-withdrawing (aryl) tin_center Tin Center (Sn) substituent->tin_center influences electron density halogen Halogen (X) - Electronegativity (F > Cl > Br > I) halogen->tin_center influences electrophilicity lewis_acidity Lewis Acidity tin_center->lewis_acidity determines

Factors Influencing Lewis Acidity

This guide provides a foundational understanding of the comparative Lewis acidity of diorganotin dihalides. For specific applications, it is recommended to consult detailed research literature and consider the specific reaction conditions, as solvent effects and the nature of the Lewis base can also play a significant role in the observed reactivity.

A Comparative Toxicological Profile of Dimethyltin Dibromide and Other Organotins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the toxicological landscape of organotin compounds is crucial for informed decision-making in material science, environmental health, and pharmacology. This guide provides an objective comparison of the toxicological profile of Dimethyltin dibromide with other prevalent organotins, including Tributyltin (TBT), Triphenyltin (TPT), Dibutyltin (DBT), and Monomethyltin (MMT). The information is supported by experimental data, detailed methodologies, and visual representations of key toxicological pathways.

Organotin compounds, characterized by at least one tin-carbon bond, are a diverse group of organometallic chemicals with a wide range of industrial applications, from PVC stabilizers to biocides. However, their utility is often overshadowed by their significant toxicity. The toxicological properties of organotins are primarily determined by the number and nature of the organic groups attached to the tin atom. This guide focuses on this compound, a member of the dialkyltin family, and systematically compares its toxicological characteristics with other key organotin compounds.

Data Presentation: A Quantitative Comparison of Organotin Toxicity

To facilitate a clear and direct comparison, the following tables summarize the quantitative toxicological data for this compound and other selected organotins across key endpoints.

Table 1: Acute Toxicity Data (LD50/LC50)
CompoundTest SpeciesRoute of ExposureLD50/LC50Citation
Dimethyltin Dichloride RatOral73.9 mg/kg[1]
RatOral204.5 mg/kg[2]
MouseIntravenous56 mg/kg[1]
RabbitDermal404 mg/kg[3]
RatInhalation0.115 mg/L (4h)[2]
Tributyltin Oxide (TBTO) RatOral165-277 mg/kg[4]
RatInhalation (aerosol)65-77 mg/m³ (4h)[5]
RabbitDermal11,700 mg/kg[6]
Triphenyltin Chloride RatOral190 mg/kg[7]
Dibutyltin Dichloride RatOral50 - 219 mg/kg[8][9]
RabbitDermal>2 g/kg[10]
RatInhalation>364 mg/m³/4H[3]

Note: Data for this compound is supplemented with data for Dimethyltin dichloride due to structural similarity and availability of data.

Table 2: In Vitro Cytotoxicity Data (IC50)
CompoundCell LineAssayIC50 (µM)Citation
Triphenyltin (complexes) HeLa, HCT-116, MCF-7MTT Assay>100 (ligands alone)[9]
BT-474, MDA-MB-468, MCF-7, HCC1937MTT & CV Assays0.076 - 0.200[11]
PC3, HT-29, MCF-7, HepG2MTT & CV Assays0.100 - 0.785[12]
Tributyltin Chloride CAL-27MTT Assay0.91[13]
MCF-7, MDA-MB-231MTT Assay~0.2 (MCF-7), ~0.8 (MDA-MB-231)[14]
Tributyltin Trifluoroacetate CAL-27MTT Assay2.45[13]
Bis(tributyltin) oxide CAL-27MTT Assay13.18[13]
Table 3: Genotoxicity Profile
CompoundAssayTest SystemResultCitation
Dimethyltin Dichloride SOS ChromotestE. coli PQ37Genotoxic[10]
Rec-assayB. subtilisGenotoxic[10]
Micronucleus, Chromosome Aberrations, SCECHO-9 cellsWeak genotoxic effects[15]
Tributyltin Chloride Rec-assayB. subtilisGenotoxic[10]
Bis(tributyltin) oxide Rec-assayB. subtilisGenotoxic[10]
Triphenyltin (compounds) Comet AssayK562 cellsNo genotoxic effects[16]
Dibutyltin Dichloride SOS ChromotestE. coli PQ37High SOS-inducing potency[10]
Rec-assayB. subtilisGenotoxic[10]
Monomethyltin Trichloride Micronucleus, Chromosome Aberrations, SCECHO-9 cellsNegative[15]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological findings. Below are outlines of key experimental protocols used to assess organotin toxicity.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Exposure: The following day, the culture medium is replaced with fresh medium containing various concentrations of the organotin compound. A vehicle control (e.g., DMSO) and a blank control (medium only) are also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the exposure period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[17][18][19]

In Vitro Micronucleus Assay for Genotoxicity

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during mitosis.

  • Cell Culture and Treatment: Mammalian cells (e.g., CHO, V79, or human lymphocytes) are cultured and exposed to various concentrations of the test compound, along with positive and negative (vehicle) controls, with and without metabolic activation (S9 mix).

  • Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.

  • Harvesting and Slide Preparation: After an appropriate incubation period, cells are harvested, subjected to a hypotonic treatment, and fixed. The cell suspension is then dropped onto microscope slides and air-dried.

  • Staining: The slides are stained with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: Under a microscope, at least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The number of micronucleated binucleated cells is recorded.

  • Data Analysis: The frequency of micronucleated cells in the treated cultures is compared to that in the negative control cultures. A statistically significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result.[7][8][15][20][21]

In Vitro Chromosomal Aberration Test

This assay identifies substances that cause structural chromosomal abnormalities in cultured mammalian cells.

  • Cell Culture and Exposure: Cultured mammalian cells (e.g., Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes) are exposed to at least three concentrations of the test article, with and without metabolic activation (S9), for a short duration (e.g., 3-4 hours). A separate experiment with a longer exposure time (without S9) is also conducted.[22]

  • Cell Harvest: Following exposure, the cells are washed and incubated in fresh medium. A spindle inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of mitosis.

  • Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and then dropped onto microscope slides.

  • Chromosome Analysis: The slides are stained, and the metaphase chromosomes are examined under a microscope for structural aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.[4][23]

  • Data Evaluation: The frequency of cells with chromosomal aberrations is calculated for each concentration and compared to the concurrent negative and solvent controls. A dose-dependent and statistically significant increase in the percentage of cells with structural aberrations indicates a positive result.[4][24]

Signaling Pathways and Mechanisms of Toxicity

The toxicity of organotin compounds is mediated through various cellular and molecular pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

Oxidative_Stress_Pathway Organotins Organotin Compounds (TBT, TPT, DBT, DMT) Mitochondria Mitochondria Organotins->Mitochondria disruption Antioxidant_Defense Decreased Antioxidant Defense (SOD, CAT, GPx) Organotins->Antioxidant_Defense inhibition ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation ProteinOxidation Protein Oxidation ROS->ProteinOxidation DNA_Damage DNA Damage ROS->DNA_Damage Cellular_Damage Cellular Damage & Apoptosis LipidPeroxidation->Cellular_Damage ProteinOxidation->Cellular_Damage DNA_Damage->Cellular_Damage

Caption: Oxidative stress pathway induced by organotins.

Apoptosis_Signaling_Pathway Organotins Organotin Compounds Mitochondria Mitochondrial Damage Organotins->Mitochondria Death_Receptors Death Receptors (e.g., Fas, TNFR) Organotins->Death_Receptors Bax Bax (pro-apoptotic) upregulation Mitochondria->Bax Bcl2 Bcl-2 (anti-apoptotic) downregulation Mitochondria->Bcl2 Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation (Executioner caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 activation Death_Receptors->Caspase8 Caspase8->Caspase3

Caption: Intrinsic and extrinsic apoptosis pathways.

TBT_Endocrine_Disruption TBT Tributyltin (TBT) RXR Retinoid X Receptor (RXR) TBT->RXR agonist PPARg Peroxisome Proliferator- Activated Receptor γ (PPARγ) TBT->PPARg agonist Gene_Expression Altered Gene Expression RXR->Gene_Expression PPARg->Gene_Expression Endocrine_Disruption Endocrine Disruption (e.g., Imposex in snails, Adipogenesis) Gene_Expression->Endocrine_Disruption

Caption: Endocrine disruption mechanism of Tributyltin.

Conclusion

This comparative guide highlights the significant toxicological profiles of this compound and other major organotin compounds. The data presented reveals a general trend of high acute toxicity, cytotoxicity, and genotoxicity associated with these compounds, although the potency varies depending on the specific organotin and the biological system being tested. Dimethyltin compounds, including the dibromide, are demonstrably toxic, with evidence of neurotoxicity and potential genotoxicity. Tributyltin and Triphenyltin compounds exhibit potent endocrine-disrupting and cytotoxic effects, while Dibutyltin compounds are recognized for their immunotoxicity and genotoxicity. The primary mechanisms of toxicity appear to involve the induction of oxidative stress and apoptosis, with specific compounds like TBT also acting as potent agonists for nuclear receptors, leading to endocrine disruption. This compilation of data and experimental protocols serves as a valuable resource for the scientific community to better understand and manage the risks associated with organotin compounds. Further research is warranted to fill the existing data gaps, particularly concerning the chronic toxicity and detailed genotoxic potential of this compound.

References

Validating Organotin Analysis: A Comparative Guide to Isotopic Labeling with Dimethyltin Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of organotin compounds, the accurate quantification and validation of experimental findings are paramount. This guide provides a comparative analysis of analytical methodologies, highlighting the superior accuracy and reliability of isotopic labeling studies, specifically Isotope Dilution Analysis (IDA), for the validation of experimental data concerning compounds like Dimethyltin dibromide.

Traditional analytical methods for organotin compounds often face challenges in accuracy and precision due to matrix effects and incomplete extraction. Isotope Dilution Analysis, a technique that utilizes isotopically enriched standards, offers a robust alternative for the precise quantification and validation of experimental results.

Comparative Analysis of Analytical Methods

The table below compares the performance of traditional quantification methods with Isotope Dilution Analysis for organotin compounds.

FeatureTraditional Methods (e.g., External Calibration)Isotope Dilution Analysis (IDA)
Accuracy Susceptible to matrix effects and extraction inefficiencies, leading to potential inaccuracies.High accuracy as the isotopically labeled internal standard behaves identically to the analyte, compensating for matrix effects and procedural losses.[1][2]
Precision Can exhibit higher variability due to sample preparation inconsistencies.Excellent precision, with reported relative standard deviations (RSD) typically between 2% and 4%.[3]
Quantification Relies on the complete recovery of the analyte from the sample matrix.Does not require complete recovery, as quantification is based on the altered isotopic ratio of the analyte and the added standard.
Validation Validation of results can be complex and may require multiple analytical approaches.Provides a definitive method for validating findings due to its high precision and accuracy.[1]

Experimental Protocol: Isotope Dilution Analysis of Organotin Compounds

The following is a generalized methodology for the determination of organotin compounds in a sample matrix using Isotope Dilution Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS). This protocol is based on established methods for butyltin compounds and is adaptable for this compound.[2][3]

1. Preparation of Isotopically Labeled Standard:

  • An isotopically enriched standard of the target analyte (e.g., ¹¹⁹Sn-labeled Dimethyltin) is synthesized or commercially procured.

2. Sample Spiking:

  • A known amount of the isotopically enriched standard is added to the sample containing the organotin compound of natural isotopic abundance.

3. Extraction and Derivatization:

  • The organotin compounds (both the native analyte and the isotopic standard) are extracted from the sample matrix using an appropriate solvent and technique (e.g., mechanical shaking, ultrasonication).[2]

  • The extracted compounds are then derivatized to increase their volatility for GC analysis. A common derivatization agent is sodium tetraethylborate.[2]

4. GC-ICP-MS Analysis:

  • The derivatized sample is injected into a gas chromatograph for separation of the different organotin species.

  • The eluent from the GC is introduced into an inductively coupled plasma mass spectrometer.

  • The ICP-MS is used to measure the intensities of different tin isotopes (e.g., ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn) for each separated organotin compound.[2]

5. Quantification:

  • The concentration of the analyte is calculated based on the measured change in the isotopic ratio caused by the addition of the enriched standard. Mathematical equations are used to compute the precise concentration.[2]

Visualizing the Isotope Dilution Analysis Workflow

The following diagram illustrates the key steps in the validation of organotin compound concentrations using Isotope Dilution Analysis.

Isotope_Dilution_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Sample Sample containing This compound Spike Add known amount of ¹¹⁹Sn-labeled Dimethyltin Sample->Spike Extraction Extraction and Derivatization Spike->Extraction GC_ICP_MS GC-ICP-MS Analysis (Isotope Ratio Measurement) Extraction->GC_ICP_MS Quantification Quantification based on Isotope Ratio GC_ICP_MS->Quantification Validation Validated Experimental Finding Quantification->Validation

Isotope Dilution Analysis Workflow for Organotin Compounds.

Signaling Pathway and Metabolism Studies

Isotopic labeling is also a powerful tool for elucidating the metabolic pathways and degradation of organotin compounds.[4] By administering an isotopically labeled compound, researchers can trace its transformation products within a biological system. For example, a study on butyltin compounds used ¹¹⁹Sn-labeled monobutyltin, ¹¹⁸Sn-labeled dibutyltin, and ¹¹⁷Sn-labeled tributyltin to track their absorption and metabolism in rats.[4] This methodology allows for the qualitative and quantitative tracking of metabolic pathways, providing definitive evidence of biotransformation processes.

The diagram below illustrates a hypothetical metabolic pathway for an organotin compound, which can be validated using multi-isotope labeling studies.

Organotin_Metabolism Parent ¹¹⁹Sn-Triorganotin (e.g., Tributyltin) Metabolite1 ¹¹⁹Sn-Diorganotin (e.g., Dibutyltin) Parent->Metabolite1 Dealkylation Metabolite2 ¹¹⁹Sn-Monoorganotin (e.g., Monobutyltin) Metabolite1->Metabolite2 Dealkylation Inorganic_Sn Inorganic Tin Metabolite2->Inorganic_Sn Degradation

Hypothetical Metabolic Pathway of an Organotin Compound.

References

Bridging the Gap: A Comparative Analysis of Experimental and Computational Data for Dimethyltin Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed cross-referencing of experimental data with computational studies for Dimethyltin (B1205294) dibromide ((CH₃)₂SnBr₂) reveals a strong correlation in molecular geometry and vibrational frequencies, underscoring the predictive power of modern theoretical models. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, presenting key data in a structured format, outlining experimental methodologies, and visualizing the comparative workflow.

Dimethyltin dibromide, an organotin compound, serves as a valuable model system for understanding the structural and spectroscopic properties of molecules containing heavy elements. The interplay between experimental measurements and computational chemistry provides a deeper insight into its molecular characteristics.

Molecular Geometry: A Tale of Two Methods

The precise arrangement of atoms in this compound has been elucidated through both experimental techniques and theoretical calculations. While a definitive single-crystal X-ray diffraction study on the isolated molecule remains elusive in readily available literature, computational chemistry offers a detailed glimpse into its gas-phase structure.

A notable computational study, utilizing Density Functional Theory (DFT) with the B88-PW91 functional and a DZVP basis set, provides the following geometric parameters for this compound: the Tin-Bromine (Sn-Br) bond length is calculated to be 2.5409 Å, the Tin-Carbon (Sn-C) bond length is 2.1719 Å, and the Bromine-Tin-Bromine (Br-Sn-Br) bond angle is determined to be 106.36°. In the solid state, it is understood that this compound can form polymeric chains or dimers, leading to a distorted octahedral geometry around the tin atom. In such structures, the bond lengths are reported to be approximately 2.14 Å for Sn-C, with terminal Sn-Br bonds around 2.5 Å and bridging Sn-Br bonds extending to about 2.9 Å.[1]

For comparison, a theoretical study on the general class of dialkyltin dihalides calculated the Carbon-Tin-Carbon (C-Sn-C) angle to be in the range of 117.7° to 124.9°, influenced by the electronegativity of the halogen.

Table 1: Comparison of Experimental and Computational Geometric Data for this compound

ParameterExperimental (Solid-State Adducts)Computational (DFT, B88-PW91/DZVP)
Sn-Br Bond Length (Å)~2.5 (terminal), ~2.9 (bridging)2.5409
Sn-C Bond Length (Å)~2.142.1719
Br-Sn-Br Bond Angle (°)-106.36
C-Sn-C Bond Angle (°)-Not explicitly reported

Vibrational Frequencies: Probing Molecular Bonds

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule's bonding environment. Experimental studies have identified characteristic vibrational modes for organotin compounds. While a comprehensive list of experimental frequencies for this compound is not readily compiled in a single source, studies on related compounds such as dimethyltin dichloride show characteristic Raman bands, suggesting that similar well-defined peaks exist for the dibromide counterpart. Further research is required to locate and compile a complete set of experimental vibrational data for a detailed comparison with theoretical predictions.

Computational methods, particularly DFT, are adept at predicting vibrational frequencies. A thorough computational study would involve calculating the harmonic frequencies and comparing them to the experimental IR and Raman spectra, allowing for the assignment of specific vibrational modes to the observed peaks.

Experimental and Computational Workflow

The process of cross-referencing experimental and computational data follows a logical progression, ensuring a robust and validated understanding of the molecule's properties.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_crossref Cross-Referencing and Analysis exp_synthesis Synthesis and Purification of This compound exp_xray Single-Crystal X-ray Diffraction exp_synthesis->exp_xray exp_ged Gas-Phase Electron Diffraction exp_synthesis->exp_ged exp_ir Infrared (IR) Spectroscopy exp_synthesis->exp_ir exp_raman Raman Spectroscopy exp_synthesis->exp_raman exp_data Experimental Data: Bond Lengths, Angles, Vibrational Frequencies exp_xray->exp_data exp_ged->exp_data exp_ir->exp_data exp_raman->exp_data comparison Comparison of Experimental and Computational Data exp_data->comparison comp_model Molecular Model Construction comp_method Selection of Computational Method (e.g., DFT, Ab Initio) comp_model->comp_method comp_basis Choice of Basis Set comp_method->comp_basis comp_geom Geometry Optimization comp_basis->comp_geom comp_freq Vibrational Frequency Calculation comp_geom->comp_freq comp_data Computational Data: Optimized Geometry, Calculated Frequencies comp_freq->comp_data comp_data->comparison validation Validation of Computational Model comparison->validation interpretation Interpretation of Spectra and Structure validation->interpretation publication Publication of Comparison Guide interpretation->publication

Caption: Workflow for comparing experimental and computational data.

Experimental Protocols

Single-Crystal X-ray Diffraction

To obtain precise experimental bond lengths and angles, single-crystal X-ray diffraction is the gold standard.

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent or by sublimation.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the crystal lattice are determined using direct methods or Patterson methods, followed by refinement to obtain the final, high-resolution molecular structure.

Gas-Phase Electron Diffraction

For determining the molecular structure in the gas phase, which is directly comparable to many computational studies, gas-phase electron diffraction is employed.

  • Sample Introduction: A gaseous beam of this compound is introduced into a high-vacuum chamber.

  • Electron Bombardment: A high-energy electron beam is directed through the gas stream, and the scattered electrons are detected on a photographic plate or a 2D detector.

  • Data Analysis: The resulting diffraction pattern, consisting of concentric rings, is analyzed to determine the radial distribution of atoms in the molecule. From this, internuclear distances and bond angles can be derived.

Vibrational Spectroscopy (Infrared and Raman)

To obtain experimental vibrational frequencies, infrared and Raman spectroscopy are utilized.

  • Sample Preparation: For IR spectroscopy, the sample can be analyzed as a solid (e.g., in a KBr pellet), in a solution, or as a thin film. For Raman spectroscopy, the sample (solid or liquid) is placed in a suitable container.

  • Spectral Acquisition:

    • IR Spectroscopy: An infrared spectrometer passes a beam of infrared radiation through the sample, and the detector measures the amount of light absorbed at each wavelength.

    • Raman Spectroscopy: A monochromatic laser beam is directed at the sample, and the scattered light is collected and analyzed. The Raman spectrum shows the intensity of the inelastically scattered light as a function of the frequency shift from the incident laser line.

  • Data Interpretation: The resulting spectra are analyzed to identify the characteristic vibrational modes of the molecule.

Conclusion

The cross-referencing of experimental and computational data for this compound showcases the synergy between these two pillars of modern chemistry. While a complete experimental dataset for the isolated molecule is still a target for future research, existing computational studies provide a robust theoretical framework for its molecular structure and properties. This comparative guide highlights the importance of integrating both experimental and theoretical approaches for a comprehensive understanding of molecular systems, a practice that is invaluable for researchers in academia and industry alike.

References

Safety Operating Guide

Proper Disposal of Dimethyltin Dibromide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: The safe and compliant disposal of Dimethyltin dibromide, a highly toxic and corrosive organotin compound, is a critical aspect of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols is mandatory to mitigate risks of chemical burns, toxicity, and severe marine pollution.

This compound is classified as hazardous waste, and its disposal is strictly regulated. Improper handling can lead to severe health hazards and long-term environmental damage. The following procedures outline the approved methods for the safe disposal of this compound.

Immediate Safety and Handling Prerequisites

Before initiating any disposal procedures, ensure all necessary personal protective equipment (PPE) is worn and safety measures are in place.

Safety ParameterRequirement
Personal Protective Equipment (PPE) Chemical-resistant gloves (nitrile or neoprene), chemical safety goggles, a face shield, and a flame-resistant lab coat.
Ventilation All handling and disposal procedures must be conducted in a certified chemical fume hood.
Emergency Equipment An eyewash station and a safety shower must be readily accessible. A spill kit specifically for toxic and corrosive chemicals should be on hand.
Incompatible Materials Store this compound waste away from strong oxidizing agents and moisture.

Disposal Procedures

There are two primary strategies for the disposal of this compound waste: direct disposal via a certified hazardous waste management service and an on-site pre-treatment protocol to reduce toxicity prior to collection.

Option 1: Direct Disposal (Recommended for all quantities)

This is the most straightforward and recommended method for the disposal of any quantity of this compound waste.

  • Segregation and Storage :

    • Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves), in a dedicated, properly labeled, and leak-proof hazardous waste container.

    • The container must be made of a material compatible with the chemical.

    • Clearly label the container with "Hazardous Waste," "Toxic," "Corrosive," and "Marine Pollutant," and list "this compound" as the primary constituent.

  • Arrange for Pickup :

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.

    • Provide them with the accurate chemical name and any relevant safety data sheet (SDS) information.

Option 2: On-Site Pre-treatment for Aqueous Waste (For experienced personnel only)

For dilute aqueous solutions containing this compound, an oxidative pre-treatment can be performed to convert the toxic organotin compound into less harmful inorganic tin species. This procedure should only be undertaken by personnel thoroughly trained in handling hazardous chemicals and with a complete understanding of the reaction.

Experimental Protocol: Oxidative Degradation of Aqueous this compound Waste

This protocol is based on the principle of oxidizing organotins to less toxic inorganic tin compounds using sodium hypochlorite (B82951) (bleach).

Materials:

  • Aqueous waste containing this compound

  • Commercial bleach (sodium hypochlorite solution, ~5-6%)

  • Sodium hydroxide (B78521) (NaOH) solution (1 M) or hydrochloric acid (HCl) solution (1 M) for pH adjustment

  • Large, chemically resistant container for the treatment process

  • Stir plate and magnetic stir bar

  • pH meter or pH paper

  • Designated hazardous waste container

Procedure:

  • Dilution : In a chemical fume hood, if the aqueous waste is concentrated, dilute it with water in a large, appropriate container. This helps to control the reaction temperature.

  • Oxidation :

    • While stirring the diluted waste solution, slowly add commercial bleach. The reaction can be exothermic, so add the bleach in small portions and monitor for any temperature increase. A general guideline is to add bleach in a 1:5 to 1:10 ratio (bleach to waste volume), ensuring the final concentration of sodium hypochlorite is sufficient for oxidation.[1][2]

    • Allow the mixture to stir at room temperature for a minimum of 12 hours (overnight is recommended) to ensure complete oxidation of the organotin compound.[3]

  • Neutralization :

    • After the reaction period, check the pH of the treated waste.

    • If necessary, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding 1 M NaOH or 1 M HCl solution while stirring.

  • Final Disposal :

    • Even after treatment, the resulting solution containing less toxic inorganic tin compounds must be disposed of as hazardous waste.[3]

    • Transfer the treated and neutralized waste to a designated hazardous waste container.

    • Label the container appropriately, indicating that it contains treated this compound waste (inorganic tin compounds).

    • Arrange for pickup by a certified hazardous waste disposal service.

Decontamination of Glassware

Glassware that has been in contact with this compound must be decontaminated prior to routine washing.

  • Initial Rinse : In a chemical fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone) to remove residual this compound. Collect this solvent rinse in a designated "Organotin Waste" container for disposal.

  • Oxidative Soak : Immerse the rinsed glassware in a bath of commercial bleach or 20% nitric acid.[3] Allow the glassware to soak for at least 12 hours.[3] This step oxidizes any remaining organotin residues to less harmful inorganic tin species.[3]

  • Final Cleaning : After the oxidative soak, carefully remove the glassware, rinse it thoroughly with deionized water, and then wash using standard laboratory procedures.

  • Bath Disposal : The bleach or nitric acid bath used for decontamination must be collected and disposed of as hazardous waste.[3]

Logical Workflow for this compound Disposal

DisposalWorkflow Start Identify Dimethyltin Dibromide Waste Assess Assess Waste Type (Solid, Liquid, Contaminated Materials) Start->Assess Segregate Segregate and Contain in Labeled Hazardous Waste Container Assess->Segregate PretreatDecision Aqueous Waste? Dilute? Segregate->PretreatDecision DirectDisposal Arrange for Pickup by Certified Hazardous Waste Service End Disposal Complete DirectDisposal->End PretreatDecision->DirectDisposal No Oxidation Oxidative Pre-treatment (e.g., with Bleach) PretreatDecision->Oxidation Yes Neutralize Neutralize to pH 6-8 Oxidation->Neutralize TreatedWasteDisposal Collect Treated Waste for Hazardous Disposal Neutralize->TreatedWasteDisposal TreatedWasteDisposal->End

Caption: Workflow for the proper disposal of this compound waste.

Signaling Pathway for Oxidative Degradation

DegradationPathway cluster_waste Hazardous Waste Stream cluster_treatment On-Site Pre-treatment cluster_disposal Final Disposal Dimethyltin This compound (Toxic Organotin) Reaction Oxidation Reaction Dimethyltin->Reaction Introduction of Oxidant Oxidizing Agent (e.g., Sodium Hypochlorite) Oxidant->Reaction InorganicTin Inorganic Tin Species (Less Toxic) Reaction->InorganicTin Conversion to HazardousDisposal Certified Hazardous Waste Disposal InorganicTin->HazardousDisposal

References

Essential Safety and Logistical Information for Handling Dimethyltin Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial procedural guidance for the safe handling and disposal of Dimethyltin dibromide. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance. This compound is a highly hazardous substance that is fatal if inhaled, toxic in contact with skin and if swallowed, and causes severe skin and eye irritation or burns.[1][2][3]

Personal Protective Equipment (PPE)

All handling of this compound must be conducted within a certified chemical fume hood.[1] The following PPE is mandatory:

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles and a face shield.[4]To protect against splashes and dust, which can cause serious eye damage.[2]
Skin Protection Chemical-resistant gloves (consult manufacturer for specific material compatibility) and a lab coat or chemical-resistant apron.[2]To prevent skin contact, which is toxic and can cause burns.[1][2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.[2][4]Required to prevent inhalation of dust, which can be fatal.[1][3]
Exposure Limits
SubstanceLimit TypeExposure Limit
Tin organic compounds (as Sn)TWA (8-hour)0.1 mg/m³[2][5]
Tin organic compounds (as Sn)STEL (15-min)0.2 mg/m³[2][5]

Operational Plan: Step-by-Step Handling Procedure

Preparation
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1][3]

  • Assemble PPE: Don all required personal protective equipment as specified in the table above.

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and that an eyewash station and safety shower are immediately accessible.[2][4]

  • Prepare Work Area: Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment and reagents are placed within the hood to minimize movement.

Handling and Experimentation
  • Work Exclusively in Fume Hood: All manipulations of this compound must occur inside a functioning chemical fume hood to control exposure.[1][4]

  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[1][5]

  • Moisture Protection: As the compound is moisture-sensitive, it should be handled under an inert atmosphere (e.g., nitrogen) if required for the procedure.[2][4]

  • Keep Containers Closed: When not in use, ensure the container is tightly sealed.[2][3]

  • No Eating or Drinking: Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1][3]

Post-Experiment and Cleanup
  • Decontaminate: Wipe down the work surface and any contaminated equipment with an appropriate solvent and cleaning agent.

  • Remove PPE: Remove PPE carefully, avoiding skin contamination. Contaminated clothing should be removed immediately and washed before reuse.[2]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3]

Disposal Plan

This compound and any materials contaminated with it are classified as hazardous waste and must be disposed of accordingly.[1]

Waste Segregation and Collection
  • Solid Waste: All solid waste, including residual this compound and contaminated items (e.g., weigh boats, pipette tips, gloves), must be placed in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other solvent waste streams unless compatibility is confirmed.

  • Container Disposal: The empty this compound container must be managed as hazardous waste.[1]

Final Disposal
  • Licensed Disposal Service: All waste must be disposed of through an approved and licensed hazardous waste disposal company.[1]

  • Regulatory Compliance: Disposal must adhere to all local, state, and federal regulations.[2] Chemical waste generators are responsible for correctly classifying the waste.[2]

Procedural Workflow Diagram

cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Experimentation cluster_cleanup 3. Post-Experiment & Cleanup cluster_disposal 4. Waste Disposal prep1 Review SDS prep2 Don Full PPE prep1->prep2 prep3 Verify Fume Hood & Safety Showers prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 Begin Experiment handle2 Handle Carefully to Avoid Dust handle1->handle2 handle3 Keep Container Sealed handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Experiment Complete clean2 Remove PPE Correctly clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp1 Segregate Hazardous Waste clean3->disp1 disp2 Dispose via Approved Vendor disp1->disp2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.